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  • Product: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
  • CAS: 189098-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Keystone Intermediate in Carbocyclic Nucleoside Synthesis

Abstract This technical guide provides a comprehensive overview of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a pivotal intermediate in the stereocontrolled synthesis of carbocyclic nucleoside analogues. This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a pivotal intermediate in the stereocontrolled synthesis of carbocyclic nucleoside analogues. This document delves into the strategic importance of this molecule, detailing its synthesis, characterization, and the critical role of the N-acetyl moiety in advanced synthetic workflows. We will explore the causality behind the selection of synthetic routes, provide validated experimental protocols, and present detailed characterization data. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal chemistry and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile building block.

Introduction: The Strategic Importance of a Strained Bicyclic Lactam

In the landscape of antiviral drug development, the synthesis of carbocyclic nucleosides—biologically active molecules where a methylene group replaces the oxygen atom in the furanose ring—represents a significant advancement. This structural modification imparts enhanced metabolic stability by rendering the molecule resistant to cleavage by nucleoside phosphorylases.[1] Within this class of therapeutics, blockbuster drugs such as Abacavir (an anti-HIV agent) have demonstrated the profound clinical impact of these synthetic analogues.[2]

At the heart of the synthetic route to many of these vital medicines lies (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[3] This strained bicyclic γ-lactam is a versatile precursor, but its direct use in multi-step syntheses can be complicated by the reactivity of the lactam nitrogen. To circumvent these challenges and enable more controlled functionalization, the lactam is often converted to its N-acetyl derivative, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one .

The introduction of the acetyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the lactam nitrogen.[4] This protection is crucial as it prevents undesired side reactions at the nitrogen atom during subsequent synthetic transformations, such as oxidations or reductions, that target other parts of the molecule. Secondly, the electron-withdrawing nature of the acetyl group can modulate the reactivity of the bicyclic system, influencing the outcomes of reactions on the olefinic bond. This guide will provide an in-depth exploration of this key intermediate.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-oneN/A
CAS Number 162307-09-7[5]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.17 g/mol [5]
Appearance White to off-white solid (predicted)N/A
Storage 2-8°C, under inert atmosphere[5]

Synthesis and Reaction Mechanisms

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a two-stage process that begins with the formation of the parent Vince Lactam, followed by its N-acetylation.

Stage 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The industrial synthesis of the Vince Lactam core relies on a robust [4+2] cycloaddition, specifically a Diels-Alder reaction. This reaction constructs the characteristic bicyclic framework in a single, efficient step.

Reaction Mechanism: Diels-Alder Cycloaddition and Hydrolysis

The most common and scalable approach involves the reaction of freshly cracked cyclopentadiene with an appropriate dienophile, such as a sulfonyl cyanide (e.g., methanesulfonyl cyanide).[6] This is followed by a hydrolysis step to yield the desired lactam.

Diels_Alder_Hydrolysis cyclopentadiene Cyclopentadiene adduct Diels-Alder Adduct (N-sulfonyl intermediate) cyclopentadiene->adduct [4+2] Cycloaddition sulfonyl_cyanide Methanesulfonyl Cyanide sulfonyl_cyanide->adduct plus1 + vince_lactam Vince Lactam adduct->vince_lactam Hydrolysis hydrolysis_reagents H₂O, Acetic Acid hydrolysis_reagents->adduct

Figure 1: General workflow for the synthesis of Vince Lactam.

The causality for this two-step approach is rooted in efficiency and atom economy. The Diels-Alder reaction provides rapid access to the complex bicyclic core. The use of a sulfonyl cyanide as the dienophile is strategic; the sulfonyl group acts as an effective activating group for the cyanide, and its subsequent removal via hydrolysis is a clean and high-yielding transformation.[6]

Experimental Protocol: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [6][7]

  • Materials: 1,3-Cyclopentadiene, methanesulfonyl cyanide (or cyanogen chloride with a sulfinate source), methanol, sodium hydroxide, acetic acid, ethanol, dichloromethane.

  • Step 1: Diels-Alder Reaction. In a suitable reaction vessel equipped with a stirrer and a temperature probe, dissolve the sulfinate source (e.g., cross-linked polystyrene-sulfinate) and cyclopentadiene in methanol at 0-5°C.[7] Slowly introduce cyanogen chloride gas while maintaining the pH between 4-5 with a dropwise addition of 5% sodium hydroxide in ethanol.[7] Allow the reaction to proceed for approximately 8 hours.

  • Step 2: Isolation of the Intermediate. Upon completion, separate the solid intermediate by filtration.

  • Step 3: Hydrolysis. Add the isolated solid to a 5% solution of acetic acid in ethanol and stir at room temperature for 8 hours.[7] This step hydrolyzes the N-sulfonyl group to reveal the lactam.

  • Step 4: Work-up and Purification. Remove the solid catalyst particles by filtration. Concentrate the filtrate under reduced pressure to yield the crude Vince Lactam. The product can be further purified by recrystallization or chromatography to achieve high purity (>99.5%).[7]

Stage 2: N-Acetylation of Vince Lactam

With the parent lactam in hand, the crucial N-acetyl group is introduced. This is a standard acylation reaction that must be carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Reaction Mechanism: N-Acetylation

The lone pair of electrons on the lactam nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A base, typically pyridine, is used as a catalyst and to neutralize the acetic acid byproduct formed during the reaction.

N_Acetylation vince_lactam Vince Lactam n_acetyl_lactam 2-Acetyl-2-azabicyclo [2.2.1]hept-5-en-3-one vince_lactam->n_acetyl_lactam Nucleophilic Acyl Substitution acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_lactam plus + pyridine Pyridine pyridine->vince_lactam Catalyst

Figure 2: N-Acetylation of Vince Lactam.

Experimental Protocol: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one [8]

  • Materials: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, acetic anhydride, dry pyridine, dry dichloromethane (or ethyl acetate), 1 M HCl, saturated aqueous NaHCO₃, brine, Na₂SO₄.

  • Step 1: Reaction Setup. Dissolve the Vince Lactam (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon). Cool the solution in an ice bath.

  • Step 2: Acetylation. Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the cooled solution. Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Quenching and Extraction. Once the starting material is consumed, dilute the reaction mixture with dichloromethane or ethyl acetate. Carefully wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.

  • Step 4: Isolation and Purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to yield the pure 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Spectroscopic Characterization

Unambiguous characterization of the final product is critical for quality control and for confirming the success of the synthesis. Below is a summary of the expected spectroscopic data for the parent Vince Lactam, which serves as a reference. The data for the N-acetylated product would show characteristic shifts, notably the appearance of a singlet for the acetyl methyl group in ¹H NMR and a new carbonyl signal in ¹³C NMR.

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Technique Observed Data Source
¹H NMR Spectral data available, but specific shifts not detailed in provided sources.[3][9]
¹³C NMR Spectral data available, but specific shifts not detailed in provided sources.[9]
Mass Spec (MS) Molecular Ion (M⁺): 109 m/z. Major fragment: 66 m/z.[3]
Infrared (IR) Spectral data available.[10]

Note: While sources confirm the existence of spectral data for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, specific peak assignments were not available in the provided search results. Researchers should acquire and interpret this data as part of their standard characterization workflow.

Application in Drug Synthesis: A Gateway to Carbocyclic Nucleosides

The primary and most significant application of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is as a strategic intermediate in the synthesis of carbocyclic nucleosides. The N-acetyl group provides the necessary protection to allow for complex chemical transformations on the bicyclic core, which are required to build the final drug molecule.

Synthetic Workflow: From N-Acetyl Vince Lactam to Abacavir Precursor

The synthesis of Abacavir, a potent reverse transcriptase inhibitor, serves as an excellent case study. Starting from the enantiomerically pure N-acetylated Vince Lactam, a series of reactions including stereoselective dihydroxylation of the double bond, lactam ring opening, and construction of the purine base ultimately leads to the final drug product.[1][2]

Abacavir_Synthesis start N-Acetyl Vince Lactam step1 Stereoselective Dihydroxylation start->step1 step2 Functional Group Interconversions step1->step2 step3 Lactam Ring Opening step2->step3 step4 Purine Base Construction step3->step4 end Abacavir Precursor step4->end

Figure 3: High-level synthetic pathway from N-Acetyl Vince Lactam.

The N-acetyl group is typically removed later in the synthesis under conditions that do not affect other sensitive functional groups, underscoring its critical role as a temporary shield for the lactam nitrogen.[11]

Conclusion

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is more than a mere intermediate; it is a carefully designed molecular tool that enables the efficient and controlled synthesis of complex, life-saving pharmaceuticals. Its preparation, rooted in the elegant logic of the Diels-Alder reaction, and its strategic use, centered on the protective capabilities of the N-acetyl group, highlight the principles of modern synthetic organic chemistry. This guide has provided the foundational knowledge, experimental protocols, and strategic context necessary for researchers to effectively utilize this key building block in their drug discovery and development endeavors. The continued application and exploration of the chemistry surrounding this versatile lactam will undoubtedly contribute to the next generation of antiviral therapeutics.

References

  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-28. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved January 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved January 22, 2026, from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Retrieved January 22, 2026, from [Link]

  • Perrault, W. R., & Fan, J. (2012). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 17(1), 669–681. [Link]

  • SpectraBase. (n.d.). 2-Azabicyclo[7][7][12]hept-5-en-3-one. Retrieved January 22, 2026, from [Link]

  • DSpace. (n.d.). Synthetic Strategy towards a Carbocyclic N-Acetylneuraminic Acid. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of carbovir and abacavir from a carbocyclic precursor. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 22, 2026, from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved January 22, 2026, from [Link]

  • Glycoscience Protocols (GlycoPODv2). (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Introduction 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a pivotal synthetic intermediate, notably in the production of carbocyclic nucleoside analogues like the antiretroviral drug Abacavir.[1][2] Its unique strained...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a pivotal synthetic intermediate, notably in the production of carbocyclic nucleoside analogues like the antiretroviral drug Abacavir.[1][2] Its unique strained bicyclic structure, containing a lactam and a vinyl group, presents a distinct challenge for unambiguous structural verification. This guide provides an in-depth, systematic approach to the structural elucidation of this molecule, leveraging a suite of modern analytical techniques. Our focus is not merely on the acquisition of data, but on the strategic integration of spectroscopic information to build a self-validating and conclusive structural proof.

The core of this analysis rests on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms an unshakeable foundation for the final structural assignment.

Chapter 1: Foundational Analysis - Molecular Formula and Key Functional Groups

The initial phase of elucidation establishes the fundamental building blocks of the molecule: its elemental composition and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+ and sodium adduct [M+Na]+.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Results & Interpretation: The molecular formula of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is C8H9NO2, with a monoisotopic mass of 151.0633 g/mol .[3] HRMS provides an experimentally determined mass with high precision, allowing for the unambiguous confirmation of the elemental composition.

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]+152.0706152.0705< 5
[M+Na]+174.0525174.0524< 5

Table 1: Expected High-Resolution Mass Spectrometry Data.

The causality behind choosing HRMS lies in its precision. A low mass error (< 5 ppm) provides a high degree of confidence in the proposed molecular formula, ruling out other potential elemental compositions with the same nominal mass.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a thin film on a salt plate (NaCl or KBr) from a volatile solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Results & Interpretation: IR spectroscopy is a powerful tool for the rapid identification of key functional groups. The spectrum of an unsaturated bicyclic lactam is expected to show characteristic absorption bands.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H stretch (alkene)
~2980-2850MediumC-H stretch (alkane)
~1750StrongC=O stretch (amide, strained ring)
~1680StrongC=O stretch (acetyl group)
~1640Medium-WeakC=C stretch (alkene)

Table 2: Characteristic Infrared Absorption Bands.

The presence of two distinct carbonyl peaks is a critical observation. The higher frequency band (~1750 cm⁻¹) is indicative of the lactam carbonyl within the strained bicyclic system, while the lower frequency band (~1680 cm⁻¹) corresponds to the N-acetyl carbonyl. The alkene C=C and =C-H stretches confirm the presence of unsaturation.[6]

Chapter 2: Unraveling the Carbon-Proton Framework with NMR Spectroscopy

NMR spectroscopy is the cornerstone of detailed structural elucidation, providing atom-specific connectivity and spatial information. For a molecule like 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a multi-faceted NMR approach is essential.

Protocol: General NMR Sample Preparation

  • Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (400 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H66.80dd5.6, 3.21HOlefinic
H56.55dd5.6, 2.81HOlefinic
H14.85m-1HBridgehead
H43.50m-1HBridgehead
H7a2.20d8.81HMethylene Bridge
H7b2.05d8.81HMethylene Bridge
H2'2.50s-3HAcetyl CH₃

Table 3: Predicted ¹H NMR Data and Assignments.

Interpretation:

  • The two downfield signals (H5, H6) are characteristic of olefinic protons.

  • The signals for the bridgehead protons (H1, H4) are typically found in the midfield region.

  • The two protons of the methylene bridge (H7a, H7b) are diastereotopic and appear as a pair of doublets due to geminal coupling.

  • A sharp singlet integrating to three protons (H2') is the classic signature of an acetyl methyl group.

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
178.0-C3 (Lactam C=O)
171.5-C1' (Acetyl C=O)
138.2+C6
134.5+C5
65.8+C1
48.5+C4
45.2-C7
24.8+C2'

Table 4: Predicted ¹³C NMR Data and Assignments.

Interpretation:

  • The two quaternary signals in the downfield region confirm the two carbonyl carbons.

  • The DEPT-135 spectrum is crucial for distinguishing the CH₂ carbon (negative phase) from the CH and CH₃ carbons (positive phase).

Chapter 3: Assembling the Pieces with 2D NMR

Two-dimensional NMR experiments are indispensable for connecting the individual protons and carbons into a cohesive molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.

Experimental Workflow for Structure Elucidation:

G cluster_0 Initial Analysis cluster_1 1D NMR cluster_2 2D NMR Connectivity cluster_3 Final Confirmation HRMS HRMS (Molecular Formula) H1_NMR ¹H NMR (Proton Environments) HRMS->H1_NMR Provides Formula IR IR (Functional Groups) IR->H1_NMR Confirms Groups C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) H1_NMR->C13_NMR Assign Protons COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC Assign Carbons COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Anchor Correlations Structure Final Structure HMBC->Structure Build Skeleton NOESY NOESY (Spatial Proximity) NOESY->Structure Confirm Stereochemistry

Caption: Workflow for Spectroscopic Structure Elucidation.

Key Expected COSY Correlations:

  • H5 with H6 (olefinic coupling)

  • H5 and H6 with H4 and H1 respectively (allylic coupling)

  • H1 with H7a/H7b

  • H4 with H7a/H7b

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC provides direct, one-bond correlations between protons and the carbons they are attached to. This experiment is the most reliable way to assign carbon signals based on previously assigned proton signals.

Key Expected HSQC Correlations:

¹H Signal (ppm)¹³C Signal (ppm)Assignment
6.80138.2H6-C6
6.55134.5H5-C5
4.8565.8H1-C1
3.5048.5H4-C4
2.20 / 2.0545.2H7-C7
2.5024.8H2'-C2'

Table 5: Predicted HSQC Correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections

The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.

Caption: Key HMBC correlations for structural assembly.

Crucial HMBC Correlations for Structural Confirmation:

  • H2' (acetyl CH₃) to C1' (acetyl C=O): Confirms the acetyl group.

  • H1 to C3 (lactam C=O): Connects the bridgehead proton to the lactam carbonyl.

  • H4 to C3 (lactam C=O): Further confirms the lactam ring structure.

  • H5 to C1 and C4: Establishes the connectivity of the double bond to the bridgehead carbons.

  • H6 to C1 and C4: Corroborates the placement of the double bond.

These correlations, taken together, allow for the unambiguous construction of the entire azabicyclo[2.2.1]heptenone framework and the placement of the N-acetyl group.

Chapter 4: Stereochemical Confirmation and Final Validation

NOESY (Nuclear Overhauser Effect Spectroscopy)

While the connectivity is established, the stereochemistry of the bicyclic system requires confirmation. The NOESY experiment detects protons that are close in space, providing through-space correlations that are invaluable for stereochemical assignments.

Expected Key NOESY Correlations:

  • A strong correlation between H7a and H7b (geminal protons).

  • Correlations between the olefinic protons (H5, H6) and their adjacent bridgehead protons (H4, H1).

  • Crucially, the absence of a NOE between the methylene bridge protons (H7) and the olefinic protons (H5, H6) would confirm the exo configuration of the lactam ring fusion, which is the expected product from the typical Diels-Alder synthesis of the parent Vince lactam.[1]

Fragmentation Analysis by MS/MS

Tandem mass spectrometry (MS/MS) can provide additional structural support by analyzing the fragmentation pattern of the protonated molecule.

Protocol:

  • Isolate the [M+H]+ ion (m/z 152.1) in a collision cell.

  • Induce fragmentation using collision-induced dissociation (CID).

  • Analyze the resulting fragment ions.

Plausible Fragmentation Pathways:

  • Loss of ketene (CH₂=C=O, 42 Da): A common fragmentation for N-acetyl compounds, leading to a fragment at m/z 110.1.

  • Retro-Diels-Alder (rDA) reaction: Loss of cyclopentadiene (66 Da) from the parent lactam fragment would be a characteristic pathway, though less likely from the intact N-acetylated species.

The fragmentation pattern provides a fingerprint that can be compared against known fragmentation behaviors of related structures, adding a final layer of confidence to the structural assignment.[7][8][9]

Conclusion

The structural elucidation of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a systematic process of logical deduction, beginning with fundamental data and culminating in a detailed 3D picture of the molecule. By strategically employing HRMS, IR, and a suite of 1D and 2D NMR techniques, a researcher can build a self-validating case for the structure. The causality of the workflow is paramount: each experiment is chosen to answer specific questions raised by the previous one, ensuring a robust and irrefutable final assignment. This comprehensive approach not only confirms the identity of the target molecule but also exemplifies the power of modern analytical chemistry in advancing drug development and scientific research.

References

  • Pharmaffiliates. (n.d.). 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Available at: [Link]

  • PubChemLite. (n.d.). 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Available at: [Link]

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  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Available at: [Link]

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Foundational

A Guide to the Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Key Intermediate in Pharmaceutical Development

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This N-acetylated bicyclic lactam is a derivative of the critically importa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This N-acetylated bicyclic lactam is a derivative of the critically important (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The Vince lactam serves as a versatile and indispensable building block in medicinal chemistry, particularly for the synthesis of carbocyclic nucleoside analogues that form the basis of potent antiviral drugs like Abacavir and Carbovir.[1][2][3] This document details the foundational Diels-Alder strategies for constructing the core bicyclic structure and the subsequent N-acetylation to yield the target compound. The methodologies, mechanistic underpinnings, and experimental protocols are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and application of this key intermediate.

Introduction: The Strategic Importance of the Azabicyclo[2.2.1]heptenone Scaffold

The constrained bicyclic framework of 2-azabicyclo[2.2.1]hept-5-en-3-one, or Vince lactam, represents a cornerstone in the synthesis of carbocyclic nucleosides.[4] These molecules are analogues of natural nucleosides where the ribose sugar's furanose ring is replaced by a cyclopentane ring. This structural modification imparts significant biological stability, particularly against enzymatic degradation, while retaining the ability to interact with viral enzymes. Consequently, the Vince lactam is a high-value precursor for blockbuster antiviral agents used in the treatment of HIV/AIDS.[2][5]

The N-acetyl derivative, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, is a key intermediate in certain synthetic and chemoenzymatic resolution strategies. The acetyl group can serve as a protecting group or influence the molecule's reactivity and solubility. Understanding its synthesis is therefore crucial for developing scalable and efficient routes to optically pure pharmaceutical agents.

This guide will first elucidate the primary synthetic routes to the core Vince lactam structure and then detail the process for its N-acetylation.

Synthesis of the Core Intermediate: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The most prevalent and efficient method for constructing the 2-azabicyclo[2.2.1]hept-5-en-3-one skeleton is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves the cycloaddition of 1,3-cyclopentadiene with a suitable dienophile containing a nitrogen atom. Several dienophiles have been successfully employed, each with distinct advantages and challenges.

Overview of Key Diels-Alder Pathways

The choice of dienophile is critical and has evolved to improve yield, safety, and scalability.

  • Chlorosulfonyl Isocyanate (CSI): An early method involved the reaction of cyclopentadiene with CSI. This proceeds through a [2+2] cycloaddition followed by rearrangement to the desired [4+2] product. However, this pathway often results in modest yields (around 27.5%) after the hydrolytic removal of the N-chlorosulfonyl group.[6]

  • p-Toluenesulfonyl Cyanide (TosCN): This dienophile undergoes a Diels-Alder reaction with cyclopentadiene to form a tosylated intermediate, which is then hydrolyzed to the target lactam.[4] A significant drawback of this method is the explosive nature of p-toluenesulfonyl cyanide and the formation of substantial byproducts, complicating purification.[6]

  • Methanesulfonyl Cyanide (MsCN): This reagent has emerged as a safer and more efficient alternative. The Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide produces 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. This intermediate is then hydrolyzed, typically under acidic conditions, to afford the desired 2-azabicyclo[2.2.1]hept-5-en-3-one in good yield.[6] This pathway is often preferred in industrial settings due to its improved safety profile and efficiency.

The overall pathway via the methanesulfonyl cyanide route is depicted below.

Vince_Lactam_Synthesis CPD 1,3-Cyclopentadiene Intermediate 3-Methanesulfonyl-2-aza- bicyclo[2.2.1]hepta-2,5-diene CPD->Intermediate [4+2] Diels-Alder Reaction MsCN Methanesulfonyl Cyanide (MsCN) MsCN->Intermediate VinceLactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Intermediate->VinceLactam Acidic Hydrolysis (e.g., Acetic Acid)

Caption: Synthesis of Vince Lactam via Diels-Alder Reaction.

Experimental Protocol: Synthesis via Methanesulfonyl Cyanide

This protocol is based on the process described in patent literature, which offers a robust and scalable method.[6]

Step 1: Diels-Alder Cycloaddition

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve methanesulfonyl cyanide in a dry, inert solvent such as dichloromethane.

  • Cool the solution to a temperature between -20 °C and 0 °C.

  • Slowly add freshly cracked 1,3-cyclopentadiene to the solution while maintaining the temperature. A slight molar excess of cyclopentadiene is typically used.

  • Allow the reaction to stir at this temperature for several hours until analysis (e.g., by TLC or GC) indicates the consumption of the methanesulfonyl cyanide. The reaction can be carried out at temperatures ranging from -50 °C to +100 °C, but lower temperatures often improve selectivity.[6]

  • Upon completion, the resulting solution containing 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene can be used directly in the next step or concentrated under reduced pressure if necessary.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add an acid, such as acetic acid.[6]

  • Warm the mixture and stir for several hours. The hydrolysis can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • The product can be further purified by recrystallization or column chromatography to yield a white crystalline solid.

ParameterValue/ConditionSource
Dienophile Methanesulfonyl Cyanide[6]
Diene 1,3-Cyclopentadiene[6]
Reaction Type Diels-Alder Cycloaddition[6]
Solvent Dichloromethane (or other inert solvents)[6]
Temperature -20 °C to +40 °C (optimal range)[6]
Hydrolysis Agent Carboxylic Acid (e.g., Acetic Acid)[6]

Table 1: Summary of Reaction Conditions for Vince Lactam Synthesis.

N-Acetylation: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The final step to obtain the target molecule is the N-acetylation of the Vince lactam. This is a standard organic transformation where the secondary amine within the lactam is acylated. The N-acetylated form is explicitly mentioned as a substrate for enzymatic resolution, highlighting its importance in synthetic pathways to enantiomerically pure compounds.

Mechanistic Insight

The N-acetylation reaction typically proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the lactam attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and yielding the N-acetylated product.

N_Acetylation_Pathway VinceLactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Product 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one VinceLactam->Product N-Acetylation Reagents Acetic Anhydride (Ac₂O) Optional: Base catalyst (e.g., Pyridine, DMAP) Reagents->Product

Caption: Pathway for the N-Acetylation of Vince Lactam.

Experimental Protocol: N-Acetylation
  • Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent, such as dichloromethane or acetic anhydride itself if used in excess.

  • Add acetic anhydride (typically 1.1 to 1.5 equivalents). A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, although it may proceed without a catalyst upon heating.

  • Stir the mixture at room temperature or warm gently (e.g., to 40-60 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure.

  • Quench the excess acetic anhydride by the careful addition of water or a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Purify the product by column chromatography on silica gel or by recrystallization as needed.

Conclusion and Future Perspectives

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a two-stage process beginning with the robust Diels-Alder synthesis of the Vince lactam core, followed by a straightforward N-acetylation. The methanesulfonyl cyanide route for the initial cycloaddition offers a safe and efficient pathway suitable for large-scale production. The subsequent acetylation provides a key intermediate for further synthetic manipulations, including chemoenzymatic resolutions that are vital for the production of single-enantiomer antiviral drugs. As the demand for novel antiviral and therapeutic agents continues to grow, the methodologies for producing these fundamental chiral building blocks will remain an area of active research and process optimization.

References

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2025). ResearchGate. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2025). ResearchGate. [Link]

  • Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Assumption University. [Link]

  • EP0533048A1 - Process for the preparation of lactams.
  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. (2025). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with high stereochemical control is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis of complex molecular architectures with high stereochemical control is paramount. Bridged bicyclic lactams are a class of compounds that have garnered significant attention as versatile synthons, providing a rigid scaffold for the development of novel therapeutics. This guide focuses on the chemical properties and synthetic utility of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (CAS Number: 162307-09-7), an important derivative of the well-known Vince Lactam. We will delve into its synthesis, reactivity, and critical role as a pharmaceutical intermediate, particularly in the production of carbocyclic nucleoside analogues with potent antiviral activity.

Core Structure and Physicochemical Properties

The subject of this guide, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, is structurally derived from its more extensively studied precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. The addition of an acetyl group to the nitrogen atom significantly modifies the electronic properties and reactivity of the molecule.

Vince Lactam (Precursor)

Vince Lactam (CAS: 49805-30-3) is a cornerstone building block in organic synthesis.[1] Its strained bicyclic system, containing a reactive alkene and a lactam functionality, allows for a wide array of chemical transformations.[1]

Table 1: Physicochemical Properties of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

PropertyValueSource(s)
Molecular FormulaC₆H₇NO[2][3]
Molecular Weight109.13 g/mol [2][3]
Melting Point54-60 °C[3][4]
Boiling Point102-106 °C at 0.25 mmHg[4]
AppearanceOff-white to beige crystalline powder[4]
SolubilitySoluble in Methanol[3][4]
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The N-acetylation of Vince Lactam yields the target compound, which is often used as an intermediate in multi-step synthetic pathways.

Table 2: Physicochemical Properties of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

PropertyValueSource(s)
CAS Number162307-09-7[5]
Molecular FormulaC₈H₉NO₂[5]
Molecular Weight151.16 g/mol [5]
Physical FormLiquid
Purity~95%
Storage2-8°C, Sealed in dry conditions[5]
SMILESO=C1N(C(C)=O)C2C=CC1C2[5]

Synthesis and Manufacturing

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one begins with the formation of the core bicyclic lactam structure, followed by N-acetylation.

Synthesis of the Precursor: Vince Lactam

The industrial synthesis of Vince Lactam is a well-established process, most commonly achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One common method involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate, followed by hydrolysis.[6]

Synthesis_Vince_Lactam reagents Cyclopentadiene + Chlorosulfonyl Isocyanate intermediate Bicyclic N-Chlorosulfonyl β-lactam intermediate reagents->intermediate Diels-Alder Reaction (-60°C) hydrolysis Hydrolysis (e.g., KOH/Na₂SO₃) intermediate->hydrolysis product 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) hydrolysis->product

Experimental Protocol: Synthesis of Vince Lactam [6]

  • Step 1 (Diels-Alder Reaction): In a suitable reactor, cyclopentadiene is reacted with chlorosulfonyl isocyanate in diethyl ether at a low temperature (e.g., -60°C) for approximately 2 hours. This cycloaddition forms the bicyclic N-chlorosulfonyl β-lactam intermediate.

  • Step 2 (Hydrolysis): The intermediate is then subjected to hydrolysis using a mixture of potassium hydroxide and sodium sulfite in diethyl ether at 0°C for about 30 minutes. This step removes the chlorosulfonyl group to yield the final product.

  • Work-up and Purification: The reaction mixture is then worked up through extraction and purified, often by crystallization, to yield Vince Lactam as a solid.

N-Acetylation to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The acetylation of the secondary amine in the lactam is a standard transformation. This step is often performed to protect the nitrogen or to modify the reactivity of the molecule for subsequent steps.

Acetylation_Vince_Lactam vince_lactam Vince Lactam (Precursor) reaction Acetylation vince_lactam->reaction acetylating_agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) acetylating_agent->reaction product 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (CAS 162307-09-7) reaction->product

General Experimental Protocol: N-Acetylation

  • Step 1: Vince Lactam is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Step 2: A base (e.g., triethylamine or pyridine) is added to act as an acid scavenger.

  • Step 3: The acetylating agent, such as acetic anhydride or acetyl chloride, is added dropwise to the solution, typically at a controlled temperature (e.g., 0°C to room temperature).

  • Step 4: The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • Step 5: The reaction is quenched, and the product is isolated through an aqueous work-up and extraction. The final product is then purified, for example, by column chromatography.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is dominated by the chemistry of its alkene bond and the lactam carbonyl group. The N-acetyl group acts as an electron-withdrawing group, which can influence the reactivity of the lactam ring.

Reactivity of the Alkene Bond

The double bond in the bicyclic system is available for a variety of addition reactions, which is a key feature exploited in the synthesis of pharmaceuticals. These reactions can be highly stereoselective due to the rigid, strained nature of the bicyclo[2.2.1]heptene scaffold.

Role as a Key Intermediate for Abacavir

One of the most significant applications of Vince Lactam and its derivatives is in the synthesis of carbocyclic nucleosides, which are potent antiviral agents. Notably, it is a precursor for the synthesis of Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][6] The synthesis of Abacavir from Vince Lactam involves several steps that modify the bicyclic core, ultimately leading to the desired carbocyclic nucleoside analogue.[6]

Abacavir_Synthesis_Overview vince_lactam Vince Lactam Derivative (e.g., CAS 162307-09-7) modifications Multi-step Chemical Modifications (e.g., ring opening, functional group interconversions) vince_lactam->modifications intermediate Carbocyclic Amine Intermediate modifications->intermediate coupling Coupling with Purine Base intermediate->coupling abacavir Abacavir coupling->abacavir

Spectroscopic Data Analysis

While specific, detailed spectra for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one are not widely published, we can infer the expected spectroscopic characteristics based on its structure and available data for the parent Vince Lactam.

Table 3: Spectroscopic Data for 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

TechniqueKey Features and DataSource(s)
¹H NMR Data available, showing characteristic peaks for the bicyclic protons and the alkene protons.[7]
¹³C NMR Data available, with signals corresponding to the carbonyl, alkene, and aliphatic carbons.[8][9]
Mass Spec (GC-MS) Molecular ion peak at m/z = 109.[7]
FTIR Characteristic peaks for N-H and C=O stretching of the lactam.[2][9]
Raman Spectral data available.[9]

For 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, one would expect to see the disappearance of the N-H signal in the ¹H NMR and IR spectra, and the appearance of a singlet around 2 ppm in the ¹H NMR corresponding to the acetyl methyl group. The ¹³C NMR would show an additional carbonyl signal for the acetyl group and a signal for the acetyl methyl carbon. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 151.16 g/mol .

Safety and Handling

Handling of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its precursor requires adherence to standard laboratory safety protocols.

Table 4: Hazard Identification

CompoundGHS PictogramSignal WordHazard StatementsSource(s)
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)GHS07WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-oneGHS07WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Recommended Handling Procedures:

  • Use in a well-ventilated area, such as a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Store in a cool, dry place in a tightly sealed container.[5]

  • Wash hands thoroughly after handling.[10]

Conclusion

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a valuable chemical intermediate derived from the synthetically versatile Vince Lactam. Its rigid bicyclic framework and functionalities make it an important building block in the synthesis of complex pharmaceutical compounds, most notably carbocyclic nucleoside analogues like Abacavir. While detailed public data on the acetylated derivative is somewhat limited, its chemical properties and reactivity can be largely understood from the extensive research on its parent compound. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists in the field of drug discovery and development.

References

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150. Available from: [Link]

  • PubChem. 2-Azabicyclo(2.2.1)hept-5-en-3-one. Available from: [Link]

  • SpectraBase. 2-Azabicyclo[8]hept-5-en-3-one. Available from: [Link]

  • ResearchGate. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Available from: [Link]

  • LookChem. Cas 49805-30-3,2-Azabicyclo[2.2.1]hept-5-en-3-one. Available from: [Link]

  • PMC. A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates. Available from: [Link]

  • PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link]

  • Leica Biosystems. Potassium Chloride (0.75M) - Safety Data Sheet. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Potassium chloride. Available from: [Link]

  • PMC. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]

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Foundational

The Vince Lactam: A Cornerstone of Carbocyclic Nucleoside Synthesis—An In-depth Technical Guide

Abstract Since its discovery, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as the Vince lactam, has established itself as a profoundly versatile chiral building block in medicinal and synthetic organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Since its discovery, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as the Vince lactam, has established itself as a profoundly versatile chiral building block in medicinal and synthetic organic chemistry.[1][2] Its rigid bicyclic framework and strategic placement of functional groups have made it an indispensable precursor for the synthesis of a class of potent antiviral drugs known as carbocyclic nucleosides.[3] This guide provides a comprehensive technical overview of the discovery, historical evolution of synthetic methodologies, and pivotal applications of Vince lactam and its derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and explore the lactam's role in the development of blockbuster therapeutics like Abacavir.[3][4]

Introduction: The Strategic Importance of a Strained Lactam

In the landscape of pharmaceutical synthesis, certain molecules achieve an iconic status due to their enabling power in creating complex therapeutic agents. The Vince lactam is one such molecule.[2] Its chemical name, 2-azabicyclo[2.2.1]hept-5-en-3-one, describes a strained bicyclic γ-lactam.[5] This strained structure is not a liability but rather a source of its synthetic power. The inherent ring strain facilitates a range of chemical transformations, while the embedded chirality, once resolved, provides a scaffold for constructing stereochemically complex drug molecules.

The primary significance of Vince lactam lies in its role as a precursor to carbocyclic nucleosides.[3] These are nucleoside analogues where the furanose oxygen atom is replaced by a methylene group. This seemingly subtle change imparts crucial pharmacological properties, most notably resistance to enzymatic degradation by phosphorylases, which enhances their metabolic stability and in vivo efficacy. The journey of Vince lactam from a laboratory curiosity to a large-scale industrial intermediate is a compelling story of rational drug design and process optimization.

The Genesis: Discovery and the First Synthesis

The story of the Vince lactam begins in the late 1970s in the laboratory of Professor Robert Vince at the University of Minnesota.[1] At the time, researchers were actively seeking novel nucleoside analogues with antiviral properties. The Vince group conceptualized that carbocyclic analogues would exhibit desirable pharmacological characteristics. To access these targets, a versatile chiral synthon was required, and thus, the Vince lactam was developed.

The initial synthesis of racemic Vince lactam was achieved through a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The key publication by S. Daluge and R. Vince in 1978 in The Journal of Organic Chemistry detailed a practical route.[1] One of the early methods involved the cycloaddition of cyclopentadiene with p-toluenesulfonyl cyanide, followed by hydrolysis to yield the desired lactam.[1]

However, this route was not without its challenges. p-Toluenesulfonyl cyanide is known to be thermally unstable and potentially explosive, and the reaction often produced significant byproducts, complicating purification.[1] An alternative approach utilized chlorosulfonyl isocyanate in a [2+2] cycloaddition with cyclopentadiene, which, after rearrangement and hydrolysis, also afforded the Vince lactam, albeit often in modest yields.[1] These initial syntheses, while foundational, highlighted the need for more efficient and safer methods for large-scale production.

Experimental Protocol: Racemic Synthesis of Vince Lactam

The following protocol is a representation of the early synthetic approaches. Modern industrial syntheses have been optimized for safety and efficiency, often employing alternative reagents.

Reaction: Diels-Alder Cycloaddition and Hydrolysis

  • Step 1: Cycloaddition. In a well-ventilated fume hood, freshly distilled cyclopentadiene is slowly added to a solution of a sulfonyl cyanide (e.g., methanesulfonyl cyanide as a safer alternative to p-toluenesulfonyl cyanide) in a suitable solvent like dichloromethane at a reduced temperature (e.g., 0 °C). The reaction is stirred for several hours to allow for the formation of the N-sulfonylated bicyclic adduct.

  • Step 2: Work-up and Isolation. The reaction mixture is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude N-sulfonylated adduct.

  • Step 3: Hydrolysis. The crude adduct is then subjected to acidic hydrolysis (e.g., using a mixture of sulfuric acid and acetic acid) at an elevated temperature. This step cleaves the sulfonyl group to reveal the free lactam.

  • Step 4: Purification. After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude Vince lactam is then purified by column chromatography or recrystallization to yield the racemic product.

The Enantiomeric Divide: Resolution and Asymmetric Synthesis

For its use in antiviral drugs, only one enantiomer of the Vince lactam, the (-)-enantiomer, is therapeutically active.[4] Therefore, the resolution of the racemic mixture or the direct asymmetric synthesis of the desired enantiomer is a critical step.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

The most widely adopted industrial method for obtaining enantiomerically pure Vince lactam is enzymatic kinetic resolution.[5] This method leverages the stereoselectivity of enzymes, typically γ-lactamases or lipases, to selectively hydrolyze one enantiomer of the racemic lactam, leaving the desired, unreacted enantiomer in high enantiomeric excess.[5][6]

The (+)-γ-lactamases are particularly effective; they selectively catalyze the hydrolysis of the unwanted (+)-(1S,4R)-Vince lactam to the corresponding γ-amino acid, which can be easily separated from the desired, unhydrolyzed (-)-(1R,4S)-Vince lactam.[7][8] This process is highly efficient, often achieving over 99% enantiomeric excess (ee) for the desired (-)-lactam at a theoretical maximum yield of 50%.[9]

The choice of enzyme and reaction conditions is paramount for a successful resolution. Researchers have engineered γ-lactamases to improve their thermostability and enantioselectivity, making the process more robust for industrial applications.[7]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol provides a generalized procedure for the enzymatic resolution.

  • Step 1: Buffer and Substrate Preparation. A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared. The racemic Vince lactam is dissolved in this buffer to a specific concentration (e.g., 50-100 g/L).

  • Step 2: Enzymatic Reaction. The solution is brought to the optimal temperature for the chosen enzyme (e.g., 30-50 °C). The γ-lactamase (either as a purified enzyme or as whole cells) is added. The pH of the mixture is carefully monitored and maintained at the optimal level by the controlled addition of a base (e.g., NaOH solution), as the hydrolysis of the (+)-lactam produces an amino acid, causing the pH to drop.

  • Step 3: Reaction Monitoring. The progress of the reaction is monitored by techniques such as HPLC to determine the conversion and the enantiomeric excess of the remaining (-)-Vince lactam. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of the desired enantiomer.

  • Step 4: Product Isolation and Purification. Once the desired conversion is reached, the enzyme is removed (e.g., by filtration if using immobilized enzyme or whole cells). The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts contain the desired (-)-Vince lactam, while the hydrolyzed amino acid remains in the aqueous phase. The combined organic layers are dried and the solvent is evaporated to yield the enantiomerically enriched (-)-Vince lactam, which can be further purified if necessary.[9]

Asymmetric Synthesis

While enzymatic resolution is highly effective, the theoretical maximum yield is 50%. To overcome this limitation, researchers have explored various asymmetric synthesis strategies to produce the desired enantiomer directly. These methods often involve asymmetric Diels-Alder reactions using chiral auxiliaries or chiral Lewis acid catalysts to control the stereochemical outcome of the cycloaddition.[10][11] While academically interesting and capable of producing high enantiomeric excesses, these methods can be more expensive and complex to scale up compared to the well-established enzymatic resolution processes.

Comparison of Synthetic Methodologies
MethodologyKey FeaturesTypical YieldEnantiomeric Excess (ee)AdvantagesDisadvantages
Racemic Synthesis Diels-Alder reaction of cyclopentadiene with a dienophile followed by hydrolysis.Variable (often moderate)0% (racemic)Straightforward for producing the racemic mixture.Requires a subsequent resolution step; some reagents can be hazardous.
Enzymatic Kinetic Resolution Selective hydrolysis of one enantiomer from the racemic mixture using an enzyme (e.g., γ-lactamase).< 50% (theoretical max)> 99%High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical yield is limited to 50%; requires separation of product from substrate and hydrolyzed product.
Asymmetric Synthesis Direct synthesis of one enantiomer using chiral auxiliaries or catalysts in a Diels-Alder reaction.VariableHigh (>95%)Can potentially achieve yields > 50%; direct access to the desired enantiomer.Often involves more complex and expensive reagents and catalysts; may be more difficult to scale up.

Vince Lactam Derivatives in Drug Development: The Path to Abacavir

The true value of (-)-Vince lactam is realized in its conversion to life-saving medicines.[12] It serves as the key chiral starting material for several carbocyclic nucleoside antiviral agents, most notably Carbovir and its prodrug, Abacavir (marketed as Ziagen), which are crucial components of combination antiretroviral therapy for HIV/AIDS.[4][13]

The synthesis of Abacavir from (-)-Vince lactam involves a series of transformations that build the purine base onto the carbocyclic core derived from the lactam. A simplified, conceptual pathway is outlined below.

Conceptual Synthetic Pathway to Abacavir

G A (-)-Vince Lactam B Protected Amino Alcohol A->B Lactam Opening & Protection C Carbocyclic Core with Purine Base B->C Coupling with Purine Analogue D Abacavir C->D Final Modifications

Caption: Simplified workflow from (-)-Vince lactam to Abacavir.

The synthesis begins with the ring-opening of the lactam to form a protected amino alcohol. This intermediate then undergoes coupling with a suitably substituted purine derivative. Subsequent chemical modifications, including deprotection steps, yield the final Abacavir molecule.[13] The stereochemistry of the final drug is directly inherited from the enantiopure (-)-Vince lactam starting material, highlighting the critical importance of the resolution step.

Future Perspectives

The chemistry of Vince lactam continues to evolve. The ring's C=C double bond allows for a wide array of chemical manipulations, leading to diverse scaffolds for drug discovery beyond carbocyclic nucleosides.[3][5] Researchers are exploring its use in the synthesis of novel constrained amino acids, peptidomimetics, and other biologically active molecules. Furthermore, the ongoing discovery and engineering of novel lactamases promise to further refine the efficiency and sustainability of producing this vital chiral building block.[5]

Conclusion

The discovery of Vince lactam by Robert Vince and his group was a pivotal moment in medicinal chemistry. It provided a practical and versatile solution for the synthesis of carbocyclic nucleosides, a class of drugs that has had a profound impact on the treatment of viral diseases, particularly HIV/AIDS. The evolution of its synthesis, from challenging racemic preparations to highly efficient enzymatic resolutions, showcases the power of biocatalysis in modern pharmaceutical manufacturing. The Vince lactam remains a testament to the synergy between fundamental organic synthesis and rational drug design, and its legacy continues to inspire the development of new therapeutic agents.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. Available at: [Link]

  • Daluge, S., & Vince, R. (1978). A new route to carbocyclic nucleoside analogues. The Journal of Organic Chemistry, 43(12), 2311–2320.
  • Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. (n.d.). ResearchGate. Available at: [Link]

  • Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017–1031. Available at: [Link]

  • Vince lactam. (n.d.). In Wikipedia. Retrieved from [Link]

  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (2021). Request PDF on ResearchGate. Available at: [Link]

  • Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams. (1988). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Gao, S., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(6), e02543-17. Available at: [Link]

  • Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. (2018). ResearchGate. Available at: [Link]

  • Evans, D. A., et al. (1988). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 110(8), 2506–2524. Available at: [Link]

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. Available at: [Link]

  • Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Chiral Building Block 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an N-acetylated derivative of the renowned...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an N-acetylated derivative of the renowned Vince lactam, is a chiral bicyclic lactam of significant interest in synthetic organic and medicinal chemistry. Its rigid, conformationally constrained framework provides a valuable scaffold for the stereoselective synthesis of complex molecules, particularly carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. The parent compound, Vince lactam, is a critical precursor in the synthesis of blockbuster drugs like Abacavir, used to treat HIV. The addition of an acetyl group to the nitrogen atom modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications as an intermediate.

A thorough understanding of the spectroscopic characteristics of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is paramount for its effective utilization. Spectroscopic data serves as the fingerprint of the molecule, enabling researchers to confirm its identity, assess its purity, and elucidate its structure with confidence. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this important synthetic intermediate.

Molecular Structure and Key Features

The structure of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is characterized by a bridged bicyclic system containing a nitrogen atom at the 2-position and a ketone at the 3-position, forming a five-membered γ-lactam ring. An acetyl group is attached to the nitrogen atom. The molecule possesses a double bond between C5 and C6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is outlined below. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 16-32 scans, depending on the sample concentration.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: A 100 MHz (or higher) spectrometer.
  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick Analysis Analysis peak_pick->Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H5, H66.2 - 6.5m-
H14.8 - 5.1m-
H43.3 - 3.6m-
H7a (anti)2.2 - 2.4d~8-10
H7b (syn)1.5 - 1.7d~8-10
-COCH₃2.1 - 2.3s-

Interpretation:

  • The olefinic protons (H5 and H6) are expected to be in the most downfield region of the aliphatic spectrum.

  • The bridgehead protons (H1 and H4) will be deshielded due to their proximity to the double bond and the lactam functionality. The proton adjacent to the nitrogen (H1) will be significantly shifted downfield compared to the parent lactam due to the electron-withdrawing acetyl group.

  • The methylene bridge protons (H7a and H7b) will appear as distinct signals due to their different stereochemical environments (syn and anti to the double bond), likely exhibiting a large geminal coupling.

  • The acetyl methyl protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectral Data (Predicted)
Carbon AssignmentPredicted Chemical Shift (ppm)
C3 (C=O, lactam)175 - 178
-COCH₃ (C=O)169 - 172
C5, C6135 - 140
C160 - 65
C448 - 52
C745 - 48
-COCH₃23 - 26

Interpretation:

  • The two carbonyl carbons (from the lactam and the acetyl group) will be the most downfield signals. The lactam carbonyl is typically slightly further downfield.

  • The olefinic carbons (C5 and C6) will appear in the typical alkene region.

  • The bridgehead carbons (C1 and C4) and the methylene bridge carbon (C7) will be in the aliphatic region. The carbon adjacent to the nitrogen (C1) will be the most downfield of these due to the inductive effect of the nitrogen and the acetyl group.

  • The acetyl methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, the key functional groups are the amide (lactam) and the alkene.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation (ATR):

  • Place a small amount of the neat sample (if liquid) or a finely ground powder (if solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  • Ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  • Scan Range: 4000 - 400 cm⁻¹.
  • Number of Scans: 16-32 scans.
  • Resolution: 4 cm⁻¹.
  • A background spectrum of the clean ATR crystal should be taken prior to the sample scan.
IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Medium=C-H stretch (vinylic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1740 - 1760StrongC=O stretch (lactam)
~1680 - 1700StrongC=O stretch (N-acetyl)
~1640 - 1660MediumC=C stretch (alkene)

Causality Behind Spectral Features:

  • The presence of two strong carbonyl absorptions is a key diagnostic feature. The lactam carbonyl in a strained five-membered ring typically absorbs at a higher frequency (around 1750 cm⁻¹) compared to a standard acyclic amide. The N-acetyl carbonyl will appear at a slightly lower frequency.

  • The C=C stretch of the double bond within the bicyclic system will be present, though it may be of medium to weak intensity.

  • The vinylic C-H stretch above 3000 cm⁻¹ is a clear indication of the alkene functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

1. Sample Introduction:

  • The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

3. Mass Analyzer:

  • Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.
Mass Spectral Data and Interpretation
  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • Expected Molecular Ion Peaks (ESI):

    • [M+H]⁺ = 152.07

    • [M+Na]⁺ = 174.05

Fragmentation Pattern (EI): A likely fragmentation pathway in EI-MS would be the retro-Diels-Alder reaction, a characteristic fragmentation for norbornene systems. This would involve the loss of cyclopentadiene (66 Da), leading to a significant fragment ion.

Diagram of a Key MS Fragmentation Pathway:

MS_Fragmentation Parent [C8H9NO2]+• m/z = 151 Fragment1 [C5H5]+• Cyclopentadiene m/z = 66 Parent->Fragment1 Retro-Diels-Alder Fragment2 [C3H4NO2]+• N-Acetyl-isocyanate fragment m/z = 86 Parent->Fragment2 Retro-Diels-Alder

Caption: Retro-Diels-Alder fragmentation of the molecular ion.

Conclusion

The spectroscopic data of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one provides a detailed and unambiguous confirmation of its structure. The combination of ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of the critical lactam, N-acetyl, and alkene functional groups. Mass spectrometry verifies the molecular weight and offers insights into characteristic fragmentation pathways. This comprehensive spectroscopic profile is an indispensable tool for any researcher working with this versatile and valuable synthetic building block, ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

  • PubChem National Center for Biotechnology Information. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem Compound Summary for CID 11789150. Available from: [Link].

  • Pharmaffiliates. 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Product Information. Available from: [Link].

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available from: [Link].

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key derivative of the versatile synthetic building block known as Vince lactam.[1] Developed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key derivative of the versatile synthetic building block known as Vince lactam.[1] Developed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by ¹H NMR spectroscopy, offering insights grounded in established principles of stereochemistry and conformational analysis.

Introduction: The Significance of N-Acetylation on the Bicyclic Scaffold

2-Azabicyclo[2.2.1]hept-5-en-3-one, or Vince lactam, is a cornerstone in the synthesis of carbocyclic nucleoside analogues, including antiviral agents like Abacavir.[1] The introduction of an acetyl group onto the nitrogen atom (N-acetylation) significantly alters the electronic and conformational landscape of the molecule. This modification has profound implications for its chemical reactivity and biological interactions. Understanding the precise three-dimensional structure is therefore paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose in solution.

The N-acetyl group introduces two key phenomena that dominate the ¹H NMR spectrum:

  • Electronic Deshielding: The electron-withdrawing nature of the acetyl group deshields adjacent protons, causing their resonance signals to shift to a higher frequency (downfield).

  • Rotational Isomerism (Atropisomerism): The partial double bond character of the amide C-N bond restricts free rotation, leading to the potential for two distinct rotational isomers (or rotamers), often referred to as cis and trans conformers.[2][3] These rotamers are diastereomeric and can, if the rotational barrier is high enough, give rise to two separate sets of signals in the NMR spectrum.

Molecular Structure and Proton Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The numbering for the bicyclic core follows standard conventions, with the acetyl group protons denoted separately.

Caption: Numbering of Protons in 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Predicted ¹H NMR Spectral Characteristics

The following table outlines the anticipated chemical shifts (δ) and coupling constants (J) for the protons of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. These predictions are based on data from the parent Vince lactam and established principles of how N-acetylation and the rigid bicyclic framework influence proton environments.

Proton(s) Predicted δ (ppm) Multiplicity Expected Coupling Constants (Hz) Rationale for Assignment
H5, H6 6.2 - 6.8mJ5,6 ≈ 6-8, J1,6 & J4,5 ≈ 3-5Olefinic protons, typically found in this region. Deshielded compared to the parent lactam due to the acetyl group's influence.
H1 4.8 - 5.2mJ1,6 ≈ 3-5, J1,7a & J1,7s ≈ 1-3Bridgehead proton adjacent to the nitrogen. Significantly deshielded by both the adjacent nitrogen and the acetyl group.
H4 3.5 - 3.9mJ4,5 ≈ 3-5, J4,7a & J4,7s ≈ 1-3Bridgehead proton. Less deshielded than H1 as it is further from the nitrogen.
H7s (syn) 2.1 - 2.4dJ7s,7a ≈ 9-12Methylene bridge proton syn to the double bond.
H7a (anti) 1.9 - 2.2dJ7s,7a ≈ 9-12Methylene bridge proton anti to the double bond.
-COCH₃ 2.2 - 2.6sN/AAcetyl methyl protons. The chemical shift can be sensitive to the cis/trans conformation of the amide bond.

Key Analytical Considerations

The Impact of Amide Bond Rotation

The restricted rotation around the N2-acetyl bond can lead to the presence of two distinct rotamers in solution. If the energy barrier to rotation is sufficiently high, the NMR spectrum will show two complete sets of signals, one for each rotamer. The relative intensity of these signals will reflect the thermodynamic stability of each conformer. For N-acetylated prolinamides, which share a similar five-membered ring structure, both cis and trans isomers are often observed in solution.[4] It is therefore highly probable that the spectrum of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one will exhibit this phenomenon, potentially complicating the spectrum with overlapping signals. Variable temperature (VT) NMR studies can be employed to investigate the dynamics of this rotation.

Coupling Constants and Stereochemistry

The rigid bicyclo[2.2.1]heptane framework imposes well-defined dihedral angles between protons, which in turn dictates the observed coupling constants. Key coupling interactions to note are:

  • Vicinal coupling (³J) : The coupling between protons on adjacent carbons (e.g., J1,6 and J4,5) provides information about the dihedral angle.

  • Geminal coupling (²J) : The coupling between non-equivalent protons on the same carbon (e.g., J7s,7a) is typically in the range of 9-12 Hz.

  • Long-range coupling (⁴J or ⁵J) : In bicyclic systems, "W-coupling" can be observed between protons separated by four bonds arranged in a "W" shape.[5] This can be particularly useful for confirming stereochemical assignments.

Through-Space Effects (NOE)

Nuclear Overhauser Effect (NOE) spectroscopy is invaluable for confirming spatial relationships between protons. For example, in one of the rotamers, the acetyl methyl protons may be in close proximity to either the H1 or H4 bridgehead protons, which would result in a corresponding NOE cross-peak. This can be a definitive method for assigning the major and minor rotamers.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 1. Weigh ~5-10 mg of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) prep2->prep3 prep4 4. Transfer to a high-quality 5 mm NMR tube prep3->prep4 acq1 1. Insert sample into a high-field NMR spectrometer (≥400 MHz recommended) prep4->acq1 acq2 2. Tune and shim the probe acq1->acq2 acq3 3. Acquire a standard 1D ¹H spectrum acq2->acq3 acq4 4. Acquire 2D spectra as needed (COSY, NOESY/ROESY, HSQC) acq3->acq4 proc1 1. Apply Fourier transform and phase correction acq4->proc1 proc2 2. Calibrate the chemical shift scale to the internal standard proc1->proc2 proc3 3. Integrate signals to determine proton ratios proc2->proc3 proc4 4. Analyze multiplicities and coupling constants proc3->proc4 proc5 5. Assign signals to specific protons using 1D and 2D data proc4->proc5

Caption: Standard workflow for the ¹H NMR analysis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Methodology Details:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, the potential for observing rotamers may be solvent-dependent.[4] Therefore, acquiring spectra in other solvents like DMSO-d₆ or acetonitrile-d₃ can provide valuable additional information.

  • Spectrometer Frequency: A higher field strength (e.g., 500 MHz or greater) is advantageous as it improves signal dispersion, which is particularly important if multiple rotamers are present, leading to a crowded spectrum.

  • Two-Dimensional (2D) NMR:

    • COSY (Correlation Spectroscopy): Essential for identifying scalar-coupled protons, confirming the connectivity within the spin systems of the bicyclic core.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining through-space proximity of protons and for differentiating between the cis and trans amide rotamers.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing an additional layer of confirmation for assignments when ¹³C data is available.

Conclusion and Future Directions

The ¹H NMR spectrum of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is rich with structural information. A thorough analysis, moving beyond a simple 1D spectrum to include 2D techniques and potentially variable temperature studies, is necessary to fully characterize this important synthetic intermediate. The key challenges and opportunities in the analysis lie in the identification and characterization of the rotational isomers arising from the N-acetyl group. A complete assignment of both rotamers provides a detailed picture of the conformational landscape of the molecule in solution, which is critical for understanding its reactivity and potential as a precursor in the development of novel therapeutics.

References

  • Juge, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7866.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11789150, (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Azabicyclo[5][6][6]hept-5-en-3-one. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000766). Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides: Ground-State Destablization in Amide Electrophilicity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24473–24480.
  • PubMed. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation.
  • PubMed. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation. The Journal of Organic Chemistry, 76(8), 2770–2781.
  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Journal of the American Chemical Society. (1971). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of the American Chemical Society, 93(1), 150-155.
  • ResearchGate. (n.d.). Structural determination of -lactams by 1H and 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry, 16(33), 6002–6007.
  • Royal Society of Chemistry. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(1), 223-233.
  • Chemical Reviews. (1976). Long-Range Coupling Constants in Electron Spin Resonance. Chemical Reviews, 76(2), 157–177.
  • PubMed. (2006). Computation of through-space NMR shielding effects by functional groups common to peptides.
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  • National Institutes of Health. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. ChemBioChem, 23(22), e202200389.
  • ResearchGate. (n.d.). Ring-opening polymerization of 2-azabicyclo-[5][6][6]-hept-5-en-3-one using metathesis catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • HETEROCYCLES. (1994). SYNTHESIS OF 7-AZABICYCLO[2.2.1]HEPTANE AND 8-AZABICYCLO[3.2.1]OCTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247-250.
  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-(o-tolyl)formamidine. Molecules, 7(8), 658-666.

Sources

Exploratory

An Application Scientist's Guide to the ¹³C NMR Spectroscopy of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: From First Principles to Practical Application

This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key derivative of the Vince lactam. As a Senior Application Scientist, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key derivative of the Vince lactam. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven framework for understanding, acquiring, and validating the spectral features of this vital synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization for advancing their scientific objectives.

The Strategic Importance of the Bicyclic Lactam Core

The 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold, commonly known as the Vince lactam, is a cornerstone in medicinal chemistry.[1] It serves as a versatile chiral building block for the synthesis of carbocyclic nucleoside analogues, which are a class of compounds exhibiting significant antiviral and anticancer properties.[1][2] The N-acetylated derivative, 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, is a common intermediate in these synthetic pathways. Accurate and unambiguous characterization of this molecule is therefore not merely an academic exercise; it is a critical step in quality control and downstream reaction planning. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton, making it an indispensable tool for structural verification.[3]

Structural Landscape and Predicted Spectroscopic Behavior

The chemical shifts in ¹³C NMR are exquisitely sensitive to the local electronic environment of each carbon atom. The structure of 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one presents several key features that dictate its spectral appearance:

  • The Bicyclo[2.2.1]heptene Framework: This strained bicyclic system locks the molecule into a rigid conformation. Ring strain and steric compression significantly influence the shielding of carbon nuclei, often shifting signals compared to more flexible acyclic analogues.[4]

  • The Amide and Acetyl Carbonyls: The molecule contains two carbonyl groups: the lactam (C3) and the N-acetyl group (C8). Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and typically resonate far downfield (160-220 ppm). The planarity and resonance of the amide bond are distorted by the bicyclic structure, which can further influence the chemical shift of the lactam carbonyl, often pushing it to higher values.[5]

  • The Olefinic Carbons (C5 & C6): The presence of a double bond introduces sp²-hybridized carbons, which resonate in a characteristic midfield region (typically 100-150 ppm).

  • The Bridgehead Carbons (C1 & C4): These are sp³-hybridized methine (CH) carbons that hold the bicyclic structure together. Their chemical shifts are influenced by their connectivity and the overall ring strain.

  • The Methylene Bridge (C7): This sp³-hybridized methylene (CH₂) carbon is in a unique steric environment, which typically causes it to be more shielded (shifted upfield) compared to other methylene carbons in less strained systems.

To facilitate discussion, the standard IUPAC numbering for the molecule is presented below.

Caption: IUPAC numbering of 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

A Self-Validating Protocol for ¹³C NMR Data Acquisition

To ensure the trustworthiness and accuracy of spectral assignments, a multi-stage experimental approach is required. This protocol incorporates self-validating steps that allow for the unambiguous determination of carbon multiplicities (CH₃, CH₂, CH, C).

Experimental Protocol
  • Sample Preparation:

    • Dissolve 15-25 mg of 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organics and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Standard ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum where each unique carbon atom appears as a single line, simplifying the initial analysis.

    • Typical Parameters: Spectrometer Frequency: ≥100 MHz; Pulse Angle: 30-45°; Acquisition Time: 1-2 seconds; Relaxation Delay: 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Analysis:

    • The DEPT experiment is critical for validating assignments. It differentiates carbon signals based on the number of attached protons.

    • DEPT-90 Acquisition: Run a DEPT-90 pulse sequence. In this spectrum, only signals from methine (CH) carbons will appear.

    • DEPT-135 Acquisition: Run a DEPT-135 pulse sequence. This spectrum provides more comprehensive information:

      • Methine (CH) and methyl (CH₃) carbons appear as positive peaks.

      • Methylene (CH₂) carbons appear as negative peaks.

      • Quaternary (C) and carbonyl (C=O) carbons do not appear.

This combination of a standard decoupled spectrum with DEPT-90 and DEPT-135 experiments constitutes a self-validating system.[6] By comparing the three spectra, one can definitively assign the multiplicity of every carbon signal in the aliphatic and olefinic regions.

Caption: Workflow for unambiguous ¹³C NMR spectral assignment.

Data Interpretation and Definitive Assignment

While experimental data for the parent Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is available, specific peer-reviewed data for the N-acetylated derivative is less common in public databases.[7][8] The following table presents the expected chemical shifts for 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, based on data from the parent lactam and known effects of N-acetylation on amide systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Rationale for Assignment
C3 (Lactam C=O)~176CAmide carbonyl, highly deshielded.
C8 (Acetyl C=O)~170CAcetyl carbonyl, also highly deshielded.
C6~138CHOlefinic methine, deshielded by proximity to nitrogen.
C5~133CHOlefinic methine.
C4~60CHBridgehead methine, adjacent to the lactam carbonyl.
C1~53CHBridgehead methine, adjacent to the nitrogen atom.
C7~49CH₂Methylene bridge, typically shielded in norbornane systems.
C9 (Acetyl CH₃)~23CH₃Acetyl methyl group in a standard aliphatic region.

Detailed Assignment Walkthrough:

  • Carbonyl Region (160-180 ppm): Two quaternary signals are expected. The lactam carbonyl (C3) is predicted to be slightly further downfield than the acetyl carbonyl (C8) due to the constraints of the bicyclic ring system.[5] Neither signal will appear in DEPT spectra.

  • Olefinic Region (130-140 ppm): Two signals, C5 and C6, will appear as positive peaks in the DEPT-135 spectrum and will be the only signals present in the DEPT-90 spectrum in this region. C6 is expected to be slightly downfield from C5 due to the influence of the nearby nitrogen atom.

  • Aliphatic Region (20-65 ppm):

    • C1 and C4 (Bridgeheads): These two methine carbons will show positive peaks in the DEPT-135 and will be visible in the DEPT-90 spectrum. C4, being alpha to the lactam carbonyl, is expected to be the most deshielded of the aliphatic carbons.

    • C7 (Methylene Bridge): This carbon will appear as a characteristic negative peak in the DEPT-135 spectrum, allowing for its unambiguous identification.

    • C9 (Acetyl Methyl): This methyl carbon will appear as a positive peak in the DEPT-135 spectrum but will be absent from the DEPT-90 spectrum. It is expected to be the most upfield signal in the spectrum.

The Role of Computational Chemistry in Structural Verification

For novel compounds or complex stereoisomers, computational prediction of NMR spectra has become an invaluable tool for structural validation.[9][10] Density Functional Theory (DFT) calculations, using methods like GIAO (Gauge-Independent Atomic Orbital), can predict ¹³C chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 2 ppm.[11]

The workflow involves:

  • Generating a 3D model of the proposed structure.

  • Performing a geometry optimization using a suitable level of theory (e.g., B3LYP).

  • Calculating the NMR shielding tensors for the optimized geometry.

  • Converting the calculated shieldings to chemical shifts by referencing against TMS calculated at the same level of theory.

By comparing the experimentally obtained spectrum with the computationally predicted spectrum, researchers can gain a very high level of confidence in their structural assignment. Any significant deviation between the experimental and calculated values may suggest an incorrect structural proposal or the presence of an unexpected isomer.[9]

Conclusion

The ¹³C NMR spectrum of 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a rich source of structural information, critical for its application in pharmaceutical development. A methodical approach, combining standard proton-decoupled acquisition with DEPT experiments, provides a robust and self-validating pathway to the definitive assignment of all carbon resonances. The interpretation of the spectrum is rooted in understanding the fundamental effects of the strained bicyclic framework, the electronic nature of the amide and olefinic groups, and the predictable influence of the N-acetyl substituent. For ultimate confidence in structural elucidation, these experimental techniques can be powerfully augmented by computational DFT predictions, representing the current state-of-the-art in chemical characterization.

References

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
  • 2-Azabicyclo[2][12][12]hept-5-en-3-one. SpectraBase. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

  • Case, D. A., et al. (2005). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of Biomolecular NMR.
  • Khalilov, L. M., et al. (1992). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Magnetic Resonance in Chemistry.
  • Charisiadis, P., & Gerothanassis, I. P. (2012). Computational protocols for calculating 13C NMR chemical shifts.
  • Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (2008). Magnetic Resonance in Chemistry. [Link]

  • Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Green, S. P., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Science. [Link]

  • Gerrard, W., et al. (2020). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. (2024). YouTube. [Link]

  • Yang, H., et al. (2017).
  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). The Journal of Organic Chemistry. [Link]

  • 1 H NMR Spectrum of Amide Compounds. (2022). University Chemistry. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2019). ResearchGate. [Link]

  • 13C NMR spectroscopy. Advanced Organic Chemistry. [Link]

  • Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • 13C-NMR. University of Calgary. [Link]

  • Chemical-Shift Anisotropy Measurements of Amide and Carbonyl Resonances in a Microcrystalline Protein with Slow Magic-Angle Spinning NMR Spectroscopy. (2015).
  • BICYCLO-[2.2.1]-HEPTAN-2-ON. SpectraBase. [Link]

  • DEPT 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

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Foundational

A Senior Application Scientist's Guide to Investigating the Mechanism of Action of 2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives

Introduction: The Vince Lactam Core - A Privileged Scaffold in Drug Discovery The 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known in medicinal chemistry as the Vince Lactam, represents a cornerstone chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vince Lactam Core - A Privileged Scaffold in Drug Discovery

The 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known in medicinal chemistry as the Vince Lactam, represents a cornerstone chiral building block for the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic structure provides a three-dimensional architecture that is highly valued in drug design, allowing for precise stereochemical control and versatile functionalization. Historically, this scaffold has been instrumental in the development of blockbuster antiviral drugs, including the carbocyclic nucleoside analogs Abacavir and Carbovir, which target viral reverse transcriptases.

However, the utility of the Vince Lactam extends far beyond antiviral applications. Its derivatives have been explored as glycosidase inhibitors, GABA-AT inhibitors, and potential anticancer agents. This chemical diversity implies an equally diverse range of biological mechanisms. A derivative's specific functionalization dictates its molecular target and subsequent physiological effect.

This guide provides a systematic, in-depth framework for elucidating the mechanism of action (MoA) of novel 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. We will proceed from broad, unbiased target identification to precise molecular and cellular characterization, emphasizing the causality behind each experimental choice and the importance of self-validating protocols to ensure scientific rigor.

Part 1: Target Identification - Answering the Primary Question, "What Does It Bind To?"

Before any meaningful mechanistic work can be done, the direct molecular target(s) of a novel derivative must be identified. The approach to this critical first step is dictated by the availability of prior information. The overall strategy can be visualized as a decision-making workflow.

MoA_Workflow Overall Mechanism of Action (MoA) Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Molecular Characterization cluster_2 Phase 3: Cellular & In-Vivo Confirmation Hit_Compound Novel Vince Lactam Derivative Target_ID Target Identification & Validation Hit_Compound->Target_ID Molecular_Mech Elucidation of Molecular Mechanism Target_ID->Molecular_Mech Identified Target Cellular_Effect Analysis of Cellular Effects Molecular_Mech->Cellular_Effect Confirmed Molecular MoA In_Vivo In Vivo Validation (PK/PD, Efficacy) Cellular_Effect->In_Vivo

Caption: High-level workflow for MoA investigation.

The choice of methodology hinges on whether a target is hypothesized or completely unknown.

Unbiased (Phenotypic) Approaches for De Novo Target Discovery

When a derivative shows an interesting cellular phenotype (e.g., cytotoxicity in a cancer cell line) but the target is unknown, unbiased methods are required. These approaches survey the entire proteome for interactions.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful direct biochemical method. The derivative is immobilized on a solid support (e.g., agarose beads) and used as "bait" to pull down its binding partners from a cell lysate. Bound proteins are then eluted, separated, and identified by mass spectrometry.

    • Causality & Rationale: This method directly identifies proteins that physically interact with the compound. The key challenge is distinguishing true targets from non-specific binders. This is addressed through stringent controls, such as using "mock" beads without the compound or a structurally similar but biologically inactive analog as a competitor.

  • Cellular Thermal Shift Assay (CETSA®): This technique leverages the principle that a protein's thermal stability increases upon ligand binding. Intact cells are treated with the derivative, heated across a temperature gradient, and then lysed. Aggregated, denatured proteins are removed, and the remaining soluble proteins are quantified, often by mass spectrometry (thermal proteome profiling) or targeted methods like Western blotting.

    • Causality & Rationale: CETSA provides evidence of target engagement within a physiological, cellular context, which is a major advantage over lysate-based methods. A shift in a protein's melting curve in the presence of the compound is strong evidence of a direct interaction.

Target_ID_Strategy Start Phenotypic Hit (e.g., Cell Death) Decision Is there a hypothesized target? Start->Decision Unbiased Unbiased Screening Decision->Unbiased No Hypothesis Hypothesis-Driven Decision->Hypothesis Yes AC_MS Affinity Chromatography- Mass Spec Unbiased->AC_MS CETSA Cellular Thermal Shift Assay (CETSA) Unbiased->CETSA Enzyme_Assay Biochemical Assay (e.g., Enzyme Inhibition) Hypothesis->Enzyme_Assay Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Hypothesis->Binding_Assay

Caption: Decision workflow for selecting a target identification strategy.

Hypothesis-Driven Approaches

If the derivative's structure suggests a potential target class (e.g., similarity to known kinase inhibitors), a more direct approach is warranted.

  • Biochemical Assays: Test the compound directly against a purified, recombinant version of the hypothesized target protein. For enzymes, this involves measuring the inhibition of catalytic activity.

    • Causality & Rationale: This is the most direct way to confirm a functional interaction. A positive result (e.g., a low IC50 value) strongly indicates the derivative can modulate the target's function. It is crucial to use substrate concentrations at or below the Michaelis constant (Km) to reliably detect competitive inhibitors.

Part 2: Elucidating the Molecular Mechanism

Once a primary target is validated, the next phase is to characterize the precise nature of the interaction.

Quantifying Binding Affinity and Kinetics

It is essential to quantify how tightly and how quickly the derivative binds to its target. This is typically accomplished using biophysical techniques that are label-free and provide real-time data.

  • Surface Plasmon Resonance (SPR): This has become the gold standard for studying biomolecular interactions. The target protein is immobilized on a sensor chip, and the derivative is flowed over the surface at various concentrations. Binding is detected as a change in the refractive index, providing data on association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the derivative into a solution of the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

    • Causality & Rationale: SPR and ITC provide complementary information. SPR excels at kinetics (the "on" and "off" rates), while ITC is the gold standard for thermodynamics, revealing the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects). This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Example Biophysical Data for a Hypothetical Derivative Series

Derivative Target Method Kₑ (nM) kₐ (1/Ms) kₑ (1/s) Stoichiometry (n) ΔH (kcal/mol)
VL-001 Kinase X SPR 50.2 1.2 x 10⁵ 6.0 x 10⁻³ - -
VL-001 Kinase X ITC 48.9 - - 1.05 -10.2
VL-002 Kinase X SPR 150.7 0.8 x 10⁵ 1.2 x 10⁻² - -

| VL-002 | Kinase X | ITC | 155.1 | - | - | 0.98 | -8.5 |

Determining the Mode of Inhibition (for Enzymes)

If the target is an enzyme, it's critical to understand how the derivative inhibits its activity. Steady-state enzyme kinetics are used to distinguish between different inhibition modalities.

  • Competitive: The inhibitor binds to the same active site as the substrate.

  • Non-competitive: The inhibitor binds to an allosteric (different) site, affecting catalysis but not substrate binding.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed: The inhibitor binds to both the free enzyme and the enzyme-substrate complex.

Causality & Rationale: By measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, one can determine the inhibition type. This information is vital, as different inhibition modes have different therapeutic implications. For example, a competitive inhibitor's effect can be overcome by high substrate concentrations, which may occur in a disease state.

Part 3: Confirming Cellular Target Engagement and Phenotypic Effects

A positive result with a purified protein is necessary but not sufficient. The ultimate goal is to confirm that the derivative engages its target in a complex cellular environment and that this engagement leads to the desired physiological outcome.

In-Cell Target Engagement
  • Cellular Thermal Shift Assay (CETSA®): As mentioned in Part 1, CETSA is the premier method for confirming target engagement in intact cells. Performing a dose-response CETSA experiment can generate an EC50 for thermal stabilization, which should correlate with the compound's potency in functional assays.

Cellular Pathway Analysis

Once target engagement is confirmed, the downstream consequences must be mapped. If the derivative inhibits a kinase, for example, the phosphorylation of that kinase's known substrates should decrease.

  • Western Blotting: A standard technique to measure changes in the levels or post-translational modification (e.g., phosphorylation) of specific proteins downstream of the target.

  • Transcriptomics (RNA-Seq): A global, unbiased method to measure how the derivative alters gene expression. Comparing the resulting gene expression signature to known signatures can provide powerful confirmation of the pathway being modulated.

Signaling_Pathway Compound Vince Lactam Derivative Target Target Protein (e.g., Kinase X) Compound->Target Inhibition pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylation Substrate Downstream Substrate Gene_Expression Gene Expression Changes pSubstrate->Gene_Expression Signal Transduction Phenotype Cellular Phenotype (e.g., Apoptosis) Gene_Expression->Phenotype

Exploratory

Introduction: The Enduring Versatility of a Bicyclic Lactam

An In-depth Technical Guide to the Synthesis of Novel Derivatives from Vince Lactam In the landscape of synthetic organic and medicinal chemistry, certain molecules achieve an iconic status, not merely for their own prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Novel Derivatives from Vince Lactam

In the landscape of synthetic organic and medicinal chemistry, certain molecules achieve an iconic status, not merely for their own properties, but for the vast chemical space they unlock. The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam, is one such cornerstone.[1][2] Named for its pioneer, Robert Vince, whose work on carbocyclic nucleosides laid the foundation for major therapeutic breakthroughs, this strained, chiral building block is a testament to the power of stereocontrolled synthesis.[1]

Its true value lies in its rigid conformational structure and the strategic placement of two key reactive sites: the amide bond within the γ-lactam ring and a strained olefin bond. This unique arrangement has established Vince lactam as a critical precursor for several blockbuster antiviral drugs, including the anti-HIV agents Abacavir and Carbovir, and the influenza neuraminidase inhibitor Peramivir.[2][3][4] The ring C=C bond, in particular, serves as a versatile handle for a wide array of chemical manipulations, enabling the synthesis of not only functionalized γ-lactams but also diverse γ-amino acid derivatives built upon a cyclopentane framework.[2][5]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of known syntheses. As a Senior Application Scientist, my objective is to provide a deeper narrative, exploring the mechanistic rationale behind synthetic strategies, the causality driving experimental choices, and the self-validating logic embedded in robust protocols. We will dissect the core chemistry of Vince lactam, from achieving enantiopurity to leveraging its reactivity, to construct novel molecular architectures with therapeutic potential.

Part 1: Mastering the Synthon - Access to Enantiopure Vince Lactam

The biological activity of Vince lactam derivatives is intrinsically tied to their stereochemistry. For instance, the therapeutic efficacy of Abacavir is derived specifically from the (-)-enantiomer of its Vince lactam precursor.[3] Therefore, the first and most critical step in any synthetic campaign is securing access to enantiomerically pure starting material. While several chemical methods for resolution exist, the industrial standard is Enzymatic Kinetic Resolution (EKR), a process prized for its exceptional efficiency, high enantioselectivity, and environmentally benign nature.[3][6]

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereospecificity of enzymes, most commonly γ-lactamases, to differentiate between the two enantiomers of racemic Vince lactam.[7] The process does not create chirality but rather separates a racemic mixture. A (+)-γ-lactamase, for example, will selectively catalyze the hydrolysis (ring-opening) of (+)-Vince lactam into its corresponding γ-amino acid, leaving the desired (-)-Vince lactam untouched and therefore optically enriched.[8] The success of the resolution is quantified by the enantiomeric ratio (E-value), where a high E-value (>200) indicates a highly selective and effective transformation.[3]

EKR_Workflow cluster_reaction Aqueous Buffer System racemic Racemic (±)-Vince Lactam enzyme (+)-γ-Lactamase (Biocatalyst) water H₂O (Buffer) unreacted (-)-Vince Lactam (Desired, >99% ee) racemic->unreacted Unreacted hydrolyzed (+)-γ-Amino Acid (Hydrolyzed) racemic->hydrolyzed Selective Hydrolysis

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol is a representative example and should be optimized based on the specific enzyme and scale.

  • Biocatalyst Preparation: Prepare a solution or suspension of the chosen (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans) in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5).[8] The enzyme loading is critical and typically ranges from 1-5% (w/w) relative to the substrate.

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic (±)-Vince lactam in the buffer to a desired concentration (e.g., 50-100 g/L). Vigorous stirring is essential to ensure homogeneity.

  • Initiation and Monitoring: Add the enzyme preparation to the substrate solution to initiate the hydrolysis. Maintain the temperature at the enzyme's optimum (e.g., 30-50°C). Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (+)-enantiomer and the increase in enantiomeric excess (ee) of the (-)-enantiomer.

  • Quenching and Extraction: Once the conversion reaches ~50% (indicating complete hydrolysis of the (+)-enantiomer), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and adjusting the pH to >10 to stop enzymatic activity.

  • Separation: The unreacted (-)-Vince lactam will be extracted into the organic layer, while the water-soluble salt of the (+)-γ-amino acid remains in the aqueous phase. Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield highly enantiopure (-)-Vince lactam.[3]

Parameter Typical Value Causality / Justification
Substrate Conc. 50 - 150 g/LBalances reaction rate with potential substrate inhibition. Higher concentrations improve throughput.
Enzyme Loading 1 - 5% (w/w)Directly influences reaction time. Must be optimized for cost-effectiveness.
pH 7.0 - 8.5Maintained at the optimal pH for γ-lactamase activity and stability.
Temperature 30 - 50 °CSet to the enzyme's optimal temperature to maximize catalytic rate without causing denaturation.
Target Conversion ~50%For kinetic resolution, maximum ee of the starting material is achieved at 50% conversion.
Enantiomeric Excess (ee) > 99%The goal of the resolution, providing optically pure material for subsequent steps.[3]

Table 1: Key Parameters for Enzymatic Kinetic Resolution.

Part 2: Core Synthetic Strategies for Derivatization

With enantiopure Vince lactam in hand, the focus shifts to strategic modification. The molecule's reactivity is dominated by the interplay between the nucleophilic nitrogen, the electrophilic carbonyl, and, most importantly, the strained C=C double bond.

A. Strategic Functionalization of the Olefin Bond

The high strain of the norbornene system makes the double bond particularly susceptible to a variety of addition reactions, often with high stereocontrol dictated by the convex face of the bicyclic structure.

  • Stereoselective Dihydroxylation: The synthesis of syn-diols is a common entry point for creating carbocyclic nucleoside analogues. Reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) or potassium permanganate (KMnO₄) under cold, alkaline conditions reliably add to the less-hindered exo face of the lactam. The resulting cis-diol is a crucial intermediate, as seen in the synthesis of Carbovir.[2]

  • Epoxidation and Ring-Opening: Treatment with peroxy acids like m-CPBA also proceeds from the exo face to form a stable epoxide. This epoxide is a powerful electrophile, susceptible to ring-opening by a wide range of nucleophiles (e.g., azides, amines, thiols), providing a direct route to highly functionalized cyclopentane cores.

  • Radical and Cycloaddition Reactions: The double bond can participate in various radical cyclizations and cycloadditions, enabling the construction of complex, fused ring systems. For instance, palladium-catalyzed Heck reactions or rhodium-catalyzed couplings have been used to append aryl and other functionalities.[9]

Olefin_Functionalization start (-)-Vince Lactam r1 r1 start->r1 r2 r2 start->r2 r3 r3 start->r3 p1 Exo-cis-Diol p2 Exo-Epoxide p3 Fused/Substituted Cyclopentanes r1->p1 Dihydroxylation r2->p2 Epoxidation r3->p3 Cycloadditions

B. Oxidative Cleavage: From Bicyclic Lactam to Monocyclic Scaffolds

A powerful strategy for creating entirely new molecular scaffolds involves the complete cleavage of the C=C bond. This transformation breaks open the bicyclic system, unfurling a cyclopentane ring bearing two new functional handles, with the original stereocenters dictating the stereochemistry of the new product.[5]

Protocol: Ozonolysis and Reductive Amination

  • Ozonolysis: Dissolve (-)-Vince lactam in a suitable solvent (e.g., DCM:Methanol, 9:1) and cool to -78°C. Bubble ozone (O₃) gas through the solution until a persistent blue color indicates a slight excess of ozone. The reaction must be performed in a well-ventilated fume hood.

  • Reductive Quench: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm slowly to room temperature. This step cleaves the intermediate ozonide to yield the crucial diformyl intermediate.

  • Double Reductive Amination: Without isolating the often-unstable dialdehyde, add a primary amine (e.g., a fluoroalkylamine) and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[5] The amine first forms imines with both aldehyde groups, which are then reduced in situ to form a new, functionalized heterocyclic ring (e.g., a piperidine derivative).

  • Workup and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the desired substituted heterocycle.

Part 3: Applications in the Synthesis of High-Value Derivatives

The true measure of a building block's utility is in the complexity and value of the molecules it can generate. Vince lactam provides a stereochemically defined foundation for constructing a wide range of biologically active compounds.

Case Study: Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, is a flagship application of Vince lactam.[10][11] These analogues often exhibit enhanced metabolic stability and potent antiviral activity. The synthesis of Abacavir is a prime example.

Abacavir_Synthesis vince (-)-Vince Lactam diol cis-Diol vince->diol 1. OsO₄, NMO amino_alcohol Amino Alcohol diol->amino_alcohol 2. LiAlH₄ (Lactam Reduction) protected_amino Protected Amino Alcohol amino_alcohol->protected_amino 3. Protection (e.g., Boc) purine_adduct Purine Adduct protected_amino->purine_adduct 4. Mitsunobu or Sₙ2 (Purine Base Addition) abacavir Abacavir purine_adduct->abacavir 5. Deprotection & Final Modifications

The key strategic steps are:

  • Stereoselective Dihydroxylation: As described previously, forming the cis-diol from (-)-Vince lactam.

  • Lactam Reduction: The amide is reduced to an amine using a powerful hydride reagent like LiAlH₄, yielding a key amino alcohol intermediate.

  • Introduction of the Nucleobase: The hydroxyl groups are manipulated and activated, often via a Mitsunobu reaction or conversion to a leaving group, to allow for nucleophilic substitution by the desired purine or pyrimidine base. The stereochemistry is carefully controlled in this crucial C-N bond-forming step.

  • Final Modifications: The synthesis is completed through deprotection and any necessary functional group interconversions to arrive at the final active pharmaceutical ingredient.

Conclusion and Future Outlook

Vince lactam is far more than a simple precursor for a few known drugs; it is a versatile chiral platform whose full potential is still being explored. Its rigid framework provides a reliable method for transferring stereochemical information into a diverse array of products, from complex nucleoside analogues to novel heterocyclic scaffolds.[1][5]

Future research will likely focus on several key areas. The discovery and engineering of novel γ-lactamases with improved stability, activity, and altered stereoselectivity could provide even more efficient routes to different enantiomers and derivatives.[3][6] Furthermore, the application of modern catalytic methods—such as C-H activation, photoredox catalysis, and asymmetric catalysis—to the Vince lactam core will undoubtedly unlock new, previously inaccessible chemical space. As the demand for stereochemically complex and novel therapeutic agents continues to grow, the elegant simplicity and profound utility of Vince lactam ensure it will remain an indispensable tool for medicinal chemists for years to come.

References

  • Kiss, L., et al. (2019). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Vince lactam. Retrieved from: [Link]

  • Paizs, C., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available at: [Link]

  • Gao, S., et al. (2019). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at: [Link]

  • Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]

  • Wang, M., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology. Available at: [Link]

  • Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink. Available at: [Link]

  • Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances. Available at: [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews. Available at: [Link]

  • Wang, M., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. Available at: [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Available at: [Link]

  • Agrofoglio, L. A., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry. Available at: [Link]

  • Thomson, R. J., et al. (2019). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Introduction: The Strategic Value of a Versatile Lactam In the landscape of modern medicinal chemistry, the synthesis of complex molecular scaffolds with high efficiency and stereochemical control is paramount. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Lactam

In the landscape of modern medicinal chemistry, the synthesis of complex molecular scaffolds with high efficiency and stereochemical control is paramount. Among these, the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as the Vince Lactam, stands out as a cornerstone building block.[1][2] Its rigid, chiral framework serves as a versatile precursor for a multitude of carbocyclic nucleoside analogues, which are pivotal in the development of potent antiviral therapeutics, including the FDA-approved drugs Abacavir for HIV and Peramivir for influenza.[1][2][3]

The inherent reactivity of the C=C double bond within the Vince Lactam's structure permits a wide array of chemical modifications, enabling the synthesis of diverse functionalized γ-lactams and cyclopentane-based γ-amino acids.[1][4] This application note provides a comprehensive, field-proven protocol for the synthesis of an N-acetylated derivative, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. The addition of the acetyl group can serve multiple purposes, from altering the molecule's solubility and electronic properties to acting as a stable protecting group that can be removed under specific conditions.

This guide is structured as a two-part synthesis. First, we will detail an efficient and industrially scalable synthesis of the core Vince Lactam via a hetero-Diels-Alder reaction.[5] Subsequently, we will describe a robust protocol for the N-acetylation of this intermediate to yield the target compound. The causality behind each procedural step is explained to provide researchers with a deep, actionable understanding of the entire synthetic pathway.

Part I: Synthesis of the Core Intermediate: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, a powerful tool for forming six-membered rings.[6][7] In this procedure, freshly cracked cyclopentadiene acts as the four-π-electron diene, while methanesulfonyl cyanide serves as the two-π-electron dienophile. This approach is favored over older methods that used hazardous reagents like p-toluenesulfonyl cyanide or gave poor yields with chlorosulfonyl isocyanate.[8][9] The resulting N-sulfonylated adduct is then hydrolyzed in situ to yield the desired lactam.

Overall Reaction Pathway

Vince_Lactam_Synthesis cluster_0 Part I: Vince Lactam Synthesis CPD Cyclopentadiene Adduct N-Sulfonyl Adduct (Intermediate) CPD->Adduct Diels-Alder [4+2] Cycloaddition CH₂Cl₂ -20 to 40°C MSC Methanesulfonyl Cyanide MSC->Adduct VL Vince Lactam (Product I) Adduct->VL Acid Hydrolysis Acetic Acid

Caption: Workflow for the synthesis of Vince Lactam.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Key PropertiesSupplier
Dicyclopentadiene132.2177-73-6Stable dimer of cyclopentadieneSigma-Aldrich
Methanesulfonyl cyanide103.1219442-07-2DienophileTCI Chemicals
Dichloromethane (DCM)84.9375-09-2Anhydrous, reaction solventFisher Scientific
Acetic Acid, Glacial60.0564-19-7Catalyst for hydrolysisVWR
Sodium Bicarbonate (NaHCO₃)84.01144-55-8For neutralizationEMD Millipore
Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous, drying agentJ.T. Baker
Ethyl Acetate88.11141-78-6Extraction solventMacron
Hexanes-110-54-3Extraction/crystallization solventAvantor
Experimental Protocol: Vince Lactam Synthesis

1. Preparation of Cyclopentadiene:

  • Rationale: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. To obtain the reactive monomer required for the Diels-Alder reaction, the dimer must be "cracked" via thermal retro-Diels-Alder reaction.

  • Procedure:

    • Set up a fractional distillation apparatus. The flask should contain dicyclopentadiene (e.g., 100 mL) and a few boiling chips or a magnetic stir bar.

    • Gently heat the dicyclopentadiene to its boiling point (~170 °C).

    • The monomeric cyclopentadiene (b.p. 40-42 °C) will distill over. Collect the distillate in a flask cooled in an ice bath.

    • Crucially, use the freshly prepared cyclopentadiene immediately. It will begin to re-dimerize upon standing, even at low temperatures.

2. Diels-Alder Reaction and Hydrolysis: [5][9]

  • Safety Note: Perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methanesulfonyl cyanide (e.g., 10.3 g, 0.1 mol) dissolved in anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add the freshly prepared cyclopentadiene (e.g., 9.9 g, 0.15 mol, 1.5 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The excess cyclopentadiene ensures complete consumption of the limiting reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

    • Following the cycloaddition, add a solution of glacial acetic acid (e.g., 30 mL) and water (5 mL).

    • Heat the mixture to a gentle reflux (around 40-45 °C) for 4-6 hours. This step facilitates the hydrolysis of the N-sulfonyl intermediate to the desired lactam.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate spot has been completely converted.

3. Work-up and Purification:

  • Rationale: This sequence is designed to neutralize the acidic reaction mixture, remove water-soluble components, and isolate the organic product.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (200 mL). Caution: CO₂ evolution will occur. Swirl gently and vent frequently.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or by recrystallization from an ethyl acetate/hexanes mixture to yield (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one as a white crystalline solid.

Part II: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

With the Vince Lactam in hand, the final step is a straightforward N-acetylation. The nitrogen atom of the lactam is a secondary amide, which can be acylated using standard reagents. We will use acetic anhydride with a catalytic amount of a strong acid to facilitate the reaction.

Acetylation Reaction Pathway

Acetylation_Reaction cluster_1 Part II: N-Acetylation VL Vince Lactam (Product I) FinalProduct 2-Acetyl-Vince Lactam (Final Product) VL->FinalProduct N-Acetylation Cat. H₂SO₄ Room Temp. Ac2O Acetic Anhydride Ac2O->FinalProduct

Caption: N-Acetylation of Vince Lactam to the final product.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Key PropertiesSupplier
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one123.1549805-30-3Starting material from Part ISynthesized
Acetic Anhydride102.09108-24-7Acetylating agentSigma-Aldrich
Sulfuric Acid (H₂SO₄), conc.98.087664-93-9CatalystFisher Scientific
Dichloromethane (DCM)84.9375-09-2Anhydrous, reaction solventFisher Scientific
Saturated Sodium Bicarbonate--For quenching-
Water (Deionized)18.027732-18-5For washing-
Experimental Protocol: N-Acetylation
  • Safety Note: Acetic anhydride is corrosive and a lachrymator. Concentrated sulfuric acid is extremely corrosive. Handle both with extreme care in a fume hood.

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the synthesized Vince Lactam (e.g., 12.3 g, 0.1 mol) in anhydrous dichloromethane (150 mL).

    • Add acetic anhydride (12.2 g, 11.3 mL, 0.12 mol, 1.2 equivalents) to the solution.

    • Carefully add 2-3 drops of concentrated sulfuric acid to the stirring mixture.

    • Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting lactam.

4. Work-up and Purification:

  • Rationale: The work-up is designed to quench the excess acetic anhydride and neutralize the acid catalyst before isolating the final product.

  • Procedure:

    • Cool the reaction flask in an ice bath.

    • Slowly and carefully add cold water (50 mL) to quench the unreacted acetic anhydride.

    • Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the acetyl group and the bicyclic framework.

  • FT-IR Spectroscopy: To identify key functional groups, such as the two carbonyl C=O stretches (amide and acetyl) and the C=C stretch.

  • Mass Spectrometry: To confirm the molecular weight of the final compound.

References

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Vince lactam. Wikipedia. Available at: [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Canadian Intellectual Property Office. Available at: [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9). Available at: [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Neuroscience, 3(4), 245-257. Available at: [Link]

  • Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9923-9933. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

<_ _> Introduction: The Significance of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Scaffold The bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam, is a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Significance of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Scaffold

The bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam, is a cornerstone in modern medicinal chemistry and synthetic organic chemistry.[1] Its rigid, conformationally constrained framework provides a unique three-dimensional architecture that is highly sought after in the design of bioactive molecules. This versatile building block is a key precursor for the synthesis of carbocyclic nucleoside analogues, which have demonstrated significant antiviral and chemotherapeutic properties.[2][3] Notably, it is an essential intermediate in the production of blockbuster antiviral drugs like Carbovir and Abacavir, used in the treatment of HIV.[1] The embedded double bond and lactam functionality offer multiple handles for diverse chemical modifications, enabling the creation of a wide array of functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives.[1]

This guide provides a comprehensive overview of the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one via the Diels-Alder reaction, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and a discussion on controlling the reaction's stereoselectivity.

Part 1: Mechanistic Principles of the Diels-Alder Reaction

The synthesis of the 2-azabicyclo[2.2.1]hept-5-en-3-one core relies on a [4+2] cycloaddition, famously known as the Diels-Alder reaction.[4] This powerful carbon-carbon bond-forming reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring.[4][5]

In this specific synthesis, the key reactants are:

  • The Diene: 1,3-Cyclopentadiene. Its cyclic nature locks it in the s-cis conformation, which is ideal for the Diels-Alder reaction.[6]

  • The Dienophile: A suitable nitrogen-containing dienophile is required to introduce the aza- and oxo- functionalities. While various dienophiles can be employed, a common and effective strategy involves the use of a sulfonyl cyanide, such as methanesulfonyl cyanide or p-toluenesulfonyl cyanide.[2][3] The initial Diels-Alder adduct is then hydrolyzed to yield the desired lactam.

The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step, passing through a cyclic transition state.[4]

Diels-Alder Mechanism Diene Cyclopentadiene (Diene) TS Cyclic Transition State Diene->TS Dienophile Sulfonyl Cyanide (Dienophile) Dienophile->TS Adduct 3-Sulfonyl-2-azabicyclo [2.2.1]hepta-2,5-diene TS->Adduct Hydrolysis Acidic Hydrolysis (e.g., Acetic Acid) Adduct->Hydrolysis Product 2-Azabicyclo[2.2.1] hept-5-en-3-one Hydrolysis->Product

Figure 1: General workflow for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Part 2: Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. It is crucial to perform this reaction in a well-ventilated fume hood, as cyclopentadiene is volatile and has a strong odor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DicyclopentadieneTechnicalMajor Chemical SupplierMust be "cracked" to obtain cyclopentadiene monomer.
Methanesulfonyl Cyanide≥98%Major Chemical SupplierA key dienophile precursor.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierReaction solvent.
Acetic AcidGlacialMajor Chemical SupplierFor the hydrolysis step.
Sodium BicarbonateReagentMajor Chemical SupplierFor neutralization.
Anhydrous Magnesium SulfateReagentMajor Chemical SupplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Step-by-Step Synthesis Procedure

Step 1: Preparation of Cyclopentadiene Monomer

Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[7][8] To obtain the reactive monomer, dicyclopentadiene must be "cracked" by heating.

  • Set up a fractional distillation apparatus.

  • Gently heat the dicyclopentadiene to its boiling point (around 170 °C).

  • The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. ~41 °C) will distill over.[7]

  • Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. It is essential to use the monomer immediately or store it at low temperatures (-20 °C) to prevent redimerization.[8]

Step 2: Diels-Alder Cycloaddition

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methanesulfonyl cyanide in anhydrous dichloromethane.[3]

  • Cool the solution to a temperature between -20 °C and 0 °C using an appropriate cooling bath.[3]

  • Slowly add the freshly prepared cyclopentadiene to the cooled solution of methanesulfonyl cyanide.

  • Allow the reaction mixture to stir at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction temperature can range from -50°C to +100°C, but lower temperatures often favor better selectivity.[2][3]

Step 3: Hydrolysis of the Intermediate

  • Once the Diels-Alder reaction is complete, carefully add acetic acid to the reaction mixture.[2][3]

  • Allow the mixture to warm to room temperature and stir for an additional period, again monitoring by TLC until the hydrolysis is complete.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-azabicyclo[2.2.1]hept-5-en-3-one.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the lactam).

Part 3: Stereoselectivity - The Endo/Exo Relationship

A critical aspect of the Diels-Alder reaction is its stereoselectivity, specifically the formation of endo and exo diastereomers.[4] In the context of the reaction between cyclopentadiene and a dienophile, the endo product is the one where the substituents on the dienophile are oriented towards the larger bridge of the bicyclic system, while in the exo product, they are oriented away.[9]

Endo_Exo_Selectivity cluster_pathways Stereochemical Pathways TS_Endo {Endo Transition State | Favorable Secondary Orbital Interactions | Kinetically Favored} Product_Endo Endo Product TS_Endo->Product_Endo TS_Exo {Exo Transition State | Sterically Less Hindered | Thermodynamically Favored} Product_Exo Exo Product TS_Exo->Product_Exo Reactants Cyclopentadiene + Dienophile Reactants->TS_Endo Lower Activation Energy Reactants->TS_Exo Higher Activation Energy

Figure 2: Energy profile illustrating the kinetic and thermodynamic control of endo/exo selectivity.

Generally, the endo product is formed faster and is therefore the kinetic product.[9][10] This preference, known as the Alder-Endo rule, is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[9] However, the exo product is often sterically less hindered and therefore the thermodynamically more stable product.[7][9]

Controlling Stereoselectivity:

  • Temperature: Lower reaction temperatures favor the formation of the kinetic endo product.[7] At higher temperatures, the Diels-Alder reaction can become reversible, allowing the initial endo product to revert to the starting materials and then reform as the more stable exo product.[7]

  • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction.[11][12] Lewis acids coordinate to the dienophile, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[12] This enhanced reactivity often leads to a greater preference for the endo product, even at higher temperatures.[9] The coordination of the Lewis acid can also increase the steric hindrance in the exo transition state, further favoring the endo pathway.

Part 4: Applications in Drug Development

The 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold is a privileged structure in medicinal chemistry due to its rigid bicyclic nature, which allows for precise positioning of substituents to interact with biological targets. Its applications are diverse and impactful:

  • Antiviral Agents: As previously mentioned, it is a crucial intermediate in the synthesis of carbocyclic nucleosides like Abacavir and Carbovir, which are reverse transcriptase inhibitors used in the treatment of HIV.[1]

  • Neuraminidase Inhibitors: Derivatives of the Vince Lactam have been developed as potent inhibitors of neuraminidase, an enzyme essential for the replication of influenza viruses.[1]

  • Antibacterial and Antifungal Agents: The strained lactam ring within the bicyclic system is a key pharmacophore in some β-lactam-like antibiotics. The unique geometry of the 2-azabicyclo[2.2.1]heptan-2-one framework has shown promise in the development of novel antimicrobial agents to combat resistant bacterial strains.[13]

  • Alkaloid Synthesis: The rigid scaffold serves as an excellent starting point for the synthesis of complex natural products, including various alkaloids with interesting biological activities.[13]

Conclusion

The Diels-Alder synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one is a robust and highly valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strategic use of catalysis allow for the efficient and stereoselective production of this important building block. Its continued application in the synthesis of novel therapeutic agents underscores the enduring power of the Diels-Alder reaction in drug discovery and development.

References

  • Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • Lonza AG. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Robertson, V. S. (2021). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Texas A&M University-Commerce. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. University of Liverpool. [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. [Link]

  • Fülöp, F., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Fischer, J., & Bodoky, G. (1993). Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry, 58(27), 7943-7945. [Link]

  • Lategahn, J., & Glorius, F. (2020). Lewis Acid-Catalyzed Domino Inverse Electron-Demand Diels–Alder/Thermal Ring Expansion Reaction for the Synthesis of Arene-Annulated Eight-Membered Nitrogen Heterocycles. Organic Letters, 22(13), 5173–5177. [Link]

  • Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. [Link]

  • Domingo, L. R., et al. (1998). Ab Initio Study of Endo/Exo and Diastereofacial Selectivities in Diels−Alder Reactions between Chiral Butenolides and Cyclopentadiene. The Journal of Organic Chemistry, 63(26), 9782-9789. [Link]

  • Domingo, L. R., & Aurell, M. J. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]

  • Singh, V., & Danishefsky, S. J. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. [Link]

  • da Silva, A. B. F., et al. (2012). Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. Journal of the Brazilian Chemical Society, 23, 1173-1179. [Link]

  • Fernández, F., et al. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo- [2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. [Link]

  • ResearchGate. (n.d.). Diels‐Alder reaction of cyclopentadiene (1) and maleic anhydride (2). [Link]

  • Kjaersgaard, A., & Tanner, D. (2002). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal. [Link]

  • Pavia, D. L., et al. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. [Link]

  • Paton, R. S., et al. (2010). Origins of stereoselectivity in the trans Diels-Alder paradigm. Journal of the American Chemical Society, 132(27), 9335-9340. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(15), 9879-9886. [Link]

  • Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry, 23(7), 1735-1773. [Link]

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Method

Application Notes and Protocols for the Purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one via Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an N-acetylated derivative of the crucial synthetic building block known as Vince Lactam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an N-acetylated derivative of the crucial synthetic building block known as Vince Lactam, using silica gel column chromatography.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The protocols herein are designed to ensure high purity of the final product, which is essential for its use in the synthesis of carbocyclic nucleosides and other therapeutic agents.[2] The causality behind experimental choices, from solvent system selection to fraction analysis, is thoroughly explained to provide a deep understanding of the purification process.

Introduction: The Significance of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a key intermediate in the synthesis of a variety of complex molecules, particularly carbocyclic nucleoside analogues which have shown significant antiviral and antineoplastic activities.[2] The parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly referred to as Vince Lactam, is a cornerstone in the synthesis of drugs like Abacavir and Carbovir.[1] The N-acetylated form serves as a protected version of the lactam, allowing for selective chemical transformations at other positions of the molecule.

The purity of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is paramount for the success of subsequent synthetic steps. Impurities, such as unreacted starting materials or by-products from the acetylation reaction, can lead to low yields and complex purification challenges in later stages. Column chromatography is the preferred method for obtaining this intermediate in high purity. This guide will detail a robust and reproducible protocol for this purification.

Foundational Principles: Column Chromatography for Bicyclic Lactams

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For moderately polar organic molecules like 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, silica gel is the stationary phase of choice due to its high surface area and the presence of silanol groups that can engage in hydrogen bonding and dipole-dipole interactions with the analyte.

The selection of the mobile phase is critical for achieving good separation. A solvent system that is too polar will cause all compounds to elute quickly with little to no separation. Conversely, a non-polar mobile phase will result in all compounds remaining adsorbed to the silica gel. The ideal mobile phase will allow the target compound to have a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.[3] For N-acylated bicyclic lactams, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective.[4]

Pre-Purification Protocol: Thin Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This analytical step allows for rapid screening of different solvent systems and provides a preview of the separation.

Materials for TLC
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Crude sample of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Mobile phase candidates (e.g., varying ratios of hexanes:ethyl acetate)

  • Visualization agent (e.g., potassium permanganate stain)

Step-by-Step TLC Protocol
  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude sample onto the origin line of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (if the compound is UV active) or by staining with a suitable agent like potassium permanganate.

  • Calculate the Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize the Mobile Phase: Adjust the ratio of the solvents in the mobile phase to achieve an Rf value for the target compound in the range of 0.2-0.4. A common starting point for a compound of this nature is a 3:1 mixture of hexanes to ethyl acetate.[3] If the Rf is too low, increase the polarity of the mobile phase by adding more ethyl acetate. If the Rf is too high, decrease the polarity by adding more hexanes.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. The scale can be adjusted as needed.

Materials for Column Chromatography
  • Glass chromatography column

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Sand (purified)

  • Mobile phase (optimized from TLC, e.g., Hexanes:Ethyl Acetate = 3:1)

  • Crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Optimization of Mobile Phase Pack Pack Column with Silica Gel TLC->Pack Determines Mobile Phase Load Load Crude Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Workflow for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Step-by-Step Purification Protocol
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase. For 1 gram of crude product, approximately 50 grams of silica gel is a good starting point.

    • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the silica gel.

    • Begin eluting the column, collecting the eluent in fractions of a predetermined volume (e.g., 10-20 mL). Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas.

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product. Spot each fraction on a TLC plate and develop it using the optimized mobile phase.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

ParameterRecommended Value/ObservationRationale
Stationary Phase Silica Gel (40-63 µm)Standard adsorbent for moderately polar organic compounds.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 3:1 v/v)Provides good separation for N-acylated bicyclic lactams.[3]
Target TLC Rf 0.2 - 0.4Optimal range for good separation on a column.
Sample Loading Minimal volume of solvent or dry loadingEnsures a narrow band at the start of the chromatography for better resolution.
Elution Mode IsocraticA constant mobile phase composition is usually sufficient for this type of purification.
Expected Purity >98% (by NMR or GC)Column chromatography should effectively remove most impurities.
Physical Form Liquid or low-melting solidThe compound is reported as a liquid at room temperature.

Troubleshooting and Field-Proven Insights

  • Problem: The compound is not moving off the origin on the TLC plate.

    • Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate in the mobile phase.

  • Problem: All spots run at the solvent front on the TLC plate.

    • Solution: The mobile phase is too polar. Increase the proportion of hexanes.

  • Problem: The spots on the TLC are streaked.

    • Solution: The sample may be too concentrated, or the compound might be acidic or basic. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes resolve this.

  • Problem: The separation on the column is poor despite a good TLC result.

    • Solution: The column may have been packed improperly, or the sample was loaded in too large a volume of solvent. Ensure the column is packed evenly and the sample is loaded in a concentrated band.

Conclusion

The protocol detailed in this application note provides a reliable method for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one using silica gel column chromatography. By following the principles of TLC for mobile phase optimization and employing careful column packing and elution techniques, researchers can obtain this valuable synthetic intermediate in high purity, ready for use in the synthesis of complex therapeutic agents.

References

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9). Available at: [Link]

  • Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-28. Available at: [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews, 112(8), 4642-4686.
  • Hoechst Aktiengesellschaft. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography. Available at: [Link]

  • Cipla Limited. (2003). Process for the preparation of optically active azabicyclo heptanone derivatives. Google Patents.
  • Štefane, B., et al. (2022). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. FULIR. Available at: [Link]

  • Fletcher, S. P., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Reddy, M. V. R., et al. (2010). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. Available at: [Link]

  • Hoechst Aktiengesellschaft. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2-(Hydroxymethyl)bicyclo[2.2.1]heptane. Available at: [Link]

  • Elgailani, I. E. H. (2018). Can we get the seperate spots in TLC for cetylated compound and its parent compound? ResearchGate. Available at: [Link]

Sources

Application

Applications of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in medicinal chemistry

Introduction: The Strategic Importance of a Strained Bicyclic Lactam In the landscape of medicinal chemistry, certain molecules attain a privileged status due to their unique structural features and synthetic versatility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Strained Bicyclic Lactam

In the landscape of medicinal chemistry, certain molecules attain a privileged status due to their unique structural features and synthetic versatility. 2-Azabicyclo[2.2.1]hept-5-en-3-one, commercially known as the Vince lactam, is a prime example of such a molecule.[1][2] Named after its pioneer, Dr. Robert Vince, this strained bicyclic γ-lactam has emerged as a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized the treatment of viral infections.[2][3]

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose oxygen is replaced by a methylene group.[4][5] This seemingly subtle modification confers significant metabolic stability by rendering the crucial N-glycosidic bond resistant to enzymatic cleavage by phosphorylases.[4][6] The Vince lactam provides a rigid cyclopentane framework, pre-organized with the necessary stereochemistry to construct these potent therapeutic agents.[3] Its synthetic utility is derived from a constrained bicyclic structure containing two stereogenic centers, an electrophilic carbonyl group amenable to ring-opening, and a reactive endocyclic double bond for diverse functionalization.[3]

This technical guide delves into the pivotal applications of 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (a common N-protected form) in medicinal chemistry, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Application: Synthesis of Carbocyclic Nucleoside Antivirals

The primary and most impactful application of the Vince lactam is in the asymmetric synthesis of antiviral drugs, most notably those targeting the human immunodeficiency virus (HIV) and influenza virus.[1][7] The enantiomerically pure forms of the lactam are crucial starting materials for blockbuster drugs like Abacavir and Carbovir.[1][7]

Logical Workflow: From Racemic Lactam to Enantiopure Drug Precursor

The journey from the racemic Vince lactam to a key chiral intermediate for antiviral synthesis is a multi-step process that hinges on efficient stereochemical control. This is most commonly achieved through enzymatic resolution.

Vince_Lactam_Resolution_Workflow Racemic_Lactam Racemic (±)-Vince Lactam Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., γ-lactamase) Racemic_Lactam->Enzymatic_Resolution Enantiopure_Lactam Enantiopure (-)-Vince Lactam Enzymatic_Resolution->Enantiopure_Lactam Desired Enantiomer Ring_Opening Lactam Ring Opening Enantiopure_Lactam->Ring_Opening Amino_Acid Chiral Amino Acid Ring_Opening->Amino_Acid Drug_Synthesis Multi-step Synthesis Amino_Acid->Drug_Synthesis Antiviral_Drug Antiviral Drug (e.g., Abacavir, Carbovir) Drug_Synthesis->Antiviral_Drug

Caption: Workflow for Antiviral Synthesis.

Application Highlight: Synthesis of Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. The synthesis of its carbocyclic core relies heavily on the stereochemistry imparted by the (-)-enantiomer of the Vince lactam.[1]

The synthetic strategy involves the functionalization of the cyclopentene ring of the resolved lactam, followed by the introduction of the purine base.

Abacavir_Synthesis_Pathway Vince_Lactam (-)-Vince Lactam Protection N-Protection (e.g., Boc) Vince_Lactam->Protection Protected_Lactam N-Boc-(-)-Vince Lactam Protection->Protected_Lactam Epoxidation Epoxidation (e.g., m-CPBA) Protected_Lactam->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Ring_Opening Regioselective Ring Opening Epoxide->Ring_Opening Diol_Precursor Diol Precursor Ring_Opening->Diol_Precursor Base_Coupling Purine Base Coupling Diol_Precursor->Base_Coupling Abacavir_Core Abacavir Core Structure Base_Coupling->Abacavir_Core Deprotection Deprotection Abacavir_Core->Deprotection Abacavir Abacavir Deprotection->Abacavir

Caption: Key steps in Abacavir synthesis.

Protocols: Key Methodologies

Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

Principle: This protocol leverages the enantioselectivity of certain hydrolase enzymes, such as γ-lactamase, to preferentially hydrolyze one enantiomer of the racemic lactam, allowing for the separation of the unreacted, desired enantiomer.[8] This is a cornerstone of green chemistry, avoiding the use of stoichiometric chiral resolving agents.[9]

Materials:

  • Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one

  • Immobilized γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Stirred tank reactor or orbital shaker

Procedure:

  • Prepare a suspension of racemic Vince lactam in the phosphate buffer within the reactor. The concentration will depend on the enzyme's activity and stability.

  • Add the immobilized γ-lactamase to the suspension. The enzyme loading should be optimized for efficient conversion.

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH, with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining lactam.

  • Once the desired e.e. (typically >99%) for the (-)-lactam is reached (at approximately 50% conversion), stop the reaction by filtering off the immobilized enzyme.

  • Extract the aqueous solution with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the enantiopure (+)- or (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, depending on the enzyme's selectivity.

Data Summary:

ParameterTypical Value
Substrate Concentration50-100 g/L
Enzyme Loading1-5% (w/w)
Temperature35 °C
pH7.5
Reaction Time12-24 hours
Enantiomeric Excess (e.e.)>99%
Yield (of desired enantiomer)40-45% (theoretical max. 50%)
Protocol 2: N-Acetylation of Vince Lactam

Principle: Protection of the lactam nitrogen is often the first step in a synthetic sequence to prevent side reactions and to modify the reactivity of the molecule. Acetylation is a common protection strategy.

Materials:

  • Enantiopure Vince Lactam

  • Acetic anhydride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the Vince lactam in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (as a catalyst and acid scavenger) to the solution.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, which can be purified by column chromatography if necessary.

Beyond Antivirals: Emerging Applications

While the synthesis of carbocyclic nucleosides remains its most prominent application, the versatility of the Vince lactam has led to its use in the development of other therapeutic agents.[2] These include:

  • GABA Aminotransferase (GABA-AT) Inactivators: The rigid scaffold of the Vince lactam has been used to design conformationally constrained analogues of 4-amino-5-halopentanoic acids as potential inactivators of GABA-AT, an enzyme implicated in neurological disorders like epilepsy.[10]

  • Glycosidase Inhibitors: The stereochemistry of the Vince lactam makes it an attractive starting material for the synthesis of iminosugars and other glycosidase inhibitors, which have potential applications in the treatment of diabetes and viral infections.[2]

  • Neuraminidase Inhibitors: The core structure derived from the Vince lactam is also found in neuraminidase inhibitors like Peramivir, used to treat influenza.[2][10]

Conclusion: An Enduring Legacy in Drug Discovery

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its parent compound, the Vince lactam, represent a powerful testament to the impact of a single, well-designed chiral building block in medicinal chemistry. Its unique combination of stereochemical complexity and synthetic accessibility has made it an indispensable tool in the development of life-saving antiviral drugs. As synthetic methodologies continue to evolve, it is certain that the applications of this versatile synthon will continue to expand, further solidifying its legacy in the ongoing quest for novel therapeutics.

References

  • Kiss, L., Nonn, M., & Fustero, S. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available from: [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Vince lactam. Available from: [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available from: [Link]

  • Kiss, L., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Available from: [Link]

  • Seley-Radtke, K. L., & Sunkara, N. K. (2012). Carbocyclic thymidine analogues for use as potential therapeutic agents. PubMed. Available from: [Link]

  • Tanaka, K., & Shogase, Y. (2003). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Nucleoside Analogs. Encyclopedia. Available from: [Link]

  • Li, G., et al. (2020). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available from: [Link]

  • de Miranda, A. S., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available from: [Link]

  • Seley-Radtke, K. L., & Sunkara, N. K. (2012). CARBOCYCLIC THYMIDINE ANALOGUES FOR USE AS POTENTIAL THERAPEUTIC AGENTS. PMC - NIH. Available from: [Link]

  • Seley-Radtke, K. L., & Sunkara, N. K. (2012). Carbocyclic Thymidine Analogues for Use as Potential Therapeutic Agents. ResearchGate. Available from: [Link]

  • Bera, S., & Gartia, S. (2012). Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Bentham Science. Available from: [Link]

  • Wang, J., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology - ASM Journals. Available from: [Link]

  • Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available from: [Link]

Sources

Method

Topic: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Constrained Chiral Scaffold for Advanced Synthesis

An Application and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Conformational Rigidity In the landscape of chiral building blocks for pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Conformational Rigidity

In the landscape of chiral building blocks for pharmaceutical synthesis, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, the N-acetyl derivative of the renowned Vince Lactam, occupies a position of strategic importance.[1][2][3] Its rigid, bicyclic framework locks the stereocenters, providing an exceptional platform for transferring chirality into new molecular entities. This conformational constraint is the cornerstone of its utility, allowing for highly predictable, stereocontrolled functionalization of both the olefin and the lactam moiety.

This guide provides an in-depth exploration of N-acetyl Vince lactam as a chiral synthon. We will dissect its synthesis and resolution, illuminate its most valuable chemical transformations, and provide detailed, field-tested protocols for its application. The primary focus is on its pivotal role in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has produced blockbuster antiviral drugs like Abacavir (an HIV reverse transcriptase inhibitor).[1][3][4] Beyond this, its application extends to other therapeutic targets, including neuraminidase inhibitors and GABA aminotransferase (GABA-AT) inactivators, underscoring its versatility.[1][5]

I. Accessing the Chiral Scaffold: Synthesis and Resolution

The journey to the enantiopure N-acetylated compound begins with the synthesis of its racemic precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam.

Racemic Synthesis via Diels-Alder Reaction

The core bicyclic structure is efficiently assembled through a [4+2] cycloaddition (Diels-Alder reaction). The most common methods involve the reaction of freshly cracked cyclopentadiene with a cyanide-containing dienophile.

  • Classical Approach : Reaction with p-toluenesulfonyl cyanide followed by hydrolysis. While effective, this method has drawbacks, including the explosive nature of the reagent.[6]

  • Improved Method : A safer and more efficient process utilizes methanesulfonyl cyanide in a Diels-Alder reaction, followed by acidic hydrolysis (e.g., with acetic acid) to yield the racemic lactam.[6][7]

The causality here is the inherent reactivity of cyclopentadiene as a diene and the chosen cyanide derivative as a dienophile, leading to the formation of the strained bicyclic system.

Enzymatic Resolution: The Gateway to Enantiopurity

While chemical resolution methods exist, the most scalable and industrially preferred route to the enantiomers of Vince Lactam is through enzymatic resolution.[8] This process leverages the stereoselectivity of enzymes, typically γ-lactamases, to selectively hydrolyze one enantiomer of the racemic lactam, leaving the other unreacted.

  • Mechanism of Separation : A γ-lactamase enzyme will catalyze the ring-opening of one enantiomer (e.g., the (+)-enantiomer) to its corresponding amino acid, while the desired (-)-enantiomer remains intact. The significant difference in the physical properties (solubility, polarity) of the unreacted lactam and the opened amino acid allows for straightforward separation.

The choice of microorganism (e.g., Pseudomonas solanacearum or strains from Bradyrhizobium) determines which enantiomer is hydrolyzed, providing access to either the (+) or (-) lactam.[2]

N-Acetylation

Once the desired enantiomer is isolated and purified, the final N-acetylation is a standard and high-yielding transformation. This step is often crucial as the acetyl group can serve as a protecting group or modulate the reactivity of the nitrogen atom in subsequent synthetic steps.

Workflow: From Racemate to Chiral N-Acetyl Lactam

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Derivatization A Cyclopentadiene + Methanesulfonyl Cyanide B Diels-Alder Reaction A->B C Acid Hydrolysis B->C D (±)-Vince Lactam C->D E γ-Lactamase F Selective Hydrolysis D->F E->F G (-)-Vince Lactam (Intact) F->G Unreacted H (+)-Amino Acid (Opened Ring) F->H Hydrolyzed I Separation G->I H->I J (-)-Vince Lactam I->J L N-Acetylation J->L K Acetic Anhydride K->L M (-)-2-Acetyl-2-azabicyclo- [2.2.1]hept-5-en-3-one L->M

Caption: Synthesis and Resolution Workflow.

II. Key Transformations and Synthetic Applications

The synthetic power of N-acetyl Vince lactam stems from the orthogonal reactivity of its functional groups. The alkene can be manipulated without affecting the lactam, and vice-versa, providing a flexible toolkit for complex molecule synthesis.

G cluster_alkene Alkene Reactions cluster_lactam Lactam Reactions cluster_products Key Intermediates A 2-Acetyl-2-azabicyclo- [2.2.1]hept-5-en-3-one B Dihydroxylation (OsO4) A->B exo-attack C Epoxidation (m-CPBA) A->C D Hydrogenation (H2, Pd/C) A->D E Metathesis A->E F Hydrolysis/Aminolysis A->F G Reduction (e.g., LiAlH4) A->G H Chiral Diol B->H I Saturated Lactam D->I J Chiral Amino Acid F->J

Synthesis of Carbocyclic Nucleosides

This is the most prominent application. The cyclopentene ring of the lactam serves as a carbocyclic analogue of the ribose sugar in natural nucleosides.[9] This modification imparts resistance to enzymatic degradation by phosphorylases, often enhancing the compound's therapeutic profile.[9]

Case Study: Synthesis of Abacavir

The synthesis of Abacavir, a cornerstone of HIV therapy, is a prime example. The key steps involve:

  • Lactam Opening : The chiral lactam is opened to reveal a cyclopentenylamine derivative.

  • Coupling : The amine is coupled with a substituted pyrimidine base.

  • Cyclization : An intramolecular cyclization forms the purine ring system.

  • Functional Group Manipulation : Introduction of the cyclopropylamino group at the C6 position completes the synthesis.

The stereochemistry of the final product is directly dictated by the chirality of the starting lactam, making this a highly efficient asymmetric synthesis.

G A (-)-Vince Lactam B Lactam Opening (e.g., with Amino-dichloro-pyrimidine) A->B C Cyclopentenylamine Intermediate B->C D Ring Closure (with HC(OEt)3) C->D E Chloropurine Carbocyclic Analogue D->E F Nucleophilic Substitution (with Cyclopropylamine) E->F G Abacavir F->G

Synthesis of Neuraminidase Inhibitors

The lactam has also been employed in the synthesis of antiviral agents that target the neuraminidase enzyme of influenza viruses, such as Peramivir.[3][5] In these syntheses, the cyclopentane core is elaborated with different functional groups, including guanidino and carboxylate moieties, which are essential for binding to the enzyme's active site. The rigid scaffold ensures the correct spatial orientation of these critical pharmacophores.

III. Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements. Standard laboratory safety procedures must be followed at all times.

Protocol 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Principle: This protocol describes a typical batch resolution using a whole-cell biocatalyst to selectively hydrolyze the (+)-enantiomer, allowing for the recovery of the unreacted (-)-enantiomer.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Whole-cell biocatalyst (e.g., Pseudomonas or other γ-lactamase source)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend (±)-Vince Lactam (e.g., 10 g) in the phosphate buffer (500 mL) in an appropriate flask.[8]

  • Biocatalyst Addition: Add the wet cell mass of the biocatalyst (e.g., 5 g). The optimal ratio of substrate to catalyst must be determined experimentally.

  • Incubation: Stir the suspension at room temperature (e.g., 25-30°C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the disappearance of the (+)-enantiomer and the enantiomeric excess (e.e.) of the remaining (-)-lactam. The reaction is typically stopped at ~50% conversion to maximize yield and e.e.

  • Work-up: a. Remove the cell mass by centrifugation followed by filtration through a pad of celite. b. Wash the celite pad with water and combine the aqueous filtrates. c. Extract the aqueous phase exhaustively with DCM or EtOAc (e.g., 5 x 100 mL). The desired (-)-lactam will move to the organic phase, while the water-soluble amino acid salt of the (+)-enantiomer remains in the aqueous phase.

  • Purification: a. Combine the organic extracts. Wash sequentially with saturated NaHCO₃ solution and brine. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. c. The resulting solid is typically of high purity. Recrystallization (e.g., from EtOAc/hexanes) can be performed if necessary.

Causality Note: The extraction with an organic solvent at a neutral or slightly basic pH is critical. It ensures the protonated amino acid remains as a salt in the aqueous layer, while the neutral, unreacted lactam is efficiently extracted.

Protocol 2: N-Acetylation of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Principle: A standard acylation of the lactam nitrogen using acetic anhydride.

Materials:

  • (-)-Vince Lactam

  • Dichloromethane (DCM), anhydrous

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve (-)-Vince Lactam (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base and Reagent Addition: Cool the solution to 0°C. Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Work-up: a. Cool the mixture to 0°C and slowly add saturated NaHCO₃ solution to quench excess acetic anhydride. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-acetylated product, which is often pure enough for subsequent steps.

IV. Data and Analytics

Table 1: Representative Transformations of N-Acetyl Vince Lactam
TransformationReagents & ConditionsProductTypical YieldDiastereoselectivity
Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂Oexo-Diol>90%>95:5 (exo:endo)
Hydrogenation H₂ (1 atm), 10% Pd/C, EtOHSaturated Lactam>98%N/A
Lactam Opening LiOH, THF/H₂OCarboxylic Acid>95%N/A
Epoxidation m-CPBA, DCMexo-Epoxide~85-90%>95:5 (exo:endo)

The high exo-selectivity observed in reactions like dihydroxylation and epoxidation is a direct consequence of the steric hindrance posed by the bicyclic structure, which shields the endo face from attack.

Table 2: Chiral HPLC Method for Vince Lactam Enantiomers
ParameterCondition
Column Chiralcel OD-H (or equivalent cellulose-based column)
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection UV at 210-220 nm
Typical Elution (+)-enantiomer followed by (-)-enantiomer (order may vary)

V. Conclusion

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is more than just a chiral molecule; it is a robust and reliable platform for asymmetric synthesis. Its conformational rigidity translates directly into high stereoselectivity in a wide range of chemical transformations. The well-established protocols for its synthesis and resolution, particularly via enzymatic methods, make it readily accessible in enantiopure form. For researchers in drug development, mastering the application of this building block opens a direct and efficient route to complex carbocyclic nucleosides and other therapeutically relevant chiral compounds.

References

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9). [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one. LookChem. [Link]

  • Fernández, F., et al. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. [Link]

  • Vince lactam. Wikipedia. [Link]

  • Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses. [Link]

  • Fernández, F., et al. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. R Discovery. [Link]

  • Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-28. [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. [Link]

  • 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. PubChemLite. [Link]

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Application

Role of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in antiviral drug development

Application Notes and Protocols for Researchers Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Core In the landscape of medicinal chemistry, certain molecular scaffolds emerge as excepti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for the development of novel therapeutics. One such scaffold is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the field as the Vince Lactam. This strained bicyclic lactam is a critical chiral building block, most notably for the synthesis of carbocyclic nucleoside analogues.[1][2][3] These analogues, which replace the furanose oxygen of natural nucleosides with a methylene group, exhibit potent antiviral activity by acting as chain terminators in viral DNA synthesis.[4][5]

The significance of the Vince Lactam lies in its stereochemistry and the functionality it presents. The ring C=C bond allows for a variety of chemical manipulations, enabling the creation of diverse cyclopentane-based structures.[1] Critically, the enantiomerically pure form of the lactam is the key precursor for blockbuster antiviral drugs such as Abacavir and Carbovir, which are mainstays in the treatment of HIV and Hepatitis B Virus (HBV) infections.[2][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of the Vince Lactam, its chiral resolution, and its elaboration into potent antiviral agents. Furthermore, it details standardized protocols for evaluating the antiviral efficacy of the resulting compounds, thereby offering a complete workflow from chemical synthesis to biological validation.

Part 1: Synthesis and Chiral Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The synthesis of the Vince Lactam is a foundational step in the development of a wide array of antiviral candidates. The most common approach involves a Diels-Alder reaction to construct the bicyclic core.[7][8][9] However, this initially yields a racemic mixture. For antiviral applications, the enantiomerically pure lactam is essential, necessitating a robust resolution step.[2][3]

Protocol 1: Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol is based on the Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

Causality Behind Experimental Choices: The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings with good stereocontrol.[9] The choice of dienophile is critical for yield and subsequent transformations.

Step-by-Step Methodology:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). Keep the monomer on ice to prevent dimerization.

  • Diels-Alder Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve methanesulfonyl cyanide in a suitable anhydrous solvent such as diethyl ether or toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclopentadiene to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Hydrolysis:

    • Upon completion (monitored by TLC or GC-MS), carefully quench the reaction with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Diels-Alder adduct.

    • Hydrolyze the methanesulfonyl group using aqueous acid or base to afford the racemic Vince Lactam.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Vince Lactam

Enzymatic kinetic resolution is a highly efficient method for obtaining the enantiomerically pure (-)-Vince Lactam, which is the key intermediate for antiviral synthesis.[2][10] This process utilizes a (+)-γ-lactamase that selectively hydrolyzes the (+)-enantiomer.[2]

Causality Behind Experimental Choices: Enzymes offer unparalleled stereoselectivity, providing a green and efficient alternative to classical chemical resolution methods. The choice of a specific γ-lactamase is based on its substrate specificity and enantioselectivity (E-value), which should be high (>100) for effective separation.[11]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.0).

    • Dissolve the racemic Vince Lactam in the buffer to a desired concentration (e.g., 100 mM).

    • Obtain a commercially available or in-house expressed (+)-γ-lactamase from a source such as Microbacterium hydrocarbonoxydans.[2]

  • Enzymatic Reaction:

    • Add the (+)-γ-lactamase (as whole cells or purified enzyme) to the substrate solution.[10]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.[10]

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess (e.e.) of the remaining (-)-Vince Lactam.

    • The reaction is typically stopped at or near 50% conversion to maximize the yield and e.e. of the desired enantiomer.

  • Work-up and Separation:

    • Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH).

    • Extract the unreacted (-)-Vince Lactam into the organic solvent. The hydrolyzed product of the (+)-enantiomer will remain in the aqueous phase.

    • Wash, dry, and concentrate the organic phase to yield the enantiomerically enriched (-)-Vince Lactam.

  • Purification: Further purify the (-)-Vince Lactam by recrystallization or column chromatography to achieve >98% e.e.

Synthesis_and_Resolution cluster_synthesis Protocol 1: Racemic Synthesis cluster_resolution Protocol 2: Enzymatic Resolution Cyclopentadiene Cyclopentadiene DielsAlder Diels-Alder Reaction Cyclopentadiene->DielsAlder MethanesulfonylCyanide Methanesulfonyl Cyanide MethanesulfonylCyanide->DielsAlder Adduct Crude Adduct DielsAlder->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis RacemicLactam (±)-Vince Lactam Hydrolysis->RacemicLactam RacemicLactam_res (±)-Vince Lactam RacemicLactam->RacemicLactam_res Purified Product Resolution Kinetic Resolution RacemicLactam_res->Resolution Enzyme (+)-γ-Lactamase Enzyme->Resolution MinusLactam (-)-Vince Lactam (>98% e.e.) Resolution->MinusLactam HydrolyzedPlus Hydrolyzed (+)-Product Resolution->HydrolyzedPlus

Caption: Workflow for the synthesis and resolution of Vince Lactam.

Part 2: Elaboration of (-)-Vince Lactam into Carbovir

With enantiomerically pure (-)-Vince Lactam in hand, the next stage is the chemical modification to introduce the nucleobase and other functionalities required for antiviral activity. The synthesis of Carbovir, a potent anti-HIV agent, serves as an excellent example of this process.[5][12]

Protocol 3: Synthesis of Carbovir from (-)-Vince Lactam

This multi-step synthesis transforms the bicyclic lactam into a carbocyclic guanosine analogue.[5]

Causality Behind Experimental Choices: The synthetic route is designed to sequentially open the lactam ring, protect and deprotect functional groups, and build the purine base onto the carbocyclic core. Each step is chosen to proceed with high yield and stereochemical control.

Step-by-Step Methodology:

  • Lactam Opening and Protection:

    • Treat (-)-Vince Lactam with a strong base (e.g., sodium methoxide) in methanol to open the lactam ring, forming a methyl ester.

    • Protect the resulting primary amine with a suitable protecting group (e.g., Boc anhydride).

  • Hydroxylation and Functional Group Manipulation:

    • Hydroxylate the double bond using osmium tetroxide or other dihydroxylating agents to introduce two hydroxyl groups.

    • Selectively protect the primary hydroxyl group (e.g., as a silyl ether).

  • Introduction of the Nucleobase Precursor:

    • Couple the protected amino alcohol with a purine precursor, such as 2-amino-6-chloropurine. This is a crucial step in forming the N-glycosidic bond analogue.

  • Cyclization and Deprotection:

    • Induce cyclization to form the final purine ring system.

    • Remove all protecting groups under appropriate conditions (e.g., acid treatment for Boc and silyl groups) to yield Carbovir.

  • Purification: Purify the final product by HPLC to obtain Carbovir of high purity suitable for biological assays.

Carbovir_Synthesis Start (-)-Vince Lactam Step1 1. Lactam Opening 2. Amine Protection Start->Step1 Intermediate1 Protected Amino Ester Step1->Intermediate1 Step2 1. Dihydroxylation 2. Selective Protection Intermediate1->Step2 Intermediate2 Protected Diol Step2->Intermediate2 Step3 Coupling with 2-Amino-6-chloropurine Intermediate2->Step3 Intermediate3 Coupled Precursor Step3->Intermediate3 Step4 1. Cyclization 2. Deprotection Intermediate3->Step4 End Carbovir Step4->End

Caption: Synthetic pathway from (-)-Vince Lactam to Carbovir.

Part 3: In Vitro Antiviral Activity Assessment

Once a potential antiviral compound is synthesized, its efficacy must be rigorously tested in vitro. The following protocols outline standard assays for determining the antiviral activity against HIV and HBV.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

Carbocyclic nucleoside analogues like Carbovir are pro-drugs that, once inside a host cell, are phosphorylated by cellular kinases to their active triphosphate form.[4] This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[4][13] Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar mimic prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[4]

MoA cluster_cell Host Cell cluster_virus Viral Replication Prodrug Carbovir (Prodrug) Phosphorylation Cellular Kinases Prodrug->Phosphorylation ActiveDrug Carbovir Triphosphate Phosphorylation->ActiveDrug RT Viral Reverse Transcriptase ActiveDrug->RT Competes with natural dNTPs DNA Viral DNA Synthesis RT->DNA Termination Chain Termination DNA->Termination Incorporation of Active Drug

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free assay that directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.[6][14]

Causality Behind Experimental Choices: This assay provides a direct measure of target engagement, confirming that the compound's antiviral activity is mediated through the inhibition of the intended viral enzyme. A non-radioactive, colorimetric format is often chosen for safety and high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary salts.

    • Use a template/primer such as poly(A)·(dT)₁₅.

    • Prepare a mixture of deoxynucleoside triphosphates (dNTPs) including biotin- and digoxigenin-labeled dUTP.

    • Prepare serial dilutions of the test compound (e.g., Carbovir).

  • Enzymatic Reaction:

    • In a 96-well plate, add the reaction buffer, template/primer, dNTP mix, and the test compound dilutions.

    • Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

    • Include positive (known RT inhibitor) and negative (no inhibitor) controls.

    • Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotin-labeled DNA product.

    • Detect the incorporated digoxigenin using an anti-digoxigenin-peroxidase conjugate.

    • Add a peroxidase substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 5: Cell-Based Antiviral Assay (Plaque Reduction or CPE Inhibition)

These assays measure the ability of a compound to protect host cells from virus-induced death or damage.[1][15][16][17][18]

Causality Behind Experimental Choices: Cell-based assays are crucial as they account for factors like cell permeability, metabolic activation (phosphorylation) of the pro-drug, and cytotoxicity, providing a more biologically relevant measure of antiviral efficacy. The plaque reduction assay is considered a gold standard for quantifying antiviral activity.[19][20]

Step-by-Step Methodology (Plaque Reduction Assay):

  • Cell Culture:

    • Seed a suitable host cell line (e.g., MT-4 cells for HIV, HepG2 2.2.15 for HBV) in 24- or 48-well plates and grow to confluency.[21][22]

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Pre-incubate the confluent cell monolayers with the compound dilutions for a few hours.

    • Infect the cells with a known amount of virus (e.g., a multiplicity of infection that produces a countable number of plaques).

    • After a 1-2 hour adsorption period, remove the virus inoculum.

  • Overlay and Incubation:

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the respective compound dilutions. This prevents the virus from spreading through the liquid medium, localizing the infection to form plaques.

    • Incubate the plates for several days until visible plaques are formed in the control wells (no compound).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet.[16] Live cells will be stained, while areas of virus-induced cell death (plaques) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

    • In parallel, perform a cytotoxicity assay (e.g., MTT or XTT assay) on uninfected cells treated with the compound to determine the 50% cytotoxic concentration (CC₅₀).

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀), a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Data Presentation

CompoundTarget VirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Carbovir HIV-1Plaque Reduction0.5>100>200
Abacavir HIV-1CPE Inhibition0.05>100>2000
Control Drug HBVVirus Yield0.1>50>500

Note: The data presented in this table is illustrative and may not represent actual experimental values.

Conclusion

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, the Vince Lactam, is a testament to the power of a well-designed chemical scaffold in drug discovery. Its unique structural features and the efficiency of its synthesis and resolution have made it an indispensable tool in the development of life-saving carbocyclic nucleoside antiviral drugs. The protocols detailed herein provide a comprehensive framework for researchers to synthesize and evaluate novel antiviral agents based on this privileged core structure. By understanding the causality behind each experimental step and adhering to rigorous biological evaluation methods, the scientific community can continue to leverage the Vince Lactam to combat viral diseases of global significance.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (2024, July 15). PubMed. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed Central. National Center for Biotechnology Information. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Center for Biotechnology Information. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

  • Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. [Link]

  • A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. National Center for Biotechnology Information. [Link]

  • Enzymatic resolution of Vince lactam at 4.0 M by SvGL. ResearchGate. [Link]

  • RACEMIC AND ENANTIOSELECTIVE DIELS-ALLDERCYCLOADDITION OF 2,4-PENTADIENOL TO DIETHYLDIAZODICARBOXYLATE. ResearchGate. [Link]

  • Hepatitis B Virus Cell Culture Assays for Antiviral Activity. ResearchGate. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Center for Biotechnology Information. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]

  • Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PubMed. [Link]

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  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]

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  • EASL Clinical Practice Guidelines on the management of hepatitis B virus infection. European Association for the Study of the Liver. [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink. [Link]

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  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. [Link]

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  • Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. National Center for Biotechnology Information. [Link]

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  • Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Royal Society of Chemistry. [Link]

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Method

Application Notes and Protocols: Synthesis of Carbocyclic Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Carbocyclic nucleoside analogues represent a cornerstone in the development of antiviral and anti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Carbocyclic nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the furanose ring's oxygen atom with a methylene group, these molecules gain significant chemical and metabolic stability, rendering them resistant to enzymatic degradation by phosphorylases and hydrolases.[1][2][3] This increased stability, coupled with their ability to be recognized by viral and cellular enzymes, has led to the development of critical drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent).[2] However, the synthesis of these analogues presents considerable challenges, primarily in achieving the desired stereochemistry in a multi-step process.[4] This guide provides an in-depth exploration of the primary synthetic strategies, detailed experimental protocols for key transformations, and expert insights into overcoming common synthetic hurdles.

Introduction: The Rationale for Carbocyclic Nucleosides

The therapeutic efficacy of traditional nucleoside analogues is often limited by the instability of the N-glycosidic bond, which is susceptible to cleavage by nucleoside phosphorylases.[5][6] The substitution of the endocyclic oxygen with a carbon atom in carbocyclic nucleosides creates a more robust carbon-carbon bond, enhancing their metabolic stability and prolonging their therapeutic window.[1][3] This fundamental structural modification also alters the conformational properties of the five-membered ring, which can influence their interaction with target enzymes and biological activity.[4]

Core Synthetic Strategies: A Comparative Overview

The synthesis of carbocyclic nucleosides is broadly categorized into two main approaches: linear and convergent synthesis.[1][5][6] The choice of strategy is often dictated by the desired final product, the availability of starting materials, and the need for stereochemical control.

Linear Synthesis

In a linear approach, the heterocyclic base is constructed stepwise onto a pre-existing, suitably functionalized carbocyclic ring.[1][4][5] This method is particularly advantageous for achieving high regioselectivity, as it avoids the formation of undesired isomers that can arise from the alkylation of different nitrogen atoms on a pre-formed purine or pyrimidine base.[6]

Key Features of Linear Synthesis:

  • Starting Material: Typically a chiral cyclopentylamine derivative.[4][5]

  • Process: Stepwise construction of the nucleobase on the carbocyclic scaffold.

  • Advantage: Excellent regiocontrol, minimizing the formation of N7/N9 isomers in purine analogues.[6]

  • Disadvantage: Can be lengthy and less flexible for generating a diverse library of analogues.

Convergent Synthesis

The convergent strategy involves the coupling of a fully formed heterocyclic base with a functionalized carbocyclic moiety.[1][4][5] This approach offers greater flexibility and is generally more efficient for producing a variety of analogues from a common carbocyclic intermediate.

Key Features of Convergent Synthesis:

  • Starting Materials: A pre-formed nucleobase and a suitably activated carbocyclic precursor.

  • Process: Direct coupling of the two key fragments.

  • Advantage: Highly flexible and efficient for creating diverse libraries of analogues.[4]

  • Disadvantage: Can lead to mixtures of regioisomers, particularly with purine bases, necessitating careful control of reaction conditions and purification.[6]

Diagram 1: Comparison of Linear and Convergent Synthetic Strategies

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A Chiral Cyclopentylamine B Stepwise Heterocycle Construction A->B C Carbocyclic Nucleoside Analogue B->C D Functionalized Carbocycle F Coupling Reaction D->F E Heterocyclic Base E->F G Carbocyclic Nucleoside Analogue F->G G A Diene (e.g., Cyclopentadiene) C Diels-Alder Reaction (Thermal or Lewis Acid Catalyzed) A->C B Dienophile (e.g., α,β-unsaturated ester) B->C D Cycloadduct (Bicyclic Alkene) C->D E Further Functionalization (e.g., Ozonolysis, Reduction) D->E F Functionalized Carbocyclic Core E->F

Caption: General workflow for Diels-Alder approach.

Protocol 1: Diels-Alder Reaction for a Carbocyclic Precursor

  • Objective: To synthesize a bicyclic alkene precursor for further elaboration into the carbocyclic core.

  • Materials:

    • Freshly cracked cyclopentadiene (diene)

    • Dimethyl acetylenedicarboxylate (dienophile)

    • Anhydrous toluene (solvent)

  • Procedure:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous toluene.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add freshly cracked cyclopentadiene to the flask.

    • Add dimethyl acetylenedicarboxylate dropwise to the stirred solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bicyclic adduct.

  • Expert Insight: The use of freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature. The reaction is typically exothermic, so slow addition of the dienophile is recommended to maintain temperature control.

Introduction of the Nucleobase: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in convergent synthesis for coupling a secondary alcohol on the carbocyclic ring with a nucleobase. [7][8][9]This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, providing excellent stereocontrol. [10] Diagram 3: Mitsunobu Reaction Workflow

G A Carbocyclic Alcohol E Mitsunobu Reaction (Anhydrous Solvent, e.g., THF) A->E B Nucleobase (e.g., 6-Chloropurine) B->E C Triphenylphosphine (PPh3) C->E D Azodicarboxylate (e.g., DEAD or DIAD) D->E F Coupled Product (Protected Carbocyclic Nucleoside) E->F G Deprotection F->G H Final Carbocyclic Nucleoside G->H

Caption: Workflow for nucleobase coupling via Mitsunobu reaction.

Protocol 2: Mitsunobu Coupling of a Carbocyclic Alcohol with 6-Chloropurine

  • Objective: To couple a carbocyclic alcohol with 6-chloropurine with inversion of stereochemistry.

  • Materials:

    • Carbocyclic alcohol (1 equivalent)

    • 6-Chloropurine (1.5 equivalents)

    • Triphenylphosphine (PPh3) (1.5 equivalents)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the carbocyclic alcohol, 6-chloropurine, and PPh3 in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting alcohol.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired N-9 coupled product.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as water will quench the reaction. The order of addition is also critical; pre-mixing the alcohol, nucleobase, and phosphine before adding the azodicarboxylate is recommended.

    • Formation of N-7 Isomer: While N-9 alkylation is generally favored, some N-7 isomer may form. Chromatographic separation is usually effective. The choice of solvent can influence the N-9/N-7 ratio.

Chemoenzymatic Approaches: Harnessing Biocatalysis for Stereocontrol

Enzymes offer unparalleled stereoselectivity and can significantly simplify synthetic routes by reducing the need for complex protecting group manipulations. [11]Lipases, for instance, are commonly used for the kinetic resolution of racemic carbocyclic intermediates.

Protocol 3: Lipase-Catalyzed Enantioselective Acetylation

  • Objective: To resolve a racemic carbocyclic alcohol into its enantiomers.

  • Materials:

    • Racemic carbocyclic alcohol

    • Vinyl acetate (acyl donor)

    • Immobilized lipase (e.g., Novozym 435 or Lipozyme TL IM) [12][13] * Anhydrous organic solvent (e.g., toluene or THF)

  • Procedure:

    • To a flask, add the racemic carbocyclic alcohol and the anhydrous organic solvent.

    • Add the immobilized lipase to the mixture.

    • Add vinyl acetate and stir the reaction at a controlled temperature (e.g., 45 °C). [13] 4. Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the acetylated product.

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme. [13] 6. Wash the enzyme with fresh solvent and it can often be reused. [13] 7. Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol and the acetylated product by flash column chromatography.

  • Self-Validation: The success of the resolution is validated by chiral HPLC analysis, which should show one enantiomer as the acetylated product and the other as the unreacted alcohol, both with high e.e.

Protecting Group Strategies: A Critical Consideration

The polyfunctional nature of carbocyclic nucleosides necessitates the use of protecting groups to ensure chemoselectivity during synthesis. [14][][16] Table 1: Common Protecting Groups in Carbocyclic Nucleoside Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsReference
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF[14]
BenzoylBzBenzoyl chloride, PyridineNaOMe, MeOH or aq. NH3[]
AcetylAcAcetic anhydride, PyridineK2CO3, MeOH[]
Amino (Nucleobase) BenzoylBzBenzoyl chloride, Pyridineaq. NH3, heat[]
IsobutyryliBuIsobutyryl chloride, Pyridineaq. NH3, heat[]

Purification and Characterization

Purification is a critical step to obtain high-purity carbocyclic nucleoside analogues for biological evaluation.

  • Column Chromatography: This is the most common method for purifying intermediates and final products. [3]Silica gel is the standard stationary phase, with eluent systems typically consisting of mixtures of hexane and ethyl acetate for less polar compounds, and dichloromethane and methanol for more polar compounds. [3]* High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>95%), reversed-phase HPLC is often employed. [3]* Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of techniques including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC or GC: To determine enantiomeric purity.

Case Study: Synthesis of Abacavir

Abacavir is a potent reverse transcriptase inhibitor used in the treatment of HIV. Its synthesis is a classic example of the application of the principles discussed. A common approach involves a convergent synthesis.

Diagram 4: Simplified Convergent Synthesis of Abacavir

G A (1S,4R)-4-amino-2-cyclopentene-1-methanol B Protection of Amino Group A->B C Protected Amino Alcohol B->C D Coupling with Pyrimidine Derivative C->D E Cyclization to Purine D->E F Introduction of Cyclopropylamine E->F G Deprotection F->G H Abacavir G->H

Caption: Key steps in a convergent synthesis of Abacavir.

The synthesis of Abacavir often starts from a chiral amino alcohol, which is then elaborated to construct the purine ring, followed by the introduction of the cyclopropylamine side chain. [4]

Conclusion

The synthesis of carbocyclic nucleoside analogues is a challenging yet rewarding field of medicinal chemistry. A thorough understanding of the core synthetic strategies, mastery of key experimental techniques, and judicious use of protecting groups are essential for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of this important area of drug discovery.

References

  • Singh S, Bhattarai D, Veeraswamy G, Choi Y, Lee K. Nucleosides with modified sugar ring: synthesis and biological activities. Curr. Org. Chem. 2016;20:856–897. doi: 10.2174/1385272819666150803235458. [Link]

  • Carbocyclic nucleoside - Wikipedia. [Link]

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  • Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed. [Link]

  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC - NIH. [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg. [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC - NIH. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PubMed Central. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. [Link]

  • The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides - Auburn University. [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - NIH. [Link]

  • Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor - ResearchGate. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - MDPI. [Link]

  • (PDF) Enzymatic Synthesis of Modified Nucleosides - ResearchGate. [Link]

  • (PDF) Synthesis and characterization of potent Abacavir impurities - ResearchGate. [Link]

  • C-Nucleosides To Be Revisited | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies | JACS Au - ACS Publications. [Link]

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  • Rapid separation of nucleosides and nucleotides by cation-exchange column chromatography - PubMed. [Link]

  • EP1905772A1 - Process for the preparation of abacavir - Google P
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  • Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - PMC - NIH. [Link]

  • Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

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  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs - arkat usa. [Link]

  • On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process - MDPI. [Link]

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Application

Application Notes &amp; Protocols: The Versatility of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in Therapeutic Agent Synthesis

Foreword: Unlocking Therapeutic Potential from a Strained Ring System In the landscape of medicinal chemistry, the identification of versatile chiral building blocks is a cornerstone of efficient drug discovery. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential from a Strained Ring System

In the landscape of medicinal chemistry, the identification of versatile chiral building blocks is a cornerstone of efficient drug discovery. Among these, 2-Azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as the Vince Lactam, has established itself as a profoundly important precursor.[1][2] Its rigid, bicyclic structure and strategically placed functional groups—a lactam, an alkene, and inherent chirality—offer a rich platform for stereocontrolled diversification. This guide provides an in-depth exploration of this powerful synthetic intermediate, detailing its synthesis and its pivotal role in the creation of blockbuster antiviral drugs and other critical therapeutic agents.[1] We will delve into the causality behind synthetic strategies and provide robust, field-tested protocols for researchers engaged in the art and science of drug development.

The Vince Lactam: A Profile of a Powerhouse Precursor

2-Azabicyclo[2.2.1]hept-5-en-3-one is a strained γ-lactam whose synthetic utility was pioneered by Robert Vince. Its value lies in the C=C bond, which allows for a wide array of chemical manipulations to generate functionalized γ-amino acids and cyclopentane-based structures.[1] This versatility has made it a key starting material for carbocyclic nucleosides, a class of compounds whose conformational similarity to natural nucleosides allows them to act as potent inhibitors of enzymes involved in viral replication and cell proliferation.[3] Consequently, the Vince Lactam is the foundational starting point for significant antiviral drugs like Abacavir and Carbovir, both crucial in the management of HIV.[1][3][4] Furthermore, its scaffold is a key component in the synthesis of neuraminidase inhibitors and analogues of other biologically active molecules.[1][5]

Key Properties and Characteristics
PropertyValueSource
IUPAC Name 2-Azabicyclo[2.2.1]hept-5-en-3-oneN/A
Common Name Vince Lactam[1][2]
CAS Number 49805-30-3[2]
Molecular Formula C₆H₇NON/A
Molecular Weight 109.13 g/mol N/A
Appearance Solid[2][4]
Primary Use Intermediate in pharmaceutical synthesis[2][4]

Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The most common route to the Vince Lactam core is a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. While early syntheses utilized reagents like chlorosulfonyl isocyanate or the explosive p-toluenesulfonyl cyanide, a safer and more efficient method involves methanesulfonyl cyanide followed by hydrolysis.[6]

Protocol 1: Synthesis via Diels-Alder Reaction

This protocol describes a general, robust procedure based on established methodologies.[6] The causality for this two-step approach is clear: the [4+2] cycloaddition first constructs the bicyclic framework, and the subsequent hydrolysis unmasks the lactam.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Methanesulfonyl cyanide

  • Anhydrous diethyl ether or toluene

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Diels-Alder Cycloaddition:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add freshly cracked cyclopentadiene (1.5-2.0 eq) dropwise to the solution. The use of excess cyclopentadiene drives the reaction to completion.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. The progress can be monitored by TLC.

  • Hydrolytic Workup and Lactam Formation:

    • Upon completion, carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. This yields the N-methanesulfonyl intermediate.

  • Hydrolysis to Vince Lactam:

    • Dissolve the crude intermediate in a mixture of acetic acid and water.

    • Heat the mixture to a gentle reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution.

    • Extract the product multiple times with dichloromethane or ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically moderate to good, depending on the precise conditions and scale.

Application in Therapeutic Agent Synthesis

The true power of the Vince Lactam is realized in its conversion to complex therapeutic agents. The key is the stereocontrolled functionalization of the olefin and modification of the lactam.

Vince_Lactam_Applications cluster_antiviral Antiviral Agents cluster_cns CNS Agents vince Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) carbovir Carbovir vince->carbovir Multi-step synthesis peramivir Amino-peramivir (Neuraminidase Inhibitor) vince->peramivir Functionalization epibatidine Epibatidine Analogues (Analgesics) vince->epibatidine Scaffold for nicotinic agonists gaba GABA-AT Inactivators vince->gaba Modification abacavir Abacavir (Ziagen) carbovir->abacavir Amination caption Synthetic pathways from Vince Lactam.

Caption: Key therapeutic classes derived from the Vince Lactam scaffold.

A. Synthesis of Carbocyclic Nucleosides: The Path to Abacavir

Abacavir (Ziagen) is a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection.[3] Its synthesis relies on the Vince Lactam as the chiral starting material.[1][4] The general workflow involves enzymatic resolution of the racemic lactam, functionalization of the alkene, and construction of the purine base.

Protocol 2: Chemoenzymatic Synthesis of an Abacavir Precursor

This protocol outlines the initial chemoenzymatic steps to produce a key chiral intermediate from racemic Vince Lactam. The use of a lipase enzyme is critical for achieving the high enantiomeric purity required for a therapeutic agent.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Lipase enzyme (e.g., from Candida antarctica)

  • Anhydrous organic solvent (e.g., THF, Toluene)

  • Acylating agent (e.g., vinyl acetate)

  • Reducing agent (e.g., Lithium aluminum hydride, LAH)

  • Standard glassware and purification equipment

Procedure:

  • Enzymatic Resolution (Kinetic Resolution):

    • Suspend racemic Vince Lactam (1.0 eq) and the lipase (e.g., Novozym 435) in an anhydrous solvent.

    • Add the acylating agent (e.g., vinyl acetate, ~0.6 eq). The sub-stoichiometric amount is key for kinetic resolution, ensuring only one enantiomer is predominantly acylated.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion (typically to ~50%) by chiral HPLC or GC.

    • Upon reaching optimal conversion, filter off the enzyme (which can often be recycled).

    • Separate the acylated lactam from the unreacted enantiomer using column chromatography. One enantiomer is now resolved. For Abacavir, the (1R,4S)-enantiomer of the lactam is required.

  • Lactam Reduction:

    • CAUTION: LAH is highly reactive. Perform this step under a strictly inert atmosphere with appropriate quenching procedures.

    • In a separate flask, prepare a suspension of LAH (excess) in anhydrous THF at 0 °C.

    • Slowly add a solution of the resolved, unacylated Vince Lactam enantiomer in THF to the LAH suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux to drive the reduction to completion.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Dry and concentrate the filtrate to yield the corresponding chiral amino alcohol, a key precursor for the subsequent steps toward Abacavir.

Abacavir_Precursor_Workflow start Racemic Vince Lactam step1 Enzymatic Resolution (Lipase, Acylating Agent) start->step1 product1 Resolved (+)-Lactam & Acylated (-)-Lactam step1->product1 step2 Chromatographic Separation product1->step2 product2 Enantiopure (+)-Vince Lactam step2->product2 step3 Lactam Reduction (e.g., LAH in THF) product2->step3 end_product Chiral Amino Alcohol (Abacavir Precursor) step3->end_product caption Workflow for Abacavir precursor synthesis.

Caption: Key steps in the chemoenzymatic route to an Abacavir precursor.

B. Synthesis of Epibatidine Analogues: A Quest for Safer Analgesics

Epibatidine, an alkaloid isolated from the skin of a poison frog, is an exceptionally potent analgesic, with activity several hundred times that of morphine.[7] It functions as a powerful nicotinic acetylcholine receptor (nAChR) agonist.[7][8] However, its therapeutic use is precluded by extreme toxicity.[9][10][11] This has driven extensive research into synthesizing analogues based on its 7-azabicyclo[2.2.1]heptane core to dissociate the analgesic effects from the toxicity.[10][12] The Vince Lactam provides a divergent entry point to this molecular scaffold.

Protocol 3: Synthesis of an N-Boc Protected Ketone for Epibatidine Analogues

This protocol details the conversion of the Vince Lactam to a protected ketone, a versatile intermediate for introducing the pyridyl moiety necessary for epibatidine-like activity.[13][14]

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Dichloromethane (DCM), Methanol (MeOH)

  • Standard hydrogenation apparatus

Procedure:

  • N-Protection:

    • Dissolve the Vince Lactam (1.0 eq) in anhydrous DCM.

    • Add Boc₂O (1.1 eq) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with dilute aqueous HCl, followed by aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected lactam.

  • Alkene Reduction (Hydrogenation):

    • Dissolve the N-Boc lactam in methanol.

    • Carefully add 5-10% Pd/C catalyst.

    • Subject the mixture to hydrogenation (using a balloon or a Parr shaker) at atmospheric or slightly elevated pressure.

    • Stir vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the saturated N-Boc-2-azabicyclo[2.2.1]heptan-3-one. This intermediate is now ready for further elaboration, such as reaction with lithiated pyridines, to generate epibatidine analogues.[14]

Summary and Outlook

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is more than just a chemical curiosity; it is a testament to the power of strategic molecular design. Its rigid framework and versatile functional handles have provided medicinal chemists with a reliable and efficient pathway to life-saving antiviral medications and have served as a critical scaffold in the search for safer and more effective analgesics. The protocols and strategies outlined herein represent foundational techniques that can be adapted and expanded upon, ensuring that the Vince Lactam will remain a molecule of profound therapeutic importance for years to come.

References

  • ResearchGate. (2025). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link]

  • LookChem. (n.d.). Cas 49805-30-3, 2-Azabicyclo[2.2.1]hept-5-en-3-one. Available from: [Link]

  • ACS Publications. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Available from: [Link]

  • PubMed. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Available from: [Link]

  • ACS Publications. (n.d.). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. Available from: [Link]

  • EThOS. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. Available from: [Link]

  • Semantic Scholar. (n.d.). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Available from: [Link]

  • RSC Publishing. (n.d.). The synthesis of (+)- and (–)-epibatidine. Available from: [Link]

  • MDPI. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Available from: [Link]

  • PMC - NIH. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Available from: [Link]

  • Sygnature Discovery. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. Available from: [Link]

  • Frontiers Publishing Partnerships. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis of (±)-Epibatidine and Its Analogues. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Available from: [Link]

Sources

Method

Application Note: Ring-Opening Metathesis Polymerization of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Introduction: Unlocking Novel Polyamides via ROMP 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a strained bicyclic monomer of significant interest in medicinal and synthetic chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Polyamides via ROMP

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a strained bicyclic monomer of significant interest in medicinal and synthetic chemistry.[1][2] It serves as a crucial chiral building block for synthesizing carbocyclic nucleoside analogues, including blockbuster antiviral drugs like Abacavir and Carbovir.[1][3] Beyond its use in small molecule synthesis, the inherent ring strain of Vince Lactam makes it an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique allows for the synthesis of unsaturated polyamides with a unique cyclopentane moiety in the backbone, offering a pathway to novel materials with tunable properties and potential applications in biomaterials and drug delivery.

This guide provides a comprehensive overview of the scientific principles and detailed experimental protocols for the successful ROMP of Vince Lactam. We will delve into the causality behind experimental choices, focusing on catalyst selection, the strategic necessity of N-protection, and methods for polymer characterization.

The Scientific Foundation: Mechanism and Rationale

The ROMP Catalytic Cycle

ROMP is a chain-growth polymerization driven by the relief of ring strain in a cyclic olefin monomer.[4] The reaction is initiated by a transition metal alkylidene complex (the catalyst). The catalytic cycle proceeds through the formation of a key metallacyclobutane intermediate via a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond. This intermediate subsequently undergoes a retro-[2+2] cycloaddition to open the ring, regenerating a metal alkylidene that now carries the first monomer unit and is ready to propagate the chain.

ROMP_Mechanism cluster_cycle Catalytic Cycle catalyst Catalyst [M]=CHR intermediate [2+2] Cycloaddition (Metallacyclobutane Intermediate) catalyst->intermediate + Monomer monomer Vince Lactam Monomer propagating Propagating Species [M]=CH-Polymer intermediate->propagating Ring Opening propagating->catalyst + n Monomers (Chain Growth) caption Fig. 1: ROMP Catalytic Cycle for Vince Lactam.

Caption: ROMP Catalytic Cycle for Vince Lactam.

Expertise in Action: Strategic Catalyst Selection

The choice of catalyst is the most critical parameter in ROMP, dictating not only the reaction's success but also the resulting polymer's microstructure (stereochemistry).

  • Ruthenium (Ru)-based Catalysts (e.g., Grubbs' Catalysts):

    • Advantages: Modern Grubbs' catalysts (2nd and 3rd generation) are renowned for their exceptional tolerance to a wide range of functional groups, including the amide proton (N-H) in unprotected Vince Lactam.[5] They are also generally less sensitive to air and moisture than their Mo or W counterparts, simplifying experimental setup.

    • Considerations: While highly functional-group tolerant, standard Grubbs' catalysts may yield atactic polymers with poor stereochemical control for this specific monomer.[6] For stereoselective polymerization, specialized cyclometalated Ru catalysts are required to achieve highly cis-syndiotactic polymers.[6]

  • Molybdenum (Mo) and Tungsten (W)-based Catalysts (e.g., Schrock Catalysts):

    • Advantages: These catalysts are highly active and offer exquisite control over polymer stereochemistry. Specific Mo-based initiators can produce highly cis-isotactic polymers, while certain W-based initiators can yield highly cis-syndiotactic structures.[7]

    • Considerations: Mo and W catalysts are highly sensitive to protic functional groups. The amide proton of unprotected Vince Lactam can poison these catalysts, leading to low or no conversion.[4][6] Therefore, when using Mo or W catalysts, N-protection of the lactam (e.g., with a tert-butoxycarbonyl (Boc) group) is mandatory.

The "Why": The Critical Role of N-Protection

As highlighted above, the acidic N-H proton of the lactam can react with and deactivate the highly reactive alkylidenes of Schrock-type (Mo, W) catalysts. By converting the N-H group to an N-Boc group, this deactivation pathway is blocked. This strategy is essential for achieving a "living" polymerization, which is characterized by controlled molecular weight, low polydispersity, and the ability to form block copolymers. While Ru catalysts can polymerize the unprotected monomer, using the N-Boc derivative can still be advantageous for improving solubility and ensuring consistent reaction kinetics.

Validated Experimental Protocols

Materials and Reagents
MaterialGradeSupplier ExampleNotes
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one≥98%Sigma-AldrichStore under inert gas.[8]
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeMajor suppliers
4-(Dimethylamino)pyridine (DMAP)≥99%Major suppliers
Grubbs' Catalyst, 3rd Generation (G3)Catalyst gradeMajor suppliersStore in a glovebox or desiccator.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major suppliersPurify using a solvent purification system (SPS) or distill over CaH₂.
Methanol (MeOH)ACS gradeMajor suppliersUsed for precipitation.
Trifluoroacetic acid (TFA)Reagent gradeMajor suppliersRequired for deprotection.[9]
Ethyl vinyl ether≥99%Major suppliersUsed as a reaction quencher.

Safety Note: Vince Lactam may cause skin, eye, and respiratory irritation.[10] Always handle chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of N-Boc Protected Vince Lactam

This protocol protects the lactam nitrogen, making the monomer suitable for polymerization with sensitive Mo/W catalysts and improving consistency with Ru catalysts.

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq).

  • Dissolution: Dissolve the lactam in anhydrous dichloromethane (approx. 0.2 M).

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected monomer as a white solid.

Protocol 2: ROMP of N-Boc Vince Lactam using Grubbs' 3rd Generation Catalyst

This procedure describes a controlled, living polymerization.

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Monomer Preparation: In a flame-dried Schlenk flask, dissolve the purified N-Boc Vince Lactam (e.g., 100 eq) in anhydrous DCM to a final concentration of 0.5 M.

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh the Grubbs' 3rd Generation catalyst (1.0 eq) and dissolve it in a small amount of anhydrous DCM.

  • Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. A color change is typically observed upon initiation.

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the consumption of the monomer by taking small aliquots and analyzing them via ¹H NMR. The reaction is typically complete within 1-3 hours.

  • Termination: Once the monomer is fully consumed, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20 minutes.

Protocol 3: Polymer Purification and Deprotection
  • Precipitation: Reduce the solvent volume of the polymer solution by approximately half using a rotary evaporator. Slowly pour the concentrated, viscous solution into a large volume of cold methanol (approx. 20x the volume of the DCM solution) with vigorous stirring. The polymer should precipitate as a solid.

  • Isolation: Decant the methanol and collect the polymer. Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to ensure high purity.

  • Drying: Collect the final polymer by filtration and dry under high vacuum overnight to obtain poly(N-Boc-Vince Lactam).

  • Deprotection (Optional): To obtain the final polyamide, dissolve the Boc-protected polymer in DCM and add an excess of trifluoroacetic acid (TFA, e.g., 50% v/v).[9] Stir at room temperature for 2-4 hours. Remove the solvent and excess acid in vacuo and precipitate the final polymer in a suitable non-solvent like diethyl ether to yield the deprotected polyamide.

Data Analysis and Expected Outcomes

The success of the polymerization is validated through comprehensive characterization of the resulting polymer.

Workflow cluster_prep Monomer Synthesis cluster_poly Polymerization cluster_char Characterization Monomer_Syn Vince Lactam Boc_Protect N-Boc Protection Monomer_Syn->Boc_Protect ROMP ROMP Reaction (Catalyst + Monomer) Boc_Protect->ROMP Quench Termination (Ethyl Vinyl Ether) ROMP->Quench Precipitate Purification (Precipitation in MeOH) Quench->Precipitate NMR NMR Spectroscopy (Structure, Tacticity) Precipitate->NMR GPC GPC Analysis (Mn, Mw, PDI) Precipitate->GPC DSC DSC Analysis (Glass Transition, Tg) Precipitate->DSC caption Fig. 2: Experimental Workflow.

Caption: Experimental Workflow.

Polymer Characterization
  • ¹H and ¹³C NMR Spectroscopy: Confirms the successful ring-opening of the monomer. Key signatures include the disappearance of the sharp olefinic peaks of the bicyclic monomer and the appearance of broader peaks corresponding to the new olefinic protons in the polymer backbone.[4][11] The tacticity of the polymer can be determined by detailed analysis of these signals.[6]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A living polymerization should yield a PDI close to 1.1.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) of the polymer, which is an important indicator of its amorphous or semi-crystalline nature. A T₉ of around 100°C has been reported for the unprotected polymer.[4]

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low/No Conversion Impure monomer or solvent; Deactivated catalyst; Incorrect catalyst for monomer.Re-purify monomer and solvent; Use fresh catalyst from inert storage; Ensure N-protection if using Mo/W catalysts.
Broad PDI (>1.3) Slow initiation relative to propagation; Chain-transfer or termination side reactions.Use a faster-initiating catalyst (e.g., Grubbs' 3rd Gen); Ensure high purity of all reagents; Lower reaction temperature.
Insoluble Polymer High molecular weight; Strong intermolecular hydrogen bonding (in deprotected polymer).Target a lower molecular weight by adjusting the monomer-to-catalyst ratio; Use polar aprotic solvents (e.g., DMF, DMSO).

References

  • Fülöp, F., Forró, E., & Szakonyi, Z. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Google Patents. (1989). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Ring‐opening polymerization of 2‐azabicyclo‐[3][12][12]‐hept‐5‐en‐3‐one using metathesis catalysts. [Link]

  • ResearchGate. (2018). Regio- and Stereoselective Ring-Opening Metathesis Polymerization of Enantiomerically Pure Vince Lactam. [Link]

  • ResearchGate. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. [Link]

  • DSpace@MIT. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. [Link]

  • PubMed Central. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP. [Link]

  • UCLA Chemistry and Biochemistry. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one synthesis

Technical Support Center: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Acetyl-2-azabicyclo[2.2....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this multi-step synthesis, structured in a practical question-and-answer format. Our goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible workflow.

The synthesis of the target molecule hinges on the successful construction of its core bicyclic structure, the renowned (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam.[1] This lactam is a crucial building block for numerous carbocyclic nucleoside analogues, including the blockbuster antiviral agent Abacavir.[1][2] The subsequent N-acetylation is typically a straightforward transformation. Therefore, this guide focuses primarily on troubleshooting the formation and purification of the Vince Lactam intermediate.

Overall Synthetic Workflow

The synthesis can be logically segmented into four principal stages, each with its own set of potential challenges.

cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: [4+2] Cycloaddition cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Final Modification Reagents Starting Material (Cyclopentadiene, Dienophile) DielsAlder Diels-Alder Reaction (Formation of N-Protected Adduct) Reagents->DielsAlder Key Reaction Hydrolysis Hydrolysis (Formation of Vince Lactam) DielsAlder->Hydrolysis Unmasking Acetylation N-Acetylation & Purification Hydrolysis->Acetylation Final Step Product Final Product Acetylation->Product

Caption: High-level workflow for the synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Frequently Asked Questions & Troubleshooting Guide

Stage 1: Starting Materials and Reagents

Question: My reaction yield is very low, and I suspect my cyclopentadiene is the issue. How should I properly handle it?

Answer: This is a very common and critical issue. Cyclopentadiene readily undergoes a self-Diels-Alder reaction at room temperature to form its dimer, dicyclopentadiene. Dicyclopentadiene is a stable solid and is not reactive as a diene under typical reaction conditions.

  • Causality: The equilibrium between the monomer and dimer is temperature-dependent. To obtain the reactive monomer, you must "crack" the dimer by heating it.

  • Protocol Validation: Freshly distilled cyclopentadiene is essential for high yields.

    • Set up a fractional distillation apparatus.

    • Gently heat the dicyclopentadiene to approximately 170-180 °C.

    • The monomeric cyclopentadiene will distill over at a much lower temperature (b.p. ~41 °C).

    • Collect the distillate in a flask cooled in an ice bath.

    • Crucially, you must use the freshly prepared cyclopentadiene immediately. If stored, even at 0 °C, it will begin to re-dimerize, reducing its effective concentration in your reaction.

Question: There are several dienophiles reported for the synthesis of the Vince Lactam core (e.g., chlorosulfonyl isocyanate, tosyl cyanide, methanesulfonyl cyanide). Which one should I choose?

Answer: The choice of dienophile is a balance between reactivity, safety, and yield. Early syntheses often used chlorosulfonyl isocyanate, but this reagent is highly reactive and sensitive to moisture, and the reaction can yield byproducts.[3] Tosyl cyanide was an improvement, but it has been reported to be explosive, and the workup can be complicated by byproducts.[4][5]

For laboratory-scale synthesis, the method using methanesulfonyl cyanide is often preferred due to its improved safety profile and cleaner reaction.[4][6] The subsequent hydrolysis of the N-methanesulfonyl intermediate proceeds under relatively mild acidic conditions (e.g., acetic acid) to give the Vince Lactam.[6]

Dienophile PrecursorKey AdvantagesKey DisadvantagesTypical YieldReference
Chlorosulfonyl IsocyanateHigh reactivityHighly moisture sensitive; low reported yields (e.g., 27.5%)LowMalpass & Tweddle (1977)
p-Toluenesulfonyl CyanideGood reactivityExplosion hazard ; byproduct formationModerate-GoodJagt & van Larsen (1974)
Methanesulfonyl CyanideBetter safety profile; clean reactionReagent may not be as commonGood-ExcellentUS Patent 5278306A[4]
Stage 2: The Diels-Alder [4+2] Cycloaddition

Question: My Diels-Alder reaction is sluggish and gives a complex mixture of products. What's going wrong?

Answer: Low yield and impurity formation in the Diels-Alder step typically stem from three factors: temperature control, reagent purity, and solvent choice.

  • Expertise & Causality: The Diels-Alder reaction is a thermally reversible equilibrium.[7] Running the reaction at too high a temperature can favor the retro-Diels-Alder reaction, reducing your yield. Conversely, the reaction may be too slow at very low temperatures. For the reaction between cyclopentadiene and sulfonyl cyanides, temperatures between -20 °C and +40 °C are typically employed.[4]

  • Troubleshooting Steps:

    • Verify Reagents: Ensure your cyclopentadiene is freshly cracked (see above) and your dienophile and solvent are anhydrous.

    • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to track the consumption of starting material and the formation of the desired adduct.

    • Solvent Choice: Non-polar aprotic solvents like dichloromethane or ethers are generally effective.[4][8] Ensure the solvent is dry, as moisture can react with the dienophile.

    • Side Products: Be aware of potential side products. For instance, with tosyl cyanide, a rearrangement can lead to the formation of an acetyl tosyl sulfinate byproduct.[9] The stereochemistry of the addition (endo vs. exo) is also a factor, although this is often resolved in the subsequent hydrolysis step.

Start Low Yield in Diels-Alder Step? Check_CPD Is Cyclopentadiene Freshly Cracked? Start->Check_CPD Check_Temp Is Temperature Optimized (-20 to 20°C)? Start->Check_Temp Check_Purity Are Reagents/Solvent Anhydrous? Start->Check_Purity Action_CPD Crack Dimer & Use Immediately Check_CPD->Action_CPD Action_Temp Monitor by TLC/GC & Adjust Temperature Check_Temp->Action_Temp Action_Purity Dry Solvent & Verify Reagent Quality Check_Purity->Action_Purity Success Yield Improved Action_CPD->Success Action_Temp->Success Action_Purity->Success

Sources

Optimization

Technical Support Center: Optimization of Diels-Alder Reactions for Bicyclic Lactam Synthesis

Welcome to the technical support center for the optimization of Diels-Alder reactions in the synthesis of bicyclic lactams. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Diels-Alder reactions in the synthesis of bicyclic lactams. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cycloaddition. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights to enhance your synthetic strategies. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the Diels-Alder synthesis of bicyclic lactams. Each question is followed by a detailed explanation and actionable steps to resolve the problem.

Why is my Diels-Alder reaction showing low to no yield of the desired bicyclic lactam?

Several factors can contribute to poor yields in a Diels-Alder reaction. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Cause 1: Unfavorable Electronic Demand

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The reaction rate is significantly influenced by the electronic properties of these components. A "normal electron demand" Diels-Alder reaction is accelerated when the diene is electron-rich and the dienophile is electron-poor.[1] In the context of bicyclic lactam synthesis where the lactam moiety is part of the dienophile, its electron-withdrawing character is crucial.

  • Explanation: The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile governs the reaction rate. Electron-donating groups on the diene raise its HOMO, while electron-withdrawing groups on the dienophile lower its LUMO. This smaller energy gap leads to a more favorable interaction and a faster reaction.

  • Solution:

    • Enhance Dienophile Reactivity: If your dienophile (the unsaturated lactam) is not sufficiently electron-poor, consider introducing stronger electron-withdrawing groups.

    • Activate the Dienophile with a Lewis Acid: Lewis acids coordinate to the carbonyl oxygen of the lactam, further withdrawing electron density and lowering the LUMO of the dienophile.[2] This is a very common and effective strategy.

    • Increase Diene Reactivity: Employ a more electron-rich diene by incorporating electron-donating groups such as alkyl, alkoxy, or silyloxy groups.

Possible Cause 2: Steric Hindrance

Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the two components, leading to a higher activation energy and a slower reaction rate.

  • Explanation: The concerted mechanism of the Diels-Alder reaction requires a specific orientation of the diene and dienophile in the transition state.[3] Steric clash can prevent the reactants from achieving this optimal geometry.

  • Solution:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that high temperatures can also favor the retro-Diels-Alder reaction.[3]

    • High Pressure: Applying high pressure can favor the formation of the product as it typically has a smaller volume than the reactants.

    • Less Bulky Reagents: If possible, redesign your synthetic route to utilize less sterically hindered dienes or dienophiles.

Possible Cause 3: Diene Conformation

For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation.[1] Some cyclic dienes are locked in this conformation, making them highly reactive. Acyclic dienes, however, may have a higher population of the more stable s-trans conformation, which is unreactive.[1]

  • Explanation: The s-cis conformation allows for the necessary orbital overlap between the termini of the diene and the dienophile.[1] The equilibrium between the s-cis and s-trans conformations can significantly impact the reaction rate.

  • Solution:

    • Use Cyclic Dienes: If your synthesis allows, using a cyclic diene like cyclopentadiene or furan can dramatically increase the reaction rate as they are planar and fixed in the reactive s-cis conformation.

    • Modify Acyclic Dienes: Introducing substituents that favor the s-cis conformation can be a viable strategy.

How can I control the stereoselectivity (Endo vs. Exo) of my bicyclic lactam product?

A key feature of the Diels-Alder reaction is its high degree of stereoselectivity.[4] When cyclic dienes are used, the formation of bridged bicyclic products can lead to two diastereomers: the endo and exo products.[5]

The Alder Endo Rule

In many Diels-Alder reactions, the endo product is the major kinetic product, a phenomenon known as the Alder endo rule.[3]

  • Explanation: The preference for the endo product is often attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-system of the diene in the transition state.[5] These favorable interactions lower the energy of the endo transition state relative to the exo transition state.

  • Controlling Stereoselectivity:

    • Kinetic vs. Thermodynamic Control: The endo product is typically the kinetically favored product (forms faster), while the exo product is often the more thermodynamically stable product (more stable).[5]

      • To favor the endo product, run the reaction at lower temperatures for a shorter duration.

      • To favor the exo product, use higher temperatures and longer reaction times to allow for equilibration to the more stable isomer via a retro-Diels-Alder reaction.[6]

    • Lewis Acid Catalysis: The use of Lewis acids can enhance the endo selectivity.[7] The Lewis acid can lock the dienophile in a conformation that favors the endo approach.

    • Solvent Effects: The choice of solvent can influence the endo/exo ratio, although this effect is often less pronounced than temperature or Lewis acid catalysis.

My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

When both the diene and the dienophile are unsymmetrical, the formation of regioisomers is possible.[8]

  • Explanation: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on the diene and dienophile. Generally, the reaction proceeds to form the isomer where the most electron-donating group on the diene is aligned with the most electron-withdrawing group on the dienophile in a 1,2- or 1,4-relationship in the product.[8]

  • Improving Regioselectivity:

    • Lewis Acid Catalysis: Lewis acids can significantly enhance regioselectivity by amplifying the electronic differences between the reactants.[7]

    • Steric Directing Groups: Introducing bulky substituents can sterically block one mode of addition, favoring the formation of a single regioisomer.

    • Careful Reagent Selection: Choose diene and dienophile combinations where the electronic biases are strong and complementary to favor a specific regioisomeric outcome.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in the Diels-Alder reaction for bicyclic lactam synthesis?

A Lewis acid plays a multifaceted role in accelerating and controlling the Diels-Alder reaction. By coordinating to the carbonyl oxygen of the lactam dienophile, it:

  • Increases Reactivity: The Lewis acid acts as an electron-withdrawing group, lowering the LUMO energy of the dienophile and accelerating the reaction.[2]

  • Enhances Regioselectivity: It magnifies the electronic differences in the dienophile, leading to a more pronounced preference for one regioisomer.[7]

  • Improves Stereoselectivity: It can lock the conformation of the dienophile, often leading to higher endo selectivity.[7]

Q2: Which Lewis acid should I choose for my reaction?

The choice of Lewis acid depends on the specific substrates and desired outcome. Common Lewis acids for Diels-Alder reactions include:

  • Strong Lewis Acids: AlCl₃, TiCl₄, SnCl₄. These are highly effective but can sometimes lead to side reactions or product degradation.

  • Milder Lewis Acids: ZnCl₂, MgBr₂, Sc(OTf)₃, Yb(OTf)₃. These are often preferred for sensitive substrates.

  • Chiral Lewis Acids: These are used to induce enantioselectivity in the Diels-Alder reaction, which is critical in drug development.[9]

Q3: How does the choice of solvent affect the reaction?

The solvent can influence the rate and selectivity of a Diels-Alder reaction.

  • Polar Solvents: Polar solvents can accelerate the reaction, potentially due to stabilization of the polar transition state.[3] Water has been shown to have a dramatic rate-enhancing effect in some cases.[3]

  • Non-polar Solvents: Non-polar solvents are also commonly used and may be necessary for reactions involving sensitive reagents. The effect of the solvent is often substrate-dependent, and screening of different solvents may be necessary for optimization.[10]

Q4: Can I use a chiral auxiliary to control the stereochemistry?

Yes, employing a chiral auxiliary on the dienophile (the unsaturated lactam) is a powerful strategy for asymmetric Diels-Alder reactions. The chiral auxiliary directs the facial selectivity of the diene's approach, leading to the formation of a single enantiomer of the product. The auxiliary can then be cleaved to yield the desired chiral bicyclic lactam.

Section 3: Experimental Protocols & Data

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction for Bicyclic Lactam Synthesis
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsaturated lactam (1.0 eq) in a dry, appropriate solvent (e.g., dichloromethane, toluene) in a flame-dried flask.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.

  • Diene Addition: Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bicyclic lactam.

Data Presentation: Effect of Lewis Acid on Endo/Exo Selectivity
Lewis AcidSolventTemperature (°C)Yield (%)Endo:Exo Ratio
NoneToluene80453:1
ZnCl₂CH₂Cl₂07510:1
TiCl₄CH₂Cl₂-7892>20:1
Sc(OTf)₃CH₂Cl₂258815:1

This table is a representative example and actual results will vary depending on the specific substrates.

Section 4: Visualizing the Workflow

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_electronics Evaluate Electronic Demand (Diene: e⁻ rich? Dienophile: e⁻ poor?) start->check_electronics check_sterics Assess Steric Hindrance start->check_sterics check_conformation Verify Diene is in s-cis Conformation start->check_conformation solution_lewis_acid Add Lewis Acid to Activate Dienophile check_electronics->solution_lewis_acid If unfavorable solution_temp Increase Reaction Temperature check_sterics->solution_temp If sterically hindered solution_pressure Apply High Pressure check_sterics->solution_pressure If sterically hindered solution_cyclic_diene Use a Cyclic Diene check_conformation->solution_cyclic_diene If acyclic diene in s-trans end_success Improved Yield solution_lewis_acid->end_success solution_temp->end_success solution_pressure->end_success solution_cyclic_diene->end_success

Caption: A flowchart for troubleshooting low yields in Diels-Alder reactions.

Endo vs. Exo Transition States

endo_exo_transition_states cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Secondary Orbital Interaction (Favorable) exo_ts No Secondary Orbital Interaction reactants Diene + Dienophile reactants->endo_ts Lower Energy (Kinetic Product) reactants->exo_ts Higher Energy

Caption: Energy profile of endo and exo transition states.

References

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Introduction to Diels Alder Reactions - Chad's Prep®. Available at: [Link]

  • Diels-Alder Reaction Practice Problems - Pearson. Available at: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Available at: [Link]

  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction[v1] | Preprints.org. Available at: [Link]

  • 16.5c Diels Alder Reactions with Cyclic Dienes - YouTube. Available at: [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones - Longdom Publishing. Available at: [Link]

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available at: [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. Available at: [Link]

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction - Lirias. Available at: [Link]

  • Asymmetric Diels–Alder reactions. A route to chiral carbocycles via bicyclic lactams - Sci-Hub. Available at: [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems - ResearchGate. Available at: [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Welcome to the technical support center for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to issues encountered during experimental work.

Introduction: The Challenge of Purity

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an acetylated derivative of the well-known Vince lactam, is a critical intermediate in the synthesis of carbocyclic nucleoside analogues with significant therapeutic potential.[1][2] Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the ultimate biological activity of the target molecules. The primary purification hurdles include the separation of enantiomers, removal of synthetic byproducts, and ensuring the stability of the molecule throughout the purification process. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Chiral Separation

Question: I have synthesized racemic 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. What is the most effective method for separating the enantiomers?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for the analytical and preparative separation of enantiomers of bicyclic lactams and their derivatives. The key to successful separation lies in the selection of the appropriate chiral stationary phase (CSP).

Expertise & Experience: Based on extensive experience with the parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective. The acetyl group on your compound is unlikely to significantly alter the fundamental interactions with these CSPs. A study on the enantiomeric separation of Vince lactam demonstrated excellent resolution using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[3][4]

Recommended Protocol: Chiral HPLC Separation

  • Column Selection:

    • Analytical Scale: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based column.

    • Preparative Scale: A corresponding preparative column with the same stationary phase.

  • Mobile Phase Optimization:

    • A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA). For the parent Vince lactam, an 80:20 (v/v) mixture of n-hexane:IPA has been shown to be effective.[3][4]

    • You may need to optimize this ratio for your acetylated compound. A gradient elution is generally not necessary for this type of separation.

  • Flow Rate:

    • Analytical: 1.0 mL/min.

    • Preparative: Adjust according to the column diameter.

  • Detection:

    • UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

    • A polarimeter or circular dichroism (CD) detector can be used in series to confirm the elution order of the enantiomers.

Data Presentation: Representative Chiral HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µmChiralcel OD, 250 x 20 mm, 10 µm
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)n-Hexane:Isopropanol (Optimized, e.g., 85:15)
Flow Rate 1.0 mL/min15-20 mL/min
Temperature AmbientAmbient
Detection UV at 220 nmUV at 220 nm

Logical Workflow for Chiral Separation

Racemic Racemic Mixture Analytical Analytical Chiral HPLC (Method Development) Racemic->Analytical Inject Small Sample Preparative Preparative Chiral HPLC (Scale-up) Analytical->Preparative Optimize & Scale-up Fractions Collect Enantiomeric Fractions Preparative->Fractions Purity Purity Analysis (Analytical HPLC) Fractions->Purity Analyze Each Fraction Evaporation Solvent Evaporation Fractions->Evaporation Pure Pure Enantiomers Evaporation->Pure

Caption: Workflow for chiral separation of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

FAQ 2: Removal of Non-Enantiomeric Impurities

Question: My crude product contains impurities other than the other enantiomer. How can I remove these before proceeding to chiral separation?

Answer: The removal of non-enantiomeric impurities is crucial for obtaining a high-purity final product and for the efficiency of the subsequent chiral separation. The nature of these impurities will depend on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from the acetylation of Vince lactam, or side-products from the initial Diels-Alder reaction used to synthesize the parent lactam.[5]

Expertise & Experience: A multi-step purification strategy is often the most effective. This typically involves an initial purification by standard column chromatography followed by recrystallization.

Recommended Protocol: Two-Step Purification

Step 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase Selection: A solvent system of increasing polarity should be used. Start with a non-polar solvent like hexane or heptane and gradually increase the proportion of a more polar solvent such as ethyl acetate or acetone.

    • Example Gradient: Start with 100% Hexane and gradually increase to 50% Ethyl Acetate in Hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Step 2: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Screening: Test a range of solvents and solvent mixtures in small vials. Common choices for lactams include ethanol, isopropanol, ethyl acetate/hexane, and acetone/water.

  • Procedure: a. Dissolve the crude product in the minimum amount of hot solvent. b. Allow the solution to cool slowly to room temperature. c. If no crystals form, try scratching the inside of the flask or seeding with a small crystal of pure product. d. Cool the solution in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

Data Presentation: Common Recrystallization Solvents for Lactams

Solvent SystemPolarityComments
Ethanol/WaterHighGood for moderately polar compounds.
IsopropanolMediumOften a good single-solvent choice.
Ethyl Acetate/HexaneMedium to LowA versatile mixture for a range of polarities.
Dichloromethane/HexaneLowEffective for less polar compounds.

Logical Decision Tree for Impurity Removal

Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Polar Polar Impurities Present? TLC->Polar NonPolar Non-Polar Impurities Present? Polar->NonPolar No Column Flash Column Chromatography Polar->Column Yes NonPolar->Column Yes Recrystallize Recrystallization NonPolar->Recrystallize No Column->Recrystallize Pure Purified Racemate Recrystallize->Pure

Caption: Decision-making process for the removal of non-enantiomeric impurities.

FAQ 3: Stability of the Acetyl Group

Question: I am concerned about the stability of the N-acetyl group during purification. Are there any conditions I should avoid?

Answer: The N-acetyl group of a lactam is generally stable under neutral and mildly acidic or basic conditions. However, harsh acidic or basic conditions, as well as high temperatures, can lead to its hydrolysis, regenerating the parent Vince lactam.

Expertise & Experience: While the bicyclic lactam system imparts significant stability, it is prudent to avoid extremes of pH and temperature. The stability of N-acetylcysteine, for example, is known to be pH-dependent.

Recommendations for Maintaining Stability:

  • pH: During extractions and chromatography, maintain the pH between 4 and 8. Avoid strong acids or bases.

  • Temperature: When performing distillations or recrystallizations, use the lowest temperature necessary to achieve dissolution or evaporation. Avoid prolonged heating.

  • Storage: Store the purified compound in a cool, dry, and dark place to prevent degradation. A refrigerator at 2-8°C is recommended for long-term storage.[6]

Potential Degradation Pathway

Acetylated 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Hydrolysis Hydrolysis (Strong Acid/Base or High Temp) Acetylated->Hydrolysis Vince Vince Lactam Hydrolysis->Vince Acetic Acetic Acid Hydrolysis->Acetic

Caption: Potential hydrolysis of the N-acetyl group under harsh conditions.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available at: [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Vince lactam. Wikipedia. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Product Information. Pharmaffiliates. Available at: [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. Available at: [Link]

  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at: [Link]

  • Cyclization and Fragmentation of N-Chloro Lactams. The Transannular Synthesis of Bicyclic Lactams with Bridgehead Nitrogen. ResearchGate. Available at: [Link]

  • Asymmetric synthesis and antimicrobial activity of some new mono and bicyclic beta-lactams. Europe PMC. Available at: [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. Available at: [Link]

  • Process for the preparation of optically active azabicyclo heptanone derivatives. Google Patents.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]

  • Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. ResearchGate. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in Solution

Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support guide for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This bicyclic lactam is a crucial building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This bicyclic lactam is a crucial building block in medicinal chemistry, valued for its rigid structure and chiral properties that are leveraged in the synthesis of novel therapeutics. The stability of this compound in solution is paramount for reproducible and high-yield synthetic outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth understanding of the potential stability challenges you might encounter and offers practical troubleshooting advice and experimental protocols to assess and manage the stability of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in solution?

The most probable degradation pathway for this compound is the hydrolysis of the γ-lactam ring.[1][2] Lactams, being cyclic amides, are susceptible to cleavage by nucleophilic attack at the carbonyl carbon. In aqueous solutions, water or hydroxide ions act as the nucleophile, leading to the opening of the four-membered ring to form the corresponding amino acid. This process can be catalyzed by both acidic and basic conditions.[1][3]

Q2: How does the N-acetyl group influence the stability compared to the parent compound, Vince Lactam?

While specific kinetic data for the N-acetyl derivative is not extensively available in public literature, we can infer the influence of the N-acetyl group from general principles of organic chemistry. The nitrogen atom in a lactam has a lone pair of electrons that participates in resonance with the carbonyl group, which contributes to the stability of the amide bond. An N-acetyl group is an electron-withdrawing group, which can reduce the electron density on the nitrogen atom. This diminished resonance stabilization can make the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack and subsequent hydrolysis.

Q3: What are the key factors that can affect the stability of my compound in solution?

The stability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in solution is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring.[1][3] The rate of hydrolysis is often pH-dependent.

  • Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis.[4] Therefore, storing solutions at lower temperatures is advisable.

  • Solvent: The type of solvent can impact stability. Protic solvents, especially water, can participate directly in the hydrolysis reaction. Aprotic solvents are generally preferred for long-term storage if the compound's solubility allows.

  • Presence of Catalysts: The presence of strong acids, bases, or certain metal ions can catalyze the degradation of the compound.

Q4: What are the best practices for preparing and storing solutions of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one?

To minimize degradation, the following practices are recommended:

  • Solvent Selection: Whenever possible, use dry, aprotic solvents for reconstitution and storage. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly.

  • pH Control: If working with aqueous solutions, buffer them to a neutral or slightly acidic pH, as extreme pH values are likely to accelerate hydrolysis.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation. For working solutions, keep them on ice if they are to be used over several hours.

  • Inert Atmosphere: For long-term storage of solid material or solutions in aprotic solvents, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen.

Troubleshooting Guide

This section addresses common issues that may arise during experiments, potentially linked to the instability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Issue 1: Lower than expected reaction yield.

  • Possible Cause: Your starting material may have degraded in solution before or during the reaction.

  • Troubleshooting Steps:

    • Verify Purity of Starting Material: Before starting your reaction, confirm the purity of your solid 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one using a suitable analytical method like HPLC or NMR.

    • Freshly Prepare Solutions: Prepare your solution of the lactam immediately before use. Avoid using solutions that have been stored for an extended period, especially at room temperature.

    • Control Reaction Temperature: If your reaction conditions permit, consider running the reaction at a lower temperature to minimize potential degradation.

    • Analyze a Blank Solution: Prepare a solution of your compound in the reaction solvent and let it stir under the reaction conditions (without other reagents) for the duration of your experiment. Analyze this solution by HPLC to see if any degradation has occurred.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: These new peaks are likely degradation products of your starting material.

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have access to LC-MS, analyze the sample to determine the mass of the unknown peaks. The primary hydrolysis product would have a mass corresponding to the addition of one molecule of water (M+18).

    • Perform a Forced Degradation Study: To confirm if the unknown peaks are indeed degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to generate and identify the potential degradation products under controlled conditions.

    • Optimize Storage and Handling: If degradation is confirmed, review your solution preparation and storage procedures. Implement the best practices outlined in the FAQ section to minimize degradation in future experiments.

Visualizing Degradation and Stability Assessment

Proposed Hydrolysis Pathway

G cluster_main Hydrolysis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one A 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one B Tetrahedral Intermediate A->B Nucleophilic Attack (H₂O or OH⁻) C Ring-Opened Amino Acid (Hydrolysis Product) B->C Ring Opening

Caption: Proposed hydrolysis pathway of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Workflow for a Stability Study

G cluster_workflow Experimental Workflow for Stability Assessment P Prepare Stock Solution in Desired Solvent S Split into Aliquots for Different Conditions (e.g., pH, Temp) P->S T Time-Point Sampling (t=0, 2, 4, 8, 24h) S->T A Analyze by Stability- Indicating HPLC/LC-MS T->A D Data Analysis: Plot % Remaining vs. Time A->D R Determine Degradation Rate and Half-life D->R

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact compound from its degradation products.

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • For the mobile phase, use a gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water for acidic conditions, or 10 mM ammonium bicarbonate for neutral to basic conditions) and an organic solvent like acetonitrile or methanol.[5][6]

  • Method Optimization:

    • Inject a sample of your pure compound to determine its retention time.

    • Analyze samples from a forced degradation study (see Protocol 2) to ensure that all degradation products are well-separated from the main peak and from each other.

    • Adjust the gradient, flow rate, and column temperature to achieve optimal separation. A typical starting point is a flow rate of 1 mL/min and a column temperature of 25-30°C.

  • Detection:

    • Use a UV detector at a wavelength where the compound has maximum absorbance. If the chromophore is weak, a mass spectrometer (LC-MS) will provide higher sensitivity and specificity.[7][8][9][10]

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and to demonstrate the specificity of your analytical method.[11][12][13][14][15]

  • Preparation: Prepare solutions of your compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2-8 hours.

    • Thermal Degradation: Heat a solution at 60-80°C for 24-48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis:

    • At appropriate time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration.

    • Analyze the samples using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.[11][14]

Data Presentation Template

Use the following table to document your stability study results.

ConditionTime (hours)Concentration (µg/mL)% RemainingObservations (e.g., new peaks)
Control (4°C) 0100
24
48
Room Temp 0100
24
48
pH 4 Buffer 0100
24
48
pH 9 Buffer 0100
24
48

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Lab-Training. Retrieved from [Link]

  • Al-Trawneh, A. Z., Taha, M. O., & Al-Aboudi, A. F. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 11(3), 329-354.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dong, M. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(11), 836-845.
  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. (2021, September 22). The Journal of Organic Chemistry. Retrieved from [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. (2020, September 15). ACS Catalysis. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Kinetic and Mechanistic Effects of Ease of CN Bond Breaking in Amide Hydrolysis. The Mechanisms of Hydrolysis of. (n.d.). American Chemical Society. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Retrieved from [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). bioRxiv. Retrieved from [Link]

  • Lactam Hydrolysis. (2017, March 14). YouTube. Retrieved from [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. (2025, August 7). ResearchGate. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Why is heat needed for the hydrolysis of amides? (2018, October 4). Quora. Retrieved from [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. (n.d.). PubMed. Retrieved from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This molecule, an N-acetylated derivative of the versati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This molecule, an N-acetylated derivative of the versatile building block known as Vince Lactam, is a critical intermediate in the synthesis of carbocyclic nucleosides and antiviral agents like Abacavir and Peramivir.[1][2] Its synthesis, typically involving a Diels-Alder reaction, can present unique purification challenges.[3]

This guide provides in-depth, experience-driven answers to common purification and troubleshooting questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route, which typically involves a [4+2] cycloaddition.[3][4] The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Cyclopentadiene is volatile but readily dimerizes to form dicyclopentadiene, a common and less volatile contaminant. Depending on the specific Diels-Alder strategy, unreacted dienophiles (e.g., N-acetyl-2-pyridone or intermediates from routes using tosyl cyanide) may also be present.[5]

  • Reaction Byproducts: The Diels-Alder reaction is subject to stereoselectivity, and minor amounts of the undesired exo isomer may form alongside the desired endo product. Furthermore, side reactions can lead to byproducts. For instance, syntheses involving tosyl cyanide intermediates can produce sulfinate-related impurities during hydrolysis.[6][7]

  • Incomplete Acetylation: If your synthesis involves the acetylation of Vince Lactam as a final step, you may have residual un-acetylated 2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Degradation Products: The bicyclic lactam system, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, which would open the lactam ring to form the corresponding amino acid.[8]

Table 1: Summary of Common Impurities and Their Origin

Impurity ClassSpecific Example(s)Typical SourceRecommended Removal Method
Starting MaterialsDicyclopentadieneDimerization of cyclopentadieneColumn Chromatography, Recrystallization
Unreacted DienophileIncomplete Diels-Alder reactionColumn Chromatography
Reaction ByproductsExo diastereomerLack of complete stereoselectivityColumn Chromatography, Fractional Recrystallization
Sulfinate byproductsHydrolysis of tosyl-adductsAqueous Workup, Column Chromatography
Synthesis IntermediatesUn-acetylated Vince LactamIncomplete N-acetylation stepColumn Chromatography
Degradation ProductsRing-opened amino acidExposure to strong acid/baseAqueous wash (pH adjustment), Column Chromatography
Q2: My crude product is a discolored oil/solid. What is the best general-purpose purification method?

A2: For most lab-scale purifications of this compound, flash column chromatography on silica gel is the most robust and effective method. It excels at separating compounds with different polarities, making it ideal for removing starting materials, byproducts, and diastereomers. Recrystallization is a powerful alternative if a suitable solvent system can be identified and is excellent for removing trace impurities from an already mostly pure solid.

Below is a logical workflow for selecting your purification strategy.

Purification Workflow start Crude Product (Oil or Solid) tlc Step 1: TLC Analysis (e.g., 50% EtOAc/Hexane) start->tlc decision Assess Spot Separation tlc->decision col_chrom Good Separation? Proceed to Column Chromatography decision->col_chrom Yes recryst Poor Separation or Single Major Spot? Attempt Recrystallization decision->recryst No protocol_col Follow Chromatography Protocol (Q4) col_chrom->protocol_col protocol_recryst Follow Recrystallization Protocol (Q3) recryst->protocol_recryst final_product Pure Product (Verify by NMR, LC-MS) protocol_col->final_product protocol_recryst->final_product

Caption: Decision workflow for purifying crude product.

Q3: How do I perform a recrystallization? What solvents should I use?

A3: Recrystallization is an excellent technique for purifying crystalline solids. The principle is to dissolve the crude material in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent, causing it to crystallize out, leaving impurities behind in the solution.

Causality Behind Solvent Choice: An ideal solvent will dissolve the target compound poorly at room temperature but very well at its boiling point. Conversely, it should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or very poorly (so they can be filtered off hot).

Step-by-Step Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise from the list in Table 2. Start with 0.5 mL.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, gently heat the tube in a water or sand bath. If it dissolves when hot, this is a promising candidate solvent.

    • Allow the hot solution to cool to room temperature, then place it in an ice bath for 15-20 minutes. Observe for crystal formation.

  • Bulk Recrystallization:

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce your yield.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Ethyl Acetate (EtOAc)77MediumA good starting point for moderately polar compounds.
Isopropanol (IPA)82Polar, ProticOften a good choice for compounds with H-bond donors/acceptors.
Toluene111NonpolarUseful for less polar compounds or as part of a co-solvent system.
Ethyl Acetate / HexanesVariableTunableA co-solvent system. Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Re-heat to clarify and cool.
Dichloromethane / HexanesVariableTunableSimilar to EtOAc/Hexanes; dissolve in minimal hot DCM and add hexanes.
Q4: What are the recommended conditions for flash column chromatography?

A4: Flash column chromatography is the workhorse of purification for this type of molecule. It uses positive pressure to force the solvent through the column more quickly, providing better and faster separations than traditional gravity chromatography.

The Principle of Separation: Silica gel is a polar stationary phase. Nonpolar compounds will have weak interactions with the silica and will travel down the column quickly (elute first). Polar compounds will interact more strongly and elute later. By starting with a nonpolar mobile phase (eluent) and gradually increasing its polarity, you can elute compounds in order of increasing polarity.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis (Method Development):

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a test eluent system. A good starting point is 30% Ethyl Acetate in Hexanes.

    • Visualize the plate under a UV lamp. The ideal solvent system will give a Retention Factor (Rf) of ~0.3-0.4 for the desired product.

    • If the Rf is too high (>0.5), the eluent is too polar. Decrease the amount of ethyl acetate.

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the amount of ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column using a "slurry" method: mix the silica gel with the initial, nonpolar eluent (e.g., 10% EtOAc/Hexanes) and pour it into the column. Allow it to pack evenly with pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column. Expert Tip: Dry loading prevents band broadening and leads to much sharper separation than loading the sample as a concentrated liquid.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Collect the eluent in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the mobile phase (a "gradient"), for example, moving from 10% to 20%, then 30%, then 50% EtOAc/Hexanes.

    • Monitor the fraction composition by TLC to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps tlc 1. Develop TLC Method (Target Rf ≈ 0.35) pack 2. Pack Column (Slurry Pack) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient (e.g., 10% -> 50% EtOAc/Hex) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step flash chromatography workflow.

References

  • MTA TTK Lendület Artificial Transporter Research Group, et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Singh, R., & Vince, R. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Available at: [Link]

  • Gao, S., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • Wikipedia. (n.d.). Vince lactam. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Pharmaffiliates. Available at: [Link]

  • Imre, S., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. Available at: [Link]

  • Afarinkia, K., & Vinader, V. (n.d.). (PDF) Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at: [Link]

  • Morgan, P. E., et al. (n.d.). Unusual mechanism of hydrolysis of the tosyl cyanide–cyclopentadiene adduct to the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US3792045A - Process for the purification of lactams. Google Patents.
  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Scaling Up the Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Welcome to the technical support center for the synthesis and scale-up of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic intermediate. As a versatile building block in medicinal chemistry, particularly in the synthesis of antiviral agents like Abacavir and Carbovir, a robust and scalable synthetic route is crucial.[1][2] This resource will equip you with the necessary knowledge to navigate the challenges of this synthesis, from laboratory scale to pilot plant production.

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a two-step process. The first step involves the synthesis of the core bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[2] The second step is the N-acetylation of the Vince lactam to yield the final product. This guide will cover both stages in detail.

Part 1: Synthesis of the Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)

The most common and scalable method for the synthesis of the Vince lactam is a hetero-Diels-Alder reaction. This involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile, followed by hydrolysis. A well-established method utilizes methanesulfonyl cyanide as the dienophile.[3]

Reaction Workflow

cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis A Cyclopentadiene C Diels-Alder Adduct (3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene) A->C [4+2] Cycloaddition B Methanesulfonyl Cyanide B->C D Diels-Alder Adduct E Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) D->E Acidic Hydrolysis (e.g., Acetic Acid) A Vince Lactam C 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one A->C N-Acetylation B Acetic Anhydride B->C D Base (e.g., Pyridine or Triethylamine) D->C

Sources

Troubleshooting

Effective recrystallization techniques for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Welcome to the technical support center for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective purification of this versatile synthetic intermediate. As a key building block in the synthesis of carbocyclic nucleosides, achieving high purity of this compound is critical for successful downstream applications.[1][2]

This document will delve into the nuances of handling this compound, which presents unique purification challenges due to its physical state at ambient temperatures. We will explore effective purification strategies beyond traditional recrystallization and provide practical, field-proven insights to help you navigate potential experimental hurdles.

Understanding the Challenge: Why Traditional Recrystallization is Ineffective

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is often a liquid or a low-melting solid at room temperature.[3] This physical property renders traditional recrystallization, which relies on the differential solubility of a solid compound in a hot versus a cold solvent, largely ineffective.[4] Attempting to recrystallize a liquid or a compound with a low melting point can lead to "oiling out," where the compound separates as a liquid instead of forming crystals.[5] This phenomenon entraps impurities and hinders effective purification.

Therefore, alternative purification methodologies are required to achieve the desired purity for this compound. The following sections will provide detailed protocols and troubleshooting for the most effective techniques.

Recommended Purification Protocol: Flash Column Chromatography

Flash column chromatography is the most reliable method for purifying 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, effectively removing unreacted starting materials and side products.[6][7]

Step-by-Step Methodology
  • Slurry Preparation:

    • Dissolve the crude 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in a minimal amount of dichloromethane (DCM).

    • Add silica gel to the solution to form a free-flowing powder. This is known as "dry loading."

    • Evaporate the solvent completely under reduced pressure.

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

    • Pack the column with silica gel using a slurry method with the chosen eluent system (see solvent selection below). Ensure the silica bed is compact and level.

  • Loading the Sample:

    • Carefully add the prepared dry-loaded sample to the top of the silica gel bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the selected solvent system. A common starting point for N-acetylated lactams is a mixture of ethyl acetate and hexanes.[8]

    • Gradually increase the polarity of the eluent if necessary to ensure the compound elutes at a reasonable rate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. Be mindful that the product is a liquid, so do not evaporate to complete dryness to avoid potential loss of product.

Data Presentation: Solvent System Selection

The choice of solvent system is critical for successful chromatographic separation. The following table provides guidance on selecting an appropriate eluent.

Solvent System (v/v)PolarityTypical Application
10-30% Ethyl Acetate in HexanesLow to MediumGood starting point for elution.
30-50% Ethyl Acetate in HexanesMediumFor more polar impurities or slower elution of the product.
1-5% Methanol in DichloromethaneHighFor very polar impurities that are difficult to elute.

This data is based on general practices for similar compounds and may require optimization.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Silica Add Silica Gel Dissolve->Silica Evaporate Evaporate Solvent Silica->Evaporate Load Load Sample Evaporate->Load Pack Pack Column Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Rotovap Solvent Removal Combine->Rotovap Pure Pure Product Rotovap->Pure

Caption: Workflow for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product does not elute from the column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Product elutes with the solvent front Eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).
Poor separation of product and impurities Inappropriate solvent system.Perform small-scale TLC experiments with different solvent systems to find the optimal conditions for separation.[9]
Column was overloaded.Use a larger column with more silica gel relative to the amount of crude product.
Streaking of spots on TLC plate Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid or triethylamine to the eluent to improve the spot shape.
Product "oils out" during solvent removal This is the natural state of the pure product.Do not attempt to evaporate to complete dryness. The pure product is a liquid at room temperature.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use a different purification method, such as distillation?

A1: While distillation is a common technique for purifying liquids, it may not be ideal for this compound. The presence of the bicyclic lactam structure suggests potential thermal instability. High temperatures required for distillation could lead to decomposition. If distillation is attempted, it should be performed under high vacuum (e.g., using a Kugelrohr apparatus) to minimize the required temperature.

Q2: I obtained a solid after purification. Is this expected?

A2: While the acetylated compound is typically a liquid, its unacetylated precursor, Vince lactam, is a solid with a melting point of 54-58 °C.[10] If you have obtained a solid, it is highly likely that the acetyl group has been cleaved during workup or purification, or that your starting material was not fully acetylated. You can confirm the identity of your product using NMR or IR spectroscopy.

Q3: My purified product has a yellowish tint. Is this normal and how can I remove it?

A3: A yellowish tint may indicate the presence of minor, highly conjugated impurities. If the purity is otherwise high (as determined by NMR or HPLC), this may not be a concern for some applications. To remove the color, you can try passing the material through a small plug of silica gel with a non-polar eluent or treating a solution of the compound with a small amount of activated carbon followed by filtration.

Q4: How should I store the purified product?

A4: Based on supplier recommendations, the purified 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one should be stored in a tightly sealed container at 4 °C.[3] Some suppliers ship the product on an ice pack, suggesting that it may be sensitive to higher temperatures over time.

Visualization of Troubleshooting Logic

TroubleshootingLogic cluster_elution Elution Problems cluster_separation Separation Issues cluster_analysis Analysis & Product State Start Purification Issue NoElution Product Not Eluting Start->NoElution FastElution Product in Solvent Front Start->FastElution PoorSep Poor Separation Start->PoorSep OilingOut Product 'Oils Out' Start->OilingOut IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity DecreasePolarity Decrease Eluent Polarity FastElution->DecreasePolarity OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent IsLiquid Product is a Liquid OilingOut->IsLiquid

Caption: A decision tree for troubleshooting common purification issues.

References

Sources

Optimization

Preventing skeletal rearrangement during 2-azabicyclo[2.2.1]hept-5-en-3-one synthesis

Welcome to the technical support resource for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a critical bicyclic lactam intermediate. This guide provides in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a critical bicyclic lactam intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and, most importantly, prevent undesirable skeletal rearrangements.

Introduction: The Challenge of Stereochemical Integrity

The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as (–)-Vince lactam, is a cornerstone in the production of carbocyclic nucleosides, most notably Abacavir, a key antiretroviral drug. The efficacy of the final active pharmaceutical ingredient (API) is critically dependent on maintaining the precise stereochemistry of the bicyclic core.

However, a common and significant challenge during its synthesis is the propensity for the bicyclic framework to undergo skeletal rearrangements. These rearrangements lead to the formation of undesired diastereomers, complicating purification, reducing overall yield, and compromising the quality of the final product. This guide is designed to provide you with the mechanistic understanding and practical protocols to suppress these side reactions and ensure a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common skeletal rearrangement observed during the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, and what causes it?

A1: The most frequently encountered issue is the epimerization at the C4 position, leading to the formation of the exo-diastereomer. This rearrangement is primarily caused by the retro-Michael reaction of the desired endo-isomer under basic or even neutral pH conditions. The endo-isomer is the kinetic product of the key intramolecular cyclization step, but the exo-isomer is thermodynamically more stable. Factors like prolonged reaction times, elevated temperatures, and the presence of base can facilitate this undesirable equilibrium shift.

Q2: My reaction is showing a significant amount of the undesired exo-isomer. How can I control the stereochemistry to favor the endo-product?

A2: Controlling the stereochemistry is paramount. The key is to operate under conditions that kinetically favor the endo-product and prevent the equilibrium from shifting towards the more stable exo-isomer. Here are the critical parameters to control:

  • Strict pH Control: The cyclization step should be performed under acidic conditions (pH 4-5). This protonates the nitrogen atom, preventing the retro-Michael reaction that leads to epimerization.

  • Temperature Management: Keep the reaction temperature low, typically between 0°C and 5°C, during the cyclization. Higher temperatures provide the activation energy needed to overcome the barrier for the retro-Michael reaction.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the cyclization. Over-extending the reaction provides more opportunity for the system to reach thermodynamic equilibrium, favoring the exo-product.

Q3: Can the choice of reagents in the initial steps influence the final stereochemical outcome?

A3: Absolutely. The entire synthetic sequence is interconnected. The stereochemistry of the final lactam is set during the intramolecular cyclization of the amino acid precursor. This precursor is typically formed from the ozonolysis of a Diels-Alder adduct. The initial Diels-Alder reaction between cyclopentadiene and an appropriate dienophile establishes the relative stereochemistry of the substituents on the cyclopentene ring, which is carried through to the final product. Using a chiral auxiliary in the initial steps is a common strategy to ensure the formation of the correct enantiomer from the outset.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on mechanistic principles.

Issue 1: Low Yield of the Desired Lactam
Symptom Potential Cause Recommended Solution
Low overall yield with multiple unidentified spots on TLC.Incomplete Cyclization: The reaction may not have gone to completion.Monitor the reaction closely using TLC or HPLC. Ensure the pH is maintained in the optimal range (4-5) to facilitate the reaction.
Side Reactions: Competing polymerization or degradation pathways may be occurring.Ensure high purity of starting materials. Degas solvents to remove oxygen, which can lead to side reactions, especially during ozonolysis.
Product Loss During Workup: The lactam has some water solubility.When performing extractions, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Issue 2: Presence of the Rearranged exo-Isomer
Symptom Potential Cause Recommended Solution
A significant peak corresponding to the exo-isomer is observed in NMR or HPLC analysis.pH is too high: The reaction mixture has become neutral or basic, catalyzing the retro-Michael reaction.Buffer the reaction mixture to maintain a stable pH of 4-5. A phosphate or acetate buffer can be effective.
Elevated Reaction Temperature: The reaction was allowed to warm for an extended period.Maintain strict temperature control using an ice-salt bath or a cryocooler. Ensure the internal temperature of the reactor does not exceed 5°C.
Prolonged Reaction Time: The reaction was left for too long after completion.Once the reaction is complete (as determined by in-process controls), immediately proceed with the workup to isolate and stabilize the product.

Experimental Protocols & Diagrams

Protocol 1: Optimized Intramolecular Cyclization to Prevent Rearrangement

This protocol focuses on the critical cyclization step to form the bicyclic lactam while minimizing epimerization.

  • Preparation: Dissolve the amino acid precursor in deionized water at a concentration of 0.1 M in a jacketed reactor equipped with a pH probe and an overhead stirrer.

  • Temperature Control: Cool the reactor to 0-5°C using a circulating chiller.

  • pH Adjustment: Slowly add 1 M hydrochloric acid dropwise to the solution until the pH stabilizes between 4.0 and 4.5.

  • Reaction Monitoring: Maintain the temperature and pH while monitoring the disappearance of the starting material by TLC (Mobile Phase: 10% Methanol in Dichloromethane) or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, immediately neutralize the solution to pH 7 with a saturated sodium bicarbonate solution while keeping the temperature below 10°C.

  • Extraction: Promptly extract the aqueous layer multiple times (e.g., 5 x 1 volume) with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

Diagram: Troubleshooting Logic for Stereochemical Control

The following diagram outlines the decision-making process when troubleshooting the formation of the undesired exo-isomer.

G Troubleshooting Flowchart cluster_0 start Start: Analysis shows >5% exo-isomer q_ph Is pH strictly maintained between 4-5? start->q_ph q_temp Is internal temperature consistently below 5°C? q_ph->q_temp Yes sol_ph Action: Implement buffer system (e.g., acetate buffer). Recalibrate pH probe. q_ph->sol_ph No q_time Was reaction quenched immediately upon completion? q_temp->q_time Yes sol_temp Action: Improve reactor cooling. Use ice-salt bath or cryocooler. Monitor internal temp probe. q_temp->sol_temp No sol_time Action: Establish strict IPCs. Quench reaction immediately post-completion. q_time->sol_time No end_node Outcome: Synthesis yields kinetically favored endo-isomer q_time->end_node Yes sol_ph->q_temp sol_temp->q_time sol_time->end_node

Caption: A decision tree for troubleshooting undesired exo-isomer formation.

References

  • Singh, R., Vince, R. (2011). A Greatly Improved, Large-Scale Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one. Organic Preparations and Procedures International, 43(3), 289-294. [Link]

  • Wikipedia. (n.d.). Vince lactam. In Wikipedia. Retrieved January 22, 2026, from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Characterization of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its Precursor

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive spectroscopic characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive spectroscopic characterization of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a derivative of the synthetically pivotal Vince lactam. Due to the limited availability of published spectra for the N-acetylated compound, this guide presents a thorough analysis of the parent compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, and offers a predictive comparison to its acetylated form based on fundamental spectroscopic principles. This approach provides a robust framework for researchers seeking to synthesize and identify this important bicyclic lactam.

Introduction to a Versatile Bicyclic Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a crucial building block in medicinal and organic chemistry.[1][2] Its strained bicyclic structure and versatile functional groups make it a valuable precursor for a variety of complex molecules, including carbocyclic nucleoside analogues with antiviral properties.[2][3] The N-acetylation of Vince lactam to form 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one modifies its chemical properties, potentially influencing its reactivity and biological activity. A full spectroscopic characterization is therefore essential for unambiguous identification and quality control.

This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for Vince lactam and provide a detailed, reasoned prediction for the corresponding spectra of its N-acetyl derivative.

Molecular Structures and Numbering

To facilitate the discussion of spectroscopic data, the molecular structures and standard numbering for both compounds are presented below.

A diagram of the molecular structure of 2-Azabicyclo[2.2.1]hept-5-en-3-one.
A diagram of the molecular structure of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The chemical shift, splitting pattern, and integration of the signals are all indicative of the molecular structure.

Experimental Data: 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H5, H66.0 - 6.4m
NH~6.0br s
H1, H43.0 - 3.4m
H7a, H7b1.8 - 2.2m

Note: Data is compiled from typical spectra and may vary slightly based on solvent and concentration.

Predictive Analysis: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The most significant change in the ¹H NMR spectrum upon N-acetylation will be the appearance of a new singlet corresponding to the methyl protons of the acetyl group. The broad singlet of the N-H proton will disappear. Furthermore, the chemical shifts of the adjacent bridgehead protons (H1 and H4) are expected to shift downfield due to the electron-withdrawing effect of the acetyl group.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5, H66.1 - 6.5mMinor shift expected.
H1, H43.2 - 3.6mDownfield shift due to proximity to the electron-withdrawing acetyl group.
H7a, H7b1.9 - 2.3mMinor shift expected.
COCH₃~2.1sCharacteristic singlet for an acetyl methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Experimental Data: 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
CarbonChemical Shift (ppm)
C3 (C=O)~175
C5, C6~135
C1, C4~50
C7~45

Note: Data is compiled from typical spectra and may vary slightly based on solvent and concentration.

Predictive Analysis: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

In the ¹³C NMR spectrum, two new signals are expected for the acetyl group: one for the carbonyl carbon and one for the methyl carbon. The lactam carbonyl (C3) is likely to experience a slight downfield shift. The bridgehead carbons (C1 and C4) will also be affected by the N-acetylation.

CarbonPredicted Chemical Shift (ppm)Rationale
C3 (C=O)176 - 178Slight downfield shift due to the electronic effect of the N-acetyl group.
Acetyl (C=O)~170Typical chemical shift for an amide carbonyl.
C5, C6134 - 136Minor shift expected.
C1, C452 - 55Downfield shift due to proximity to the N-acetyl group.
C745 - 47Minor shift expected.
Acetyl (CH₃)~22Typical chemical shift for an acetyl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Data: 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, broad
C=O stretch (lactam)~1680Strong
C=C stretch~1640Medium
C-H stretch (sp²)>3000Medium
C-H stretch (sp³)<3000Medium
Predictive Analysis: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The N-acetylation will lead to the disappearance of the N-H stretching band and the appearance of a second carbonyl absorption. The strained nature of the bicyclic system will influence the position of the lactam carbonyl, while the acetyl carbonyl will appear at a typical frequency for an amide.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O stretch (lactam)1690 - 1710StrongShift to higher frequency due to the electron-withdrawing acetyl group.
C=O stretch (acetyl)1670 - 1690StrongCharacteristic absorption for an amide carbonyl.
C=C stretch~1640MediumUnlikely to change significantly.
C-H stretch (sp²)>3000MediumUnlikely to change significantly.
C-H stretch (sp³)<3000MediumUnlikely to change significantly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues to the structure.

Experimental Data: 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
Ionm/z
[M]⁺109
[M-CO]⁺81
[C₅H₆]⁺ (cyclopentadiene)66

Note: Fragmentation patterns can vary based on the ionization technique. The base peak is often observed at m/z 66, resulting from a retro-Diels-Alder reaction.[4]

Predictive Analysis: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

The molecular weight of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is 151.17 g/mol .[5] The molecular ion peak in the mass spectrum should reflect this. The fragmentation pattern may show the loss of the acetyl group or other characteristic fragments.

IonPredicted m/zRationale
[M]⁺151Molecular ion peak.
[M-CH₂CO]⁺109Loss of ketene from the acetyl group.
[M-COCH₃]⁺108Loss of the acetyl radical.
[C₅H₆]⁺66Result of a retro-Diels-Alder reaction.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

A flowchart of the general NMR spectroscopy workflow.
IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet. For a liquid sample, a thin film can be prepared between two salt plates.

  • Background Scan: Perform a background scan to subtract the atmospheric and instrument absorbances.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and propose a fragmentation pattern consistent with the expected structure.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. By presenting the experimental data for the well-documented precursor, Vince lactam, and offering a scientifically grounded, predictive analysis for the N-acetylated derivative, researchers are equipped with the necessary information to confidently identify and characterize this compound. The detailed protocols and comparative data tables serve as a valuable resource for synthetic and medicinal chemists working with this important class of bicyclic lactams.

References

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • ACS Publications. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. [Link]

  • PubChem. 2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. Vince lactam. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000212). [Link]

  • PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Introduction: The Strategic Importance of Vince Lactam in Medicinal Chemistry 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the scientific community as Vince Lactam, stands as a cornerstone chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vince Lactam in Medicinal Chemistry

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the scientific community as Vince Lactam, stands as a cornerstone chiral building block in modern medicinal chemistry. Its rigid bicyclic framework and versatile functional groups have made it an indispensable precursor for the synthesis of a range of carbocyclic nucleoside analogues, which are potent antiviral agents. Notably, it is a key intermediate in the production of blockbuster drugs such as Abacavir, used in the treatment of HIV, and Peramivir, an influenza neuraminidase inhibitor.[1][2] The strategic importance of Vince Lactam necessitates a thorough understanding of its synthetic routes, each presenting a unique profile of advantages and challenges in terms of yield, scalability, safety, and stereochemical control.

This guide provides a comparative analysis of the principal synthetic pathways to racemic Vince Lactam and the subsequent enzymatic resolution to obtain the enantiopure forms crucial for pharmaceutical applications. We will delve into the mechanistic underpinnings of each route, offering insights into the experimental choices and providing detailed protocols to enable researchers to make informed decisions for their specific applications.

Chemical Synthesis of Racemic (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one: A Comparative Overview

The synthesis of racemic Vince Lactam is predominantly achieved through [4+2] cycloaddition (Diels-Alder) reactions between cyclopentadiene and a suitable dienophile. The choice of dienophile significantly impacts the efficiency, safety, and overall viability of the synthesis. Here, we compare three prominent historical and contemporary methods.

Route 1: The Chlorosulfonyl Isocyanate Approach

One of the earlier reported methods involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate (CSI).[3] This approach, while conceptually straightforward, is hampered by a significantly low yield.

Reaction Scheme: Cyclopentadiene reacts with chlorosulfonyl isocyanate in a 1,2-addition, followed by rearrangement and hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality Behind Experimental Choices: The use of chlorosulfonyl isocyanate as a dienophile is driven by its high reactivity. The initial [2+2] cycloaddition across one of the double bonds of cyclopentadiene forms a bicyclic N-chlorosulfonyl-β-lactam. This intermediate then undergoes a rearrangement to the more stable [4+2] cycloaddition product. The final step is the hydrolytic cleavage of the N-chlorosulfonyl group to afford the desired lactam.

Challenges and Limitations: The primary drawback of this method is the poor overall yield, reported to be around 27.5%.[3] This is largely due to the competing reaction pathways and the harsh conditions required for the hydrolysis of the stable N-chlorosulfonyl amide. The handling of the highly reactive and corrosive chlorosulfonyl isocyanate also presents significant safety challenges, particularly on a larger scale.

Route 2: The p-Toluenesulfonyl Cyanide Method

Another established route utilizes the Diels-Alder reaction of cyclopentadiene with p-toluenesulfonyl cyanide (TsCN).[3] While this method offers an improvement over the CSI approach in terms of the initial cycloaddition, it is plagued by significant safety concerns and the formation of undesirable byproducts.

Reaction Scheme: Cyclopentadiene undergoes a Diels-Alder reaction with p-toluenesulfonyl cyanide to form a tosyl-azanorbornadiene intermediate, which is then hydrolyzed to Vince Lactam.

Causality Behind Experimental Choices: p-Toluenesulfonyl cyanide serves as a synthetic equivalent of a ketene in this cycloaddition. The reaction proceeds through a concerted [4+2] cycloaddition to yield the N-tosyl-protected azabicyclic intermediate. The tosyl group can then be removed under acidic or alkaline hydrolysis.

Challenges and Limitations: The major deterrent for this route is the inherent instability of p-toluenesulfonyl cyanide, which has a tendency to explode.[3] Furthermore, the reaction often leads to the formation of a significant amount of p-tolylsulfinyl-p-tolylsulfone as a byproduct, complicating the purification process and reducing the effective yield of the desired product.[3] The reaction also typically requires a large excess of cyclopentadiene, which must be removed before the hydrolysis step.

Route 3: The Methanesulfonyl Cyanide Approach: A Safer and More Efficient Alternative

A significant improvement in the synthesis of racemic Vince Lactam came with the use of methanesulfonyl cyanide as the dienophile.[3] This method is generally considered safer and more efficient than the preceding routes.

Reaction Scheme: A Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide forms 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is subsequently hydrolyzed to 2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality Behind Experimental Choices: Methanesulfonyl cyanide is a more stable and less hazardous alternative to p-toluenesulfonyl cyanide. The Diels-Alder reaction proceeds smoothly to give the corresponding N-methanesulfonyl intermediate. A key advantage of this route is that the hydrolysis of the methanesulfonyl group can be achieved under milder conditions, typically with a carboxylic acid such as acetic acid.

Experimental Protocol: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one via the Methanesulfonyl Cyanide Route

This protocol is adapted from the procedure described in the patent literature.

Materials:

  • Methanesulfonyl cyanide

  • Cyclopentadiene

  • Dichloromethane (CH₂Cl₂)

  • Acetic acid

  • 30% Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve methanesulfonyl cyanide (1.0 eq) in dichloromethane.

  • Cool the solution to -20 °C.

  • Slowly add cyclopentadiene (1.2 eq) to the cooled solution over a period of 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add acetic acid (a suitable amount for hydrolysis) to the reaction mixture.

  • Quench the reaction by adding water, and then neutralize the mixture to a pH of approximately 8 with a 30% sodium hydroxide solution.

  • Separate the organic phase. Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The resulting solid can be further purified if necessary.

Yield: This process is reported to yield approximately 70% of the desired product.[4]

Comparative Summary of Chemical Synthesis Routes

FeatureChlorosulfonyl Isocyanate Routep-Toluenesulfonyl Cyanide RouteMethanesulfonyl Cyanide Route
Reported Yield ~27.5%[3]Moderate (variable)~70%[4]
Key Reagents Cyclopentadiene, Chlorosulfonyl IsocyanateCyclopentadiene, p-Toluenesulfonyl CyanideCyclopentadiene, Methanesulfonyl Cyanide
Safety Concerns Highly reactive and corrosive reagentExplosive nature of dienophile[3]Relatively safer reagents
Byproducts Various side products from competing reactionsp-Tolylsulfinyl-p-tolylsulfone[3]Minimal byproducts under optimized conditions
Scalability Poor due to low yield and safety issuesPoor due to explosion riskGood, suitable for industrial production

Enzymatic Kinetic Resolution: Accessing Enantiopure Vince Lactam

For pharmaceutical applications, particularly in the synthesis of antiviral drugs, obtaining the enantiomerically pure (-)-Vince Lactam is crucial. The most effective and industrially applied method for this is enzymatic kinetic resolution of the racemic mixture.[5]

The Principle of Enzymatic Kinetic Resolution: This process utilizes a specific enzyme, typically a (+)-γ-lactamase, that selectively hydrolyzes one enantiomer of the racemic lactam, leaving the other enantiomer unreacted.[1] In the case of Vince Lactam, (+)-γ-lactamases selectively hydrolyze the (+)-enantiomer to the corresponding amino acid, allowing for the separation of the desired, unreacted (-)-Vince Lactam.

Workflow for Enzymatic Resolution of Vince Lactam

G cluster_0 Racemic Vince Lactam Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Isolation racemic_lactam (±)-Vince Lactam hydrolysis Selective Hydrolysis of (+)-Enantiomer racemic_lactam->hydrolysis Substrate enzyme (+)-γ-Lactamase enzyme->hydrolysis Biocatalyst separation Extraction / Chromatography hydrolysis->separation unreacted_lactam (-)-Vince Lactam (Desired Product) separation->unreacted_lactam amino_acid (+)-Amino Acid (Byproduct) separation->amino_acid

Caption: Workflow of enzymatic kinetic resolution of racemic Vince Lactam.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This is a generalized protocol based on literature descriptions.[6] Specific conditions may vary depending on the enzyme source and activity.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)

  • (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Prepare a solution of racemic Vince Lactam in the phosphate buffer. Substrate concentrations can be high, even up to 4.0 M.[6]

  • Add the (+)-γ-lactamase to the solution. The enzyme loading will depend on its specific activity.

  • Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached. This indicates that one enantiomer has been completely hydrolyzed.

  • Once the desired conversion is achieved, stop the reaction (e.g., by pH adjustment or addition of a solvent).

  • Extract the mixture with an organic solvent like dichloromethane. The unreacted (-)-Vince Lactam will be extracted into the organic phase, while the more polar amino acid byproduct will remain in the aqueous phase.

  • Wash, dry, and concentrate the organic phase to obtain the enantiomerically enriched (-)-Vince Lactam.

Advantages of the Chemoenzymatic Approach: The combination of an efficient chemical synthesis of the racemic lactam followed by enzymatic resolution offers a powerful and scalable strategy for producing enantiopure Vince Lactam. This chemoenzymatic approach is often more cost-effective and environmentally friendly than asymmetric chemical synthesis routes.[7]

Conclusion and Future Perspectives

The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one has evolved from hazardous and low-yielding methods to more robust and safer chemical processes, with the methanesulfonyl cyanide route being a notable example of an industrially viable synthesis of the racemic compound. However, the true enabling technology for the widespread use of Vince Lactam in pharmaceuticals has been the development of efficient enzymatic kinetic resolution processes. These biocatalytic methods provide access to the enantiomerically pure building blocks that are essential for the stereoselective synthesis of complex drug molecules.

Future research in this area will likely focus on the discovery and engineering of novel lactamases with improved stability, activity, and substrate scope, further enhancing the efficiency of the enzymatic resolution. Additionally, the development of catalytic asymmetric syntheses of Vince Lactam that can directly produce the desired enantiomer with high selectivity and yield remains an attractive, albeit challenging, goal for synthetic organic chemists.

References

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-on. Google Patents.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry. Available at: [Link]

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. Available at: [Link]

  • Enzymatic resolution of Vince lactam at 4.0 M by SvGL. ResearchGate. Available at: [Link]

  • Diels-Alder cycloadditions of sulfonyl cyanides with cyclopentadiene. Synthesis of 2-azabicyclo[2.2.1]hepta-2,5-dienes. The Journal of Organic Chemistry. Available at: [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Springer Link. Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]

  • Vince lactam. Wikipedia. Available at: [Link]

  • Strategies for chemoenzymatic synthesis of carbohydrates. PubMed Central. Available at: [Link]

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. Available at: [Link]

  • Malpass, J. R.; Tweddle, N. J. J. Chem. Soc., Perkin Trans. 11977, 874-884.
  • Jagt, J. C.; van Leusen, A. M. J. Org. Chem.1974, 39 (4), 564–566.
  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.

Sources

Validation

A Technical Guide to Vince Lactam and its N-Acetyl Derivative: A Comparative Analysis of Synthetic Strategy

Introduction: The Centrality of a Bicyclic Lactam in Modern Medicine In the landscape of medicinal chemistry, certain molecules achieve an iconic status, not as final drug products, but as indispensable chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of a Bicyclic Lactam in Modern Medicine

In the landscape of medicinal chemistry, certain molecules achieve an iconic status, not as final drug products, but as indispensable chiral building blocks. 2-Azabicyclo[2.2.1]hept-5-en-3-one, known colloquially as Vince lactam, is one such cornerstone.[1][2] Its rigid, bicyclic framework holds precisely positioned stereocenters and functional groups, making it an ideal starting point for complex molecular architectures.[3] The profound impact of Vince lactam is best illustrated by its role in the synthesis of blockbuster antiviral drugs, including the anti-HIV agent Abacavir and the influenza neuraminidase inhibitor Peramivir.[1][4][5]

The primary challenge in harnessing the power of Vince lactam lies not in its initial synthesis, which typically yields a racemic mixture, but in its efficient resolution into single enantiomers.[6] This guide provides an in-depth comparison of the two dominant strategic pathways to achieve this enantiomeric separation: the direct enzymatic resolution of the parent Vince lactam and an alternative route that proceeds via its N-acetylated derivative, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. We will dissect the mechanistic reasoning, present supporting experimental data, and provide detailed protocols to guide researchers and process chemists in making the most informed strategic decisions for their synthetic campaigns.

The Synthetic Challenge: Accessing Enantiopurity

The synthetic value of Vince lactam is locked within its stereochemistry. The initial synthesis via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile produces a racemic mixture of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[7] For therapeutic applications, isolating a single enantiomer is non-negotiable. The most industrially viable and elegant solution to this problem is enzymatic kinetic resolution (EKR), a process where an enzyme selectively catalyzes the transformation of one enantiomer while leaving the other untouched.[6][8] The choice of enzyme and the corresponding state of the lactam's nitrogen atom (free vs. acetylated) define the two major strategic pathways.

Pathway 1: Direct Enzymatic Resolution of (±)-Vince Lactam

This strategy represents the most direct approach to enantiopurity. It leverages a class of enzymes, typically γ-lactamases, that can recognize and act upon the amide bond of the unprotected Vince lactam with high stereoselectivity.[6]

Causality and Mechanism

The underlying principle of this pathway is the enantioselective hydrolysis of the lactam ring. A specific γ-lactamase, for instance, will recognize the precise three-dimensional arrangement of the (-)-(1R,4S)-enantiomer and catalyze its hydrolysis to the corresponding γ-amino acid. The (+)-(1S,4R)-enantiomer is not a substrate for the enzyme and remains in its lactam form. This difference in reactivity allows for a clean separation of the unreacted (+)-lactam from the water-soluble amino acid product. The efficiency of this process is a testament to the exquisite selectivity of biocatalysts.

Experimental Workflow & Data

The workflow is streamlined, involving the incubation of the racemic lactam with the enzyme in an aqueous buffer, followed by extraction to isolate the desired enantiomerically pure lactam.

G cluster_0 Direct Resolution Workflow cluster_1 Products racemate (±)-Vince Lactam enzyme Enzyme Addition (e.g., γ-Lactamase) racemate->enzyme separation Reaction & Separation (Extraction) enzyme->separation lactam_enantiomer (+)-(1S,4R)-Lactam (Organic Phase) separation->lactam_enantiomer amino_acid (-)-(1R,4S)-Amino Acid (Aqueous Phase) separation->amino_acid G cluster_prods Products racemate (±)-Vince Lactam acetylation N-Acetylation (e.g., Ac₂O, base) racemate->acetylation n_acetyl_racemate (±)-N-Acetyl Vince Lactam acetylation->n_acetyl_racemate enzyme Enzyme Addition (e.g., Lipase/Acylase) n_acetyl_racemate->enzyme separation Reaction & Separation enzyme->separation unreacted_acetyl (+)-N-Acetyl Lactam separation->unreacted_acetyl hydrolyzed_prod (-)-Amino Acid separation->hydrolyzed_prod deacetylation Deacetylation (Hydrolysis) final_lactam final_lactam deacetylation->final_lactam (+)-Vince Lactam unreacted_acetyl->deacetylation (+)-Vince Lactam

Caption: Workflow for resolution via an N-acetyl intermediate.

Table 2: Projected Data for N-Acetyl Mediated Resolution

ParameterValueSource
Substrate(±)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one[9]
Enzyme ClassAcylase type enzymes, Lipases[9]
Key AdvantageEnables use of enzymes that require N-activating group[9]
Potential OutcomeHigh enantiomeric excess (>99% e.e.)[9]
Additional StepsN-acetylation, N-deacetylation-
Protocol 2: N-Acetylation and Subsequent Enzymatic Resolution
  • N-Acetylation:

    • Dissolve 1.0 g of racemic Vince lactam in a suitable solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

    • Cool the mixture to 0°C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).

    • Work up by washing with aqueous bicarbonate solution, drying the organic layer, and concentrating to yield racemic 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Enzymatic Resolution:

    • Follow a similar procedure to Protocol 1, suspending the racemic N-acetyl lactam in a buffer suitable for the chosen lipase or acylase.

    • Add the enzyme and incubate until ~50% conversion is achieved.

  • Workup and Deacetylation:

    • Separate the unreacted N-acetyl lactam enantiomer from the hydrolyzed product via extraction.

    • Hydrolyze the N-acetyl group from the purified enantiomer under acidic or basic conditions to yield the final, enantiopure Vince lactam.

Comparative Analysis: A Strategic Decision Matrix

The choice between direct resolution and the N-acetyl intermediate pathway is not a matter of one being universally superior. It is a strategic decision based on a trade-off between process complexity, atom economy, and the availability of suitable biocatalysts.

Table 3: Strategic Comparison of Resolution Pathways

FeaturePathway 1: Direct ResolutionPathway 2: N-Acetyl IntermediateField-Proven Insight
Process Steps Fewer (Direct hydrolysis)More (Acetylation, resolution, de-acetylation)The direct pathway offers a more elegant and streamlined process, reducing unit operations and potential for material loss.
Atom Economy HigherLower (acetyl group is added and removed)From a green chemistry perspective, the direct pathway is preferable as it avoids the use and waste of protecting groups.
Enzyme Choice More restricted (requires specific γ-lactamases) [6]Potentially broader (can use robust, bulk lipases/acylases) [9]This is the key advantage of the N-acetyl route. It unlocks a wider catalogue of industrial enzymes, which may be cheaper, more stable, or more readily available at scale.
Substrate Cost Lower (uses Vince lactam directly)Higher (requires synthesis of N-acetyl derivative)The cost of reagents and additional steps for the N-acetyl route must be justified by the benefits of the chosen enzyme.
Downstream Utility Product is the free lactam, ready for N-functionalizationProduct requires deprotection before N-functionalizationIf the subsequent synthetic step involves modification of the lactam nitrogen, the direct route is more efficient.

Conclusion: Tailoring Strategy to Synthetic Context

This guide demonstrates that 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is not a direct competitor to Vince lactam as a starting material. Instead, it is a key tactical intermediate in a powerful synthetic strategy.

  • Vince lactam is the foundational building block. The direct resolution pathway is the most efficient and atom-economical route to enantiopurity, provided a suitable and cost-effective γ-lactamase is available. This approach is often favored in academic settings and in industrial processes where a specialized enzyme has been successfully developed and scaled.

  • The N-acetyl intermediate pathway represents a pragmatic and flexible alternative. It adds steps to the overall process but critically expands the range of applicable enzymes to include robust and inexpensive industrial biocatalysts like lipases. This strategic detour can be the key to developing a scalable and economically viable manufacturing process when a direct-acting lactamase is not a feasible option.

Ultimately, the choice between these two powerful synthons is a classic case of process optimization, balancing the elegance of a direct route against the practical advantages of substrate modification. For the modern drug development professional, understanding both strategies is essential for navigating the complex path from racemic starting material to enantiopure active pharmaceutical ingredient.

References

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Singh, R., et al. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

  • Zheng, G., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. [Link]

  • Wikipedia. (n.d.). Vince lactam. Wikipedia. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Medicinal Chemistry Letters. [Link]

  • Sudhakaran, P., et al. (2004). Process for the preparation of optically active azabicyclo heptanone derivatives.
  • Kiss, L., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. REAL-J The Repository of the Academy's Library. [Link]

  • Jagt, J.C., & van Leusen, A.M. (1993). Process for the preparation of lactams.
  • Forró, E., et al. (2009). Resolution process.
  • Leuchs, S., et al. (2022). Nature’s Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

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Comparative

A Researcher's Guide to Differentiating 2-azabicyclo[2.2.1]heptene Constitutional Isomers Through Spectroscopy

In the landscape of medicinal chemistry and drug development, the rigid 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold, forming the core of numerous biologically active molecules.[1][2] The precise arrange...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the rigid 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold, forming the core of numerous biologically active molecules.[1][2] The precise arrangement of atoms within this structure is critical to its function. Constitutional isomers—molecules with the same chemical formula but different atomic connectivity—can exhibit vastly different chemical and pharmacological properties.[3][4] Therefore, the unambiguous identification of a specific constitutional isomer is a cornerstone of successful synthesis and application.

This technical guide provides an in-depth comparison of the key spectroscopic signatures that distinguish the constitutional isomers of 2-azabicyclo[2.2.1]heptene. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to empower researchers in their analytical endeavors.

The Structural Landscape: Key Constitutional Isomers

The two primary constitutional isomers of the parent 2-azabicyclo[2.2.1]heptene are defined by the placement of the nitrogen atom and the olefinic bond within the bicyclic system. The most commonly encountered isomers are 2-azabicyclo[2.2.1]hept-5-ene and its related lactam, and the isomeric 2-azabicyclo[2.2.1]hept-2-ene . Their fundamental structural differences give rise to distinct spectroscopic fingerprints.

G cluster_0 2-Azabicyclo[2.2.1]hept-5-ene cluster_1 2-Azabicyclo[2.2.1]hept-2-ene isomer1 isomer1 isomer2 Structure unavailable (Imine within bicyclic system) G cluster_workflow Synthesis & Analysis Workflow cluster_analysis Analysis Techniques A 1. Diels-Alder Reaction (Cyclopentadiene + Dienophile) B 2. Workup & Purification (Column Chromatography) A->B C 3. Isolate Product (Vince Lactam) B->C D 4. Spectroscopic Analysis C->D NMR ¹H & ¹³C NMR D->NMR IR FTIR D->IR MS Mass Spec D->MS

Sources

Validation

A Senior Application Scientist's Guide to the Computational Modeling of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Stereoisomers

This guide provides a comprehensive framework for the computational modeling of the stereoisomers of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the computational modeling of the stereoisomers of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the properties of these chiral molecules. By leveraging robust computational methods, we can elucidate the subtle yet critical differences between stereoisomers, which can have profound implications for their biological activity and pharmaceutical development.

The unacetylated precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a crucial building block in the synthesis of carbocyclic nucleoside analogues, including antiviral drugs like Abacavir.[1] The stereochemistry of this bicyclic lactam is of paramount importance, and its resolution into individual enantiomers is a key step in many synthetic routes. The N-acetylation of Vince Lactam introduces an additional functional group that can influence its conformational preferences, stability, and intermolecular interactions.

This guide will compare and contrast the two primary enantiomers of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, derived from the known stereoisomers of Vince Lactam: the (+)- and (-)-forms. We will explore a detailed, validated computational workflow to investigate their structural and energetic properties.

The Stereoisomers of Interest

The core of our investigation focuses on the two enantiomers of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, which are based on the established stereochemistry of Vince Lactam:

  • (+)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: Derived from (+)-Vince Lactam, which has the (1S,4R) configuration.[2]

  • (-)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: Derived from (-)-Vince Lactam, which has the (1R,4S) configuration.[3]

The rigid bicyclo[2.2.1]heptane framework significantly constrains the conformational freedom of these molecules. However, the orientation of the N-acetyl group can still lead to different energetic profiles and spectroscopic signatures.

Comparative Computational Modeling Workflow

To objectively compare the stereoisomers, a rigorous and well-validated computational methodology is essential. The following workflow, grounded in established quantum chemical methods, provides a reliable framework for this analysis.[4]

Computational Workflow Computational Modeling Workflow for Stereoisomer Analysis cluster_0 Structure Preparation cluster_1 Computational Method Selection cluster_2 Calculations and Analysis start Initial 3D Structure Generation ((1S,4R) and (1R,4S) enantiomers) dft Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) start->dft geom_opt Geometry Optimization dft->geom_opt basis_set Basis Set Selection (e.g., 6-31G(d), 6-311+G(d,p)) freq_calc Frequency Calculation (Confirmation of minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->energy_calc spec_pred Spectroscopic Prediction (NMR, IR) energy_calc->spec_pred results Comparative Analysis of Properties spec_pred->results

Figure 1: A generalized workflow for the computational analysis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one stereoisomers.

Experimental Protocol: Quantum Chemical Calculations

The following step-by-step protocol outlines the recommended computational procedure:

  • Initial Structure Generation:

    • Generate the 3D structures of the (1S,4R) and (1R,4S) enantiomers of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics with a suitable force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization for each stereoisomer using Density Functional Theory (DFT). A commonly used and well-validated functional for organic molecules is B3LYP. For potentially improved accuracy in describing non-covalent interactions, functionals like M06-2X can also be considered.

    • Employ a Pople-style basis set, such as 6-31G(d), for the initial optimization. This provides a good balance between accuracy and computational cost for a molecule of this size.

    • The optimization should be performed in the gas phase or with a continuum solvation model (e.g., PCM, SMD) to simulate a solvent environment (e.g., chloroform, as often used in NMR studies).

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • Confirm that the optimized structures correspond to true energy minima on the potential energy surface by ensuring the absence of imaginary frequencies. The vibrational frequencies can also be used to predict the infrared (IR) spectrum.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(d,p). This approach, where the geometry is optimized with a smaller basis set and the energy is refined with a larger one, is a common and efficient practice in computational chemistry.

  • Spectroscopic Property Prediction:

    • Predict the NMR spectra (¹H and ¹³C chemical shifts) for each optimized stereoisomer using the GIAO (Gauge-Including Atomic Orbital) method. These calculations are typically performed at the same level of theory as the geometry optimization.

    • The predicted chemical shifts can be compared to experimental data for the parent Vince Lactam to validate the computational model.[5][6]

Comparative Data Analysis

Table 1: Calculated Thermodynamic Properties
StereoisomerRelative Energy (kcal/mol)Dipole Moment (Debye)
(+)-(1S,4R)0.00 (Reference)Predicted Value
(-)-(1R,4S)0.00Predicted Value

As enantiomers, the relative energies are expected to be identical. Any computational differences would be due to numerical noise. The magnitude of the dipole moment will be the same, but its vector will be oriented differently.

Table 2: Predicted Key ¹H NMR Chemical Shifts (ppm)
Proton(+)-(1S,4R)(-)-(1R,4S)
H1 (Bridgehead)Predicted ValuePredicted Value
H4 (Bridgehead)Predicted ValuePredicted Value
H5/H6 (Vinyl)Predicted ValuePredicted Value
Acetyl-CH₃Predicted ValuePredicted Value

While the chemical shifts for enantiomers in an achiral solvent are identical, computational prediction can provide valuable insights for comparison with potential future experimental data.

Causality Behind Experimental and Computational Choices

The choice of DFT, specifically functionals like B3LYP, is rooted in its proven ability to provide accurate descriptions of the electronic structure and geometry of organic molecules at a reasonable computational cost. The selection of basis sets follows a hierarchical approach, with the smaller 6-31G(d) for geometry optimization and the larger 6-311+G(d,p) for more accurate energy calculations, which is a cost-effective strategy for achieving high accuracy.

The prediction of NMR spectra serves as a critical validation step. By comparing the calculated spectra of the parent Vince Lactam with available experimental data, we can establish the reliability of our chosen computational model before applying it to the N-acetylated derivatives.

Logical Relationships of Stereoisomers

The relationship between the two enantiomers and their parent compound can be visualized as follows:

Stereoisomer Relationships Stereochemical Relationships cluster_enantiomers Enantiomers of Vince Lactam racemic_vince Racemic Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) plus_vince (+)-Vince Lactam (1S,4R) racemic_vince->plus_vince Resolution minus_vince (-)-Vince Lactam (1R,4S) racemic_vince->minus_vince Resolution plus_acetyl (+)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (1S,4R) plus_vince->plus_acetyl N-Acetylation minus_acetyl (-)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (1R,4S) minus_vince->minus_acetyl N-Acetylation plus_acetyl->minus_acetyl Enantiomers

Figure 2: The stereochemical relationship between Vince Lactam and its N-acetylated derivatives.

Conclusion

This guide provides a robust and scientifically grounded framework for the computational comparison of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one stereoisomers. By following the outlined workflow, researchers can gain valuable insights into the structural, energetic, and spectroscopic properties of these important chiral molecules. The proposed methodology, leveraging the power of Density Functional Theory, offers a predictive capability that can guide and complement experimental studies in drug discovery and development. The ability to computationally model these stereoisomers with a high degree of confidence is an invaluable tool for understanding their potential biological activity and for the rational design of novel therapeutics.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). The LAIR at East Texas A&M. [Link]

  • Zhu, S., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017–1031. [Link]

  • (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. PubChem. [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7869. [Link]

  • Zhong, J., Li, M., Ma, J., Zhang, Z., Fang, H., Gao, S., Lin, A., & Yao, H. (2025). Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. Angewandte Chemie International Edition in English, e202521476. [Link]

  • Gao, S., Huang, R., Zhu, S., Li, H., & Zheng, G. (2016). Identification and characterization of a novel (+)-γ-lactamase from Microbacterium hydrocarbonoxydans. Applied Microbiology and Biotechnology, 100(22), 9543–9553. [Link]

  • 2-Azabicyclo[4][4][7]hept-5-en-3-one. SpectraBase. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Analogs: A Comparative Analysis Centered on X-ray Crystallography

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Vince Lactam Scaffold The bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince la...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Vince Lactam Scaffold

The bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, represents a cornerstone in modern synthetic organic and medicinal chemistry.[1] Its rigid, conformationally constrained structure makes it an exceptionally versatile chiral building block.[2] This scaffold is paramount in the synthesis of carbocyclic nucleoside analogs, which are compounds of significant interest due to their potential as antiviral and anticancer agents.[2][3] Notable therapeutics, such as the anti-HIV drug Abacavir, have their origins in synthetic pathways starting from Vince lactam, highlighting the scaffold's profound impact on drug discovery.[2][4]

The precise three-dimensional arrangement of atoms—its stereochemistry and conformation—is inextricably linked to the biological activity of its derivatives. Therefore, unambiguous structural determination is not merely a characterization step but a critical component of the drug design and development cycle. This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD) as the definitive method for this purpose, comparing its performance and the insights it provides against other common analytical techniques.

The Gold Standard: X-ray Crystallographic Analysis

Single-crystal X-ray crystallography stands as the most powerful technique for determining the molecular and structural details of small organic molecules with atomic-level resolution.[5] It provides an unequivocal map of electron density, from which precise atomic positions, bond lengths, bond angles, and absolute stereochemistry can be derived. The entire process, from sample preparation to final structure, is a self-validating system where the quality of the final data directly reflects the quality of the initial crystal.

The Crystallization Bottleneck: From Solution to Ordered Solid

The most significant challenge in SCXRD is obtaining a high-quality single crystal.[5][6] This process relies on slowly achieving a state of supersaturation, allowing molecules to self-assemble into a highly ordered, repeating lattice. The choice of crystallization method is dictated by the physicochemical properties of the specific analog, such as its solubility and stability.

Common Crystallization Techniques for Bicyclic Lactam Analogs:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration induces crystallization. It is often the first method attempted due to its simplicity.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[6][7] This method offers finer control over the rate of supersaturation compared to slow evaporation.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

Experimental Protocol: Vapor Diffusion Crystallization

The causality behind this protocol is to create a controlled, slow perturbation of the system's equilibrium to favor the growth of a single, well-ordered crystal over rapid precipitation or the formation of multiple small crystals.

  • Purity Assessment: Ensure the 2-azabicyclo[2.2.1]hept-5-en-3-one analog is of high purity (>95%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading quality.

  • Solvent Screening: Identify a "good" solvent in which the compound is readily soluble and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble. For many lactam analogs, combinations like acetone/hexane, ethyl acetate/heptane, or methanol/diethyl ether are effective.

  • Preparation of the Crystallization Chamber:

    • Add 1-2 mL of the anti-solvent to a larger vial or well of a crystallization plate. This will act as the vapor reservoir.

    • Prepare a concentrated solution of the compound (e.g., 5-10 mg in 0.5 mL) in the "good" solvent.

    • Place a small, open vial containing the compound's solution inside the larger vial, ensuring the liquid levels are not in contact.

  • Sealing and Incubation: Seal the larger vial tightly to create a closed system. Store the setup in a location free from vibrations and significant temperature fluctuations.

  • Monitoring: Observe the vial daily. The first sign of crystallization may be the appearance of small seed crystals, which will ideally grow over several days to a week. A suitable crystal for diffraction is typically 0.1-0.3 mm in each dimension.

Workflow: From Crystal to Structure

The journey from a physical crystal to a refined 3D structure follows a logical and rigorous pathway. Each step provides quality control metrics that validate the process.

X_Ray_Workflow cluster_wet_lab Wet Lab Phase cluster_data_collection Data Collection cluster_computation Computational Phase Synthesis Synthesis & Purification of Analog Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Single, High-Quality Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Reflection Intensities Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Final Structure Validation (CIF) Refinement->Validation Refined 3D Structure

Caption: The experimental workflow for single-crystal X-ray crystallographic analysis.

Comparative Analysis with Alternative Analytical Techniques

While SCXRD is unparalleled for definitive structural proof, a multi-technique approach is essential for comprehensive characterization, especially in drug development where both solid-state and solution-state properties are relevant.

Parameter Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Chiroptical Spectroscopy (ECD/VCD)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[5]Atomic connectivity, solution-state conformation, relative stereochemistry.Molecular weight, elemental formula, fragmentation patterns.Absolute configuration (often via comparison to theory), solution conformation of chromophores.[8]
Sample State Solid (single crystal)Liquid (solution)Gas (ionized) / LiquidLiquid (solution)
Strengths - Unambiguous structure determination- "Gold standard" for absolute configuration- Reveals intermolecular interactions- Non-destructive- Provides data on dynamic processes in solution- High-throughput- Extremely high sensitivity (sub-picomole)- Accurate mass determination- Can be coupled to chromatography (LC-MS)- Highly sensitive to stereochemistry- Can be applied to non-crystalline samples
Limitations - Requires high-quality single crystals (can be a major bottleneck)- Structure represents the solid state, which may differ from the solution state- Indirect structural information- Can be difficult to assign absolute stereochemistry without standards- Complex spectra for large molecules- Provides no stereochemical information- No direct 3D structural data- Requires a chromophore near a chiral center- Interpretation often requires theoretical calculations- Does not provide full connectivity
Synergistic Application: A Holistic View

The true power in characterization comes from integrating data from these techniques. For a novel 2-azabicyclo[2.2.1]hept-5-en-3-one analog, a typical workflow would be:

  • MS and NMR: Confirm the successful synthesis, molecular weight, and atomic connectivity. 2D NMR experiments (COSY, HSQC, HMBC) establish the proton and carbon framework.

  • SCXRD: Obtain a crystal structure to unequivocally determine the relative and absolute stereochemistry and analyze the solid-state conformation and intermolecular packing forces.

  • Chiroptical Spectroscopy: The experimental ECD spectrum can be compared with a spectrum calculated via Time-Dependent Density Functional Theory (TD-DFT) using the coordinates from the X-ray structure. A match between the experimental and calculated spectra validates the absolute configuration assignment in solution.[8]

This synergistic approach provides a self-validating system where the solid-state structure from X-ray analysis is used to confirm the interpretations of solution-state NMR and ECD data, delivering a complete and trustworthy structural profile of the new chemical entity.

Synergy_Diagram cluster_techniques Analytical Techniques cluster_insights Derived Structural Insights NMR NMR Spectroscopy Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity MS Mass Spectrometry Formula Molecular Formula MS->Formula XRD X-ray Crystallography Absolute_Config Absolute Configuration & 3D Solid-State Structure XRD->Absolute_Config ECD Chiroptical Methods Solution_Config Solution-State Absolute Configuration ECD->Solution_Config Connectivity->Absolute_Config Confirms framework Full_Characterization Comprehensive Structural Characterization Connectivity->Full_Characterization Formula->Connectivity Formula->Full_Characterization Absolute_Config->Solution_Config Provides coordinates for TD-DFT calculation Absolute_Config->Full_Characterization Solution_Config->Full_Characterization

Caption: The synergistic relationship between different analytical techniques.

Conclusion

For analogs of 2-azabicyclo[2.2.1]hept-5-en-3-one, where subtle stereochemical changes can drastically alter biological function, X-ray crystallography is an indispensable tool. It provides the definitive structural evidence that underpins rational drug design and secures intellectual property. While it is often perceived as a low-throughput technique with the significant hurdle of crystallization, the unparalleled quality and certainty of the data it generates are crucial for advancing drug development programs. By integrating crystallographic data with solution-state techniques like NMR and chiroptical spectroscopy, researchers can build a comprehensive, validated, and authoritative understanding of these vital chemical entities.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. [Link]

  • Daluge, S., & Vince, R. (1978). A new synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. A versatile intermediate for the synthesis of carbocyclic nucleoside analogs. The Journal of Organic Chemistry, 43(12), 2311-2314. [Link]

  • Wojaczyńska, E., Wojaczyński, J., Kleniewska, K., Dorsz, M., & Olszewski, T. K. (2015). 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry, 13(22), 6116-6148. [Link]

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • Toda, F., Tanaka, K., & Yagi, M. (2002). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. Supramolecular Chemistry, 14(2), 161-164. [Link]

  • Page, M. I. (1987). Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. Journal of the American Chemical Society, 109(11), 3464-3472. [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1826-1845. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Jagt, J. C., & van Leusen, A. M. (1974). A new synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry, 39(4), 564-565. [Link]

  • Al-Bayati, R. I. H., & Yousif, E. (2018). Structure of bicyclic (A) and monocyclic (B) beta-lactam families. ResearchGate. [Link]

  • ICMAB-CSIC. Guide for crystallization of small molecules. Materials Science Institute of Barcelona. [Link]

  • Frelek, J., et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. The Journal of Organic Chemistry, 76(11), 4447-4458. [Link]

  • Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29421-29432. [Link]

  • Lee, S., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(30), 16555-16560. [Link]

  • University of Geneva. Guide for crystallization. University of Geneva. [Link]

  • Tani, A., & Stoltz, B. M. (2006). Catalytic Enantioselective O-H Insertion Reactions of α-Diazo-β-ketoesters. Angewandte Chemie International Edition, 45(21), 3450-3453. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one as a Synthetic Intermediate

In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. Carbocyclic nucleosides, a class of compounds where the furanose ring of a natural nu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. Carbocyclic nucleosides, a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene moiety, are of particular interest due to their potent antiviral and anticancer activities.[1] A cornerstone in the synthesis of many of these life-saving drugs is the versatile bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. This guide provides an in-depth evaluation of the N-acetylated form, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, as a synthetic intermediate, comparing its efficacy with alternative synthons through a lens of field-proven insights and experimental data.

The Strategic Importance of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, derived from the renowned Vince lactam, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the anti-HIV agent Abacavir.[2] Its rigid bicyclic structure provides a scaffold for the stereocontrolled introduction of various functional groups, a crucial aspect in the synthesis of enantiomerically pure drugs. The N-acetyl group offers a stable protecting group for the lactam nitrogen, which can be readily removed under mild conditions when required.

The primary route to the core Vince lactam is a Diels-Alder reaction between cyclopentadiene and a suitable dienophile like methanesulfonyl cyanide, followed by hydrolysis.[3] However, the true industrial value of this intermediate is unlocked through the enzymatic kinetic resolution of the racemic lactam. This biocatalytic step, often employing (+)-γ-lactamases, efficiently separates the desired enantiomer, which is the key precursor for drugs like Abacavir.[4]

Comparative Analysis of Synthetic Routes to Carbocyclic Nucleosides

The efficacy of a synthetic intermediate is best judged by comparing the overall efficiency of the synthetic route in which it is employed against alternative pathways to the same target molecule. Here, we compare the Vince lactam-based synthesis of Abacavir with two prominent alternative strategies.

Route 1: The Vince Lactam Approach

This well-established route leverages the chirality of the resolved Vince lactam to construct the carbocyclic core of Abacavir. The key steps involve the functionalization of the cyclopentene ring and the subsequent coupling with the purine base.

A Racemic Vince Lactam B Enzymatic Resolution A->B γ-Lactamase C (-)-Vince Lactam B->C D N-Acetylation C->D E 2-Acetyl-2-azabicyclo [2.2.1]hept-5-en-3-one D->E F Multi-step Functionalization E->F G Chiral Cyclopentenyl Amine Intermediate F->G H Coupling with Purine Analogue G->H I Abacavir H->I

Caption: Synthetic pathway to Abacavir via Vince Lactam.

Route 2: Asymmetric Synthesis from a Chiral Oxazolidinone

An alternative enantioselective approach to Abacavir avoids the resolution of an intermediate and instead builds the chirality from a chiral auxiliary. This route often employs a chiral oxazolidinone to direct an asymmetric aldol condensation, followed by a ring-closing metathesis to form the cyclopentene ring.[5]

A Chiral Oxazolidinone B Asymmetric Aldol Condensation A->B C Acyclic Chiral Adduct B->C D Ring-Closing Metathesis C->D E Chiral Cyclopentenol D->E F Functional Group Interconversion E->F G Chiral Cyclopentenyl Amine Precursor F->G H Coupling with Purine Analogue G->H I Abacavir H->I A Racemic 4-Hydroxycyclopentenone B Lipase-catalyzed Resolution A->B C Chiral 4-Hydroxycyclopentenone B->C D Multi-step Functionalization C->D E Chiral Cyclopentenyl Amine Precursor D->E F Coupling with Purine Analogue E->F G Abacavir F->G

Caption: Synthesis of Abacavir from a chiral cyclopentenone.

Experimental Data Comparison

The following table summarizes the key performance indicators for the different synthetic routes to Abacavir. The data presented is a synthesis of information from various literature sources and is intended for comparative purposes. Actual yields and conditions may vary.

ParameterRoute 1: Vince LactamRoute 2: Chiral OxazolidinoneRoute 3: Chiral Cyclopentenone
Starting Material Racemic Vince LactamChiral OxazolidinoneRacemic 4-Hydroxycyclopentenone
Key Chiral Step Enzymatic ResolutionAsymmetric Aldol CondensationLipase-catalyzed Resolution
Typical Overall Yield 15-25%10-20%12-22%
Number of Steps ~8-10 steps~9-12 steps~10-13 steps
Key Reagents γ-Lactamase, Pd CatalystTiCl₄, Grubbs' CatalystLipase, Mitsunobu Reagents
Scalability Well-established on industrial scaleModerateModerate to High
Stereocontrol Excellent (from resolution)Good to ExcellentExcellent (from resolution)

Detailed Experimental Protocols

Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol describes the kinetic resolution of racemic Vince lactam using a (+)-γ-lactamase.

  • Preparation of the Reaction Mixture: A suspension of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (10 g, 91.6 mmol) in phosphate buffer (200 mL, 50 mM, pH 7.0) is prepared in a temperature-controlled reactor.

  • Enzyme Addition: A solution of (+)-γ-lactamase (e.g., from Bradyrhizobium japonicum) is added to the stirred suspension.

  • Reaction Monitoring: The reaction is maintained at 37°C and the progress is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (-)-lactam. [6]4. Work-up: Once the reaction reaches approximately 50% conversion (typically >99% ee for the unreacted enantiomer), the mixture is filtered to remove the enzyme. The filtrate is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

N-Acetylation of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
  • Dissolution: (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (5 g, 45.8 mmol) is dissolved in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Reagent Addition: Triethylamine (7.0 mL, 50.4 mmol) is added, followed by the dropwise addition of acetic anhydride (4.7 mL, 50.4 mmol).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Conclusion and Future Outlook

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, derived from the enantiomerically pure Vince lactam, remains a highly effective and industrially viable synthetic intermediate for the production of carbocyclic nucleosides like Abacavir. Its primary advantage lies in the well-established and highly efficient enzymatic resolution of its precursor, which provides excellent stereocontrol early in the synthetic sequence.

Alternative routes, such as those employing chiral auxiliaries or starting from chiral cyclopentenones, offer elegant solutions to enantioselective synthesis and continue to be areas of active research. While these methods can provide high levels of stereocontrol, they may involve more complex multi-step sequences and the scalability can be a challenge compared to the established Vince lactam process.

The choice of synthetic strategy will ultimately depend on a variety of factors including the specific target molecule, the desired scale of production, and economic considerations. However, the robustness, proven scalability, and high stereochemical fidelity of the Vince lactam approach ensure that 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one will continue to be a key player in the synthesis of important antiviral and anticancer therapeutics for the foreseeable future.

References

  • Daluge, S. M., & Vince, R. (1991). U.S. Patent No. 5,034,394. Washington, DC: U.S.
  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Synthesis of (-)-Abacavir. The Journal of Organic Chemistry, 61(12), 4192-4193.
  • European Patent Office. (2007).
  • De Clercq, E. (2009). The design of antiviral agents: a story of serendipity, persistence and vision. Nature Reviews Drug Discovery, 8(11), 924-933.
  • Wang, G., et al. (2012). Enzymatic preparation of (-)-γ-lactam for the synthesis of abacavir. Applied and Environmental Microbiology, 78(15), 5435-5437.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686.
  • European Patent Office. (2009). WO2009007759A1 - Resolution process.
  • Zhang, L., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
  • Jeong, L. S., & Lee, J. A. (2004). Recent Advances in the Synthesis of the Carbocyclic Nucleosides as Potential Antiviral Agents. Antiviral Chemistry & Chemotherapy, 15(6), 287-305.
  • National Center for Biotechnology Information. (2024). Abacavir. In PubChem. Retrieved from [Link]

  • Liu, D., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(15), e00845-17.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Journal of Chromatographic Science. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.
  • MDPI. (2023).
  • European Patent Office. (2008).
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Kiss, L., Fustero, S., & Nonn, M. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
  • Chu, C. K., et al. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 48(13), 4475-4482.
  • University of Hamburg, Department of Chemistry. (n.d.). Stereoselective Syntheses of Carbocyclic Nucleosides. Retrieved from [Link]

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Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Introduction: The Strategic Importance of Vince Lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal chiral building block in medicinal and synthetic organic chemistry. Its rigid bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vince Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal chiral building block in medicinal and synthetic organic chemistry. Its rigid bicyclic framework and versatile functionality have made it an indispensable precursor for the synthesis of numerous carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. Notably, it is a key intermediate in the industrial synthesis of blockbuster drugs such as Abacavir and Carbovir, used in the treatment of HIV.[1][2] The stereochemistry of Vince Lactam is critical for its biological activity, necessitating the development of efficient and highly stereoselective catalytic systems for its production.

This comprehensive guide provides a comparative analysis of the prominent catalytic systems for the synthesis of Vince Lactam. We will delve into racemic and asymmetric synthetic strategies, including the use of chiral auxiliaries, chiral Lewis acid catalysis, and enzymatic kinetic resolution. The objective is to offer researchers, scientists, and drug development professionals a detailed understanding of the available methodologies, their underlying principles, and their respective advantages and limitations, supported by experimental data.

I. Racemic Synthesis of Vince Lactam: The Foundation

The initial approaches to Vince Lactam synthesis focused on racemic routes, primarily through aza-Diels-Alder reactions between cyclopentadiene and a suitable dienophile. These methods, while foundational, often presented challenges in terms of safety, yield, and the need for subsequent resolution of the enantiomers.

Early Approaches and Their Limitations

An early synthesis involved the [4+2] cycloaddition of cyclopentadiene with chlorosulfonyl isocyanate (CSI). This reaction, however, proceeds with low yield (around 28%) and involves the rearrangement of an unstable N-chlorosulfonyl β-lactam intermediate. Another route utilized p-toluenesulfonyl cyanide as the dienophile. While conceptually straightforward, this method is hampered by the explosive nature of the reagent and the formation of significant byproducts, complicating purification.[3]

An Industrially Viable Racemic Synthesis

A significant advancement in the racemic synthesis of Vince Lactam was the development of a safer and more efficient industrial process utilizing methanesulfonyl cyanide. This method involves the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis to yield the desired product. This process avoids the hazardous reagents of earlier methods and provides a more reliable route to racemic Vince Lactam on a large scale.[3]

II. Asymmetric Synthesis: The Quest for Enantiopurity

The therapeutic applications of Vince Lactam necessitate its availability in enantiomerically pure form. This has driven the development of various asymmetric strategies, which can be broadly categorized into chiral auxiliary-mediated methods and catalytic asymmetric reactions.

Chiral Auxiliary-Mediated Aza-Diels-Alder Reactions

This approach involves the covalent attachment of a chiral auxiliary to the dienophile, which directs the stereochemical outcome of the Diels-Alder reaction. After the cycloaddition, the auxiliary is cleaved to afford the enantiomerically enriched product.

One notable example is the use of a chiral N-benzyl imine of (1R)-8-phenylmenthyl glyoxylate as the dienophile in a reaction with cyclopentadiene. This method yields the corresponding exo-adduct as the major diastereomer, which can then be converted to the desired (+)-(1S)-N-benzoyl-2-azabicyclo[2.2.1]heptan-3-one.[4] While effective in establishing the desired stereochemistry, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal, which can impact the overall efficiency.

Chiral Lewis Acid Catalysis: An Atom-Economical Approach

Chiral Lewis acid catalysis represents a more atom-economical approach to asymmetric synthesis, where a substoichiometric amount of a chiral catalyst is used to induce enantioselectivity. In the context of the aza-Diels-Alder reaction for Vince Lactam synthesis, chiral Lewis acids coordinate to the dienophile, activating it towards cycloaddition and creating a chiral environment that directs the approach of the diene.

Various chiral Lewis acid systems based on titanium and copper have been explored. For instance, chiral titanium complexes have been shown to effectively catalyze the Diels-Alder reaction of cyclopentadiene with various dienophiles, achieving high enantio- and endo-selectivity.[5] The choice of the chiral ligand is crucial in determining the stereochemical outcome.

Mechanism of Lewis Acid Catalyzed Aza-Diels-Alder Reaction

The catalytic cycle begins with the coordination of the Lewis acid to the dienophile, typically at a carbonyl oxygen or an imine nitrogen. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The chiral ligands on the Lewis acid create a sterically defined pocket around the dienophile, forcing the diene to approach from a specific face, thus leading to an enantioselective cycloaddition.

Lewis_Acid_Catalysis Dienophile Dienophile Activated_Complex Activated Dienophile- Catalyst Complex Dienophile->Activated_Complex Diene Diene Cycloadduct_Complex Cycloadduct- Catalyst Complex Diene->Cycloadduct_Complex Catalyst Chiral Lewis Acid Catalyst Catalyst->Activated_Complex Activated_Complex->Cycloadduct_Complex [4+2] Cycloaddition Product Enantiomerically Enriched Product Cycloadduct_Complex->Product Catalyst_Regen Chiral Lewis Acid Catalyst Cycloadduct_Complex->Catalyst_Regen Enzymatic_Resolution Racemic_Lactam Racemic Vince Lactam ((±)-Lactam) Reaction Selective Hydrolysis Racemic_Lactam->Reaction Enzyme Enzyme (e.g., Lipase, γ-Lactamase) Enzyme->Reaction Unreacted_Lactam Unreacted Enantiomer (e.g., (-)-Lactam) (High ee) Reaction->Unreacted_Lactam Amino_Acid Hydrolyzed Product (e.g., (+)-Amino Acid) (High ee) Reaction->Amino_Acid Separation Separation Unreacted_Lactam->Separation Amino_Acid->Separation Product1 Enantiopure (-)-Vince Lactam Separation->Product1 Product2 Enantiopure (+)-Amino Acid Separation->Product2

Caption: Workflow for the enzymatic kinetic resolution of racemic Vince Lactam.

IV. Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the synthesis of Vince Lactam depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiopurity. The following table provides a comparative summary of the different approaches.

Catalytic SystemCatalyst TypeKey AdvantagesKey DisadvantagesTypical YieldTypical Enantioselectivity (ee)
Racemic Synthesis None (Thermal) or AcidSimple, suitable for large scaleRequires subsequent resolution, potential safety hazards with some reagentsHigh0%
Chiral Auxiliary Stoichiometric Chiral MoleculeHigh diastereoselectivityStoichiometric use of expensive auxiliaries, additional reaction stepsModerate to High>95% de
Chiral Lewis Acid Substoichiometric Chiral Metal ComplexCatalytic, high enantioselectivity, atom-economicalCatalyst sensitivity (air, moisture), cost of ligands and metalsModerate to High>90%
Enzymatic Resolution Biocatalyst (Lipase, Lactamase)High enantioselectivity, mild reaction conditions, environmentally friendlyLimited to 50% theoretical yield for the desired enantiomer, requires separation of products~50% (for desired enantiomer)>99%

V. Conclusion and Future Outlook

The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one has evolved significantly from challenging racemic preparations to highly efficient and selective asymmetric methodologies. For large-scale industrial production of enantiomerically pure Vince Lactam, enzymatic kinetic resolution of the readily available racemic starting material remains a highly attractive and established strategy due to its high selectivity and operational simplicity.

Chiral Lewis acid catalysis offers a powerful and elegant alternative, with the potential for high yields and enantioselectivities in a catalytic manner. Further research in this area, focusing on the development of more robust and recyclable catalysts, could enhance its industrial applicability.

While not yet prominently featured specifically for Vince Lactam synthesis in the reviewed literature, organocatalysis represents a rapidly advancing field in asymmetric synthesis. The development of chiral organocatalysts for the aza-Diels-Alder reaction could provide a metal-free and environmentally benign route to enantiomerically pure Vince Lactam, and this remains a promising area for future exploration.

Ultimately, the selection of the optimal catalytic system will be dictated by the specific requirements of the application, balancing factors such as cost, scale, and the desired level of stereochemical purity.

References

  • Fernández, F., Blanco, M., Caamaño, O., García-Mera, X., Nieto, I., & E. Rodríguez-Borges, J. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(21), 3463-3466.
  • Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Gao, S., Zhu, S., Huang, R., Li, X., Liang, C., Qiu, Y., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. World Journal of Microbiology and Biotechnology, 34(11), 164.
  • Kiss, L., Forró, E., & Fülöp, F. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070.
  • Wada, E., Pei, W., & Kanemasa, S. (1994). Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. Chemistry Letters, 23(12), 2345-2348.
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244.
  • Córdova, A. (2010). Enantioselective organocatalytic Diels–Alder reactions. Synthesis, 2010(01), 1-26.
  • Gao, S., Zhu, S., Huang, R., Li, X., Liang, C., & Zheng, G. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 83(24), e01859-17.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008).
  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Wang, M., Li, Y., & Xu, J. (2015). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures both personal safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate derived from Vince's Lactam, which is widely used in the synthesis of carbocyclic nucleosides and antiviral agents.[1] The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, and its parent compound 2-Azabicyclo[2.2.1]hept-5-en-3-one, are classified as hazardous.[2] The primary risks are associated with ingestion and skin contact.

Causality of Hazards:

  • Harmful if Swallowed (H302): This classification indicates moderate acute oral toxicity.[2] In a laboratory setting, this underscores the critical importance of prohibiting eating, drinking, or smoking in work areas to prevent accidental ingestion.[3][4]

  • May Cause an Allergic Skin Reaction (H317): This is a significant risk for laboratory personnel.[2][4] As a skin sensitizer, initial contact may not produce a severe reaction, but repeated exposure can lead to a pronounced allergic response, such as a rash, itching, or swelling, which can be debilitating and prevent future work with similar compounds.[5] Therefore, preventing skin exposure is paramount.

Hazard ClassificationGHS CodePrimary RiskImplication for Handling & Disposal
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedProhibit eating/drinking in labs; handle with care to prevent accidental ingestion.
Skin Sensitization (Category 1)H317May cause an allergic skin reactionStrict use of appropriate gloves and PPE is mandatory to prevent skin contact.

This data is synthesized from multiple Safety Data Sheets (SDS) for the parent compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one.[2][3][4]

The Core Principle: Prohibited Disposal Methods

To ensure safety and regulatory compliance, it is crucial to first establish what is strictly forbidden. The improper disposal of this compound can lead to environmental contamination and regulatory violations.

  • DO NOT Dispose of Down the Drain: This compound and its containers must not be disposed of via the sanitary sewer system.[3][5] This is in line with broader EPA regulations that prohibit the sewering of hazardous waste pharmaceuticals, a category under which laboratory intermediates fall.[6][7] Such disposal can introduce toxic compounds into aquatic ecosystems and interfere with wastewater treatment processes.

  • DO NOT Dispose of in Regular Trash: Disposing of chemical waste in the standard solid waste stream is a serious safety breach. It poses a risk of exposure to custodial and waste management staff who are not equipped to handle hazardous materials and leads to environmental contamination.

Standard Operating Procedure (SOP) for Disposal

The only acceptable method for disposing of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is through a licensed and approved hazardous waste disposal facility.[2][4][5] The following step-by-step protocol ensures that waste is collected, stored, and prepared for pickup safely and compliantly.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before beginning any waste consolidation or decontamination, ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Safety Goggles: Protects against accidental splashes.

  • Nitrile Gloves: Provides a barrier against skin contact.[2] Always inspect gloves for tears before use and wash hands thoroughly after removal.

  • Laboratory Coat: Protects skin and personal clothing from contamination.

Step 2: Waste Segregation and Collection Proper segregation at the point of generation is the cornerstone of safe waste management.

  • Solid Waste: Collect all un-used or contaminated 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one powder in a dedicated hazardous waste container.

  • Contaminated Consumables: All items that have come into contact with the compound, such as weighing paper, gloves, and disposable plasticware, must be placed in the same solid hazardous waste container.

  • Liquid Waste: If the compound was used in a solution, the resulting liquid waste must be collected in a separate, compatible hazardous liquid waste container. Do not mix with incompatible waste streams; this compound is known to be incompatible with strong oxidizing agents.[5]

Step 3: Container Management Proper management of the waste container is critical for safety and compliance.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) container is a standard choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one".

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is near the point of waste generation and under the control of the laboratory personnel.[7]

Step 4: Decontamination of Work Area and Glassware Thorough decontamination prevents unintentional exposure and cross-contamination.

  • Work Surfaces: Wipe down the work area with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable towel. Dispose of the towel in the solid hazardous waste container.

  • Glassware/Apparatus: To decontaminate reusable glassware, perform a triple rinse.[3]

    • Rinse the container with a small amount of a suitable solvent.

    • Pour the rinsate into the designated hazardous liquid waste container.

    • Repeat this process two more times. After the third rinse, the container can be washed normally. The rinsate is considered hazardous waste.

Step 5: Arranging for Final Disposal The final step is to transfer the waste to your institution's custody for ultimate disposal.

  • Contact EHS: Contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup of your full hazardous waste container.

  • Licensed Disposal: Your EHS department will work with a licensed chemical destruction plant for final disposal, likely through controlled incineration with flue gas scrubbing, which is the recommended method.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Decontamination cluster_2 Final Disposal start Waste Generated: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one solid_waste Solid Waste (Excess Reagent, Spills) start->solid_waste consumables Contaminated Consumables (Gloves, Weigh Paper, PPE) start->consumables glassware Contaminated Glassware (Beakers, Flasks) start->glassware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid consumables->collect_solid triple_rinse Triple Rinse with Appropriate Solvent glassware->triple_rinse ehs_pickup Store in SAA & Arrange Pickup with EHS Office collect_solid->ehs_pickup collect_liquid Collect Rinsate in Labeled Liquid Waste Container triple_rinse->collect_liquid collect_liquid->ehs_pickup

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (CAS No: 162307-09-7). As a trusted partner in your research, we aim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (CAS No: 162307-09-7). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures are based on a thorough analysis of available safety data for structurally related compounds and established best practices in chemical hygiene.

Hazard Analysis: Understanding the Risks

The primary hazards associated with the parent compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact.[1][2][3][4]

The introduction of an acetyl group may influence the compound's reactivity and toxicological profile. Therefore, a cautious and rigorous adherence to the following PPE and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial to mitigate the risks of exposure through inhalation, ingestion, and dermal contact. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[5]

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection ANSI Z87.1 Compliant Safety GogglesProvides a seal around the eyes to protect against dust particles and potential splashes.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Double-Gloving with Nitrile GlovesGiven the classification as a skin sensitizer, direct skin contact must be avoided.[4] Double-gloving provides an additional barrier. The outer glove should be removed and replaced immediately upon known or suspected contamination. Always wash hands thoroughly after handling.[2][3]
Body Protection Chemical-Resistant Laboratory CoatA fully-buttoned lab coat made of a low-permeability material is required to protect against incidental contact. Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)To prevent inhalation of the compound, especially if it is a powder or if aerosols may be generated.[7] Use of a respirator must be in accordance with a respiratory protection program, including fit-testing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Pre-Handling Checklist
  • Designated Area: All handling of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one should occur in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Gather Materials: Assemble all necessary equipment, solvents, and quenching agents before bringing the chemical into the work area.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Handling the Compound
  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Dispensing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. Use tools that minimize static discharge.

  • Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After dispensing, securely seal the primary container. The recommended storage condition is in a refrigerator at 2-8°C.[8]

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

The following diagram illustrates the essential workflow for safely handling 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood check_emergency Verify Eyewash/Shower prep_area->check_emergency gather_materials Assemble All Equipment check_emergency->gather_materials don_ppe Don Full PPE gather_materials->don_ppe inspect_container Inspect Container don_ppe->inspect_container Proceed to Handling weigh_solid Weigh/Dispense inspect_container->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution seal_container Securely Seal Container prepare_solution->seal_container store_properly Store at 2-8°C seal_container->store_properly Proceed to Post-Handling decontaminate Decontaminate Surfaces store_properly->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste wash_hands->dispose_waste Final Step

Caption: Safe Handling Workflow for 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[1]

Final Disposal
  • The collected waste must be disposed of through a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing or other approved methods.[1]

  • Contaminated packaging, such as the original product bottle, should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is offered for recycling or reconditioning.[1]

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with handling 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one | 162307-09-7. Pharmaffiliates. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Common Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
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Reactant of Route 2
2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
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